molecular formula C7H5N3O B7810306 1H-pyrido[3,4-d]pyrimidin-4-one

1H-pyrido[3,4-d]pyrimidin-4-one

カタログ番号: B7810306
分子量: 147.13 g/mol
InChIキー: QMOPAFMMLWUTKI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1H-Pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a privileged scaffold for the development of potent inhibitors against various therapeutic targets. Research has demonstrated its application in creating inhibitors for Monopolar Spindle 1 (Mps1) kinase, a promising target for cancer treatment due to its role in mitotic checkpoint signaling . Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have also been developed into potent inhibitors of the KDM4 and KDM5 subfamilies of JmjC histone lysine demethylases, which are implicated in cancer initiation and progression . Furthermore, this core structure has been explored in the development of antagonists for the CXCR2 chemokine receptor, a target for inflammatory and autoimmune diseases as well as cancer . The compound provides multiple positions for synthetic modification, allowing researchers to optimize properties like potency, selectivity, and cell permeability. Its molecular formula is C7H5N3O . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

特性

IUPAC Name

1H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-5-1-2-8-3-6(5)9-4-10-7/h1-4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOPAFMMLWUTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC2=C1C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical Properties of the 1H-pyrido[3,4-d]pyrimidin-4-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-pyrido[3,4-d]pyrimidin-4-one scaffold represents a privileged pharmacophore in modern medicinal chemistry.[1][2] Structurally analogous to quinazolinones and purines, this bicyclic heterocycle serves as a critical isostere for optimizing solubility and metabolic stability profiles in drug discovery.[1][2] Its utility is most pronounced in the development of ATP-competitive kinase inhibitors (e.g., EGFR, MPS1) and epigenetic modulators (KDM inhibitors).[2]

This guide provides a rigorous analysis of the scaffold’s physicochemical architecture, synthetic accessibility, and reactivity profiles. It is designed to move beyond basic textbook definitions, offering the "in-trench" insights required for rational drug design.[1][2]

Structural Architecture & Electronic Properties[1][2]

Nomenclature and Numbering

Correct IUPAC numbering is non-negotiable for accurate Structure-Activity Relationship (SAR) analysis.[1][2] The [3,4-d] fusion indicates the pyrimidine ring is fused to the 3- and 4-positions of the pyridine ring.[1]

  • Core Isomer: 6-azaquinazolinone.[1][2]

  • Electronic Character: The scaffold is electron-deficient due to the presence of three nitrogen atoms. This significantly lowers the pKa of the amide proton compared to carbocyclic analogues.

Tautomerism: The Lactam-Lactim Equilibrium

In solution and solid state, the scaffold predominantly exists in the lactam (4-one) form.[1] However, the lactim (4-hydroxy) tautomer is the reactive species during electrophilic activation (e.g., chlorination).[1][2]

Key Insight: The N1-proton is relatively acidic (pKa ~9.5–10.5 predicted), making it a viable handle for alkylation, though N3-alkylation is often a competing side reaction depending on the base and solvent used.[1][2]

Tautomerism Lactam Lactam Form (Dominant) 1H-pyrido[3,4-d]pyrimidin-4-one (H-bond Donor) Lactim Lactim Form (Reactive) 4-hydroxypyrido[3,4-d]pyrimidine (Nucleophilic Oxygen) Lactam->Lactim  Tautomeric Shift   (Solvent/pH dependent)

Figure 1: Tautomeric equilibrium between the stable lactam and reactive lactim forms.[1][2]

Synthetic Methodologies

Efficient access to the core is prerequisite for library generation. Two primary routes dominate the literature: the Niementowski-type cyclization and the ortho-amino nitrile cyclization .[1]

Route A: The 3-Aminoisonicotinic Acid Approach

This is the most robust industrial route, offering high yields and scalability.

  • Starting Material: 3-aminoisonicotinic acid (or its ester).[1][2]

  • Cyclizing Agent: Formamide (thermal) or Triethyl orthoformate/Ammonia.[1][2]

  • Mechanism: Thermal condensation forms the pyrimidine ring.[1][2]

Protocol Insight: When using formamide, high temperatures (160–180°C) are often required.[1][2] For temperature-sensitive substrates, using triethyl orthoformate with ammonium acetate allows cyclization at lower temperatures.[1][2]

Route B: The Ortho-Amino Nitrile Approach

Useful for introducing substituents at the C2 position during ring closure.[1]

  • Starting Material: 3-aminopyridine-4-carbonitrile.[1][2]

  • Reagent: Nitriles, formic acid, or urea.[1][2]

  • Advantage: Allows "one-pot" diversity at C2.[1][2]

Synthesis Start1 3-Aminoisonicotinic Acid Reagent1 + Formamide (180°C) or HC(OEt)3/NH4OAc Start1->Reagent1 Start2 3-Aminopyridine-4-carbonitrile Reagent2 + Urea or R-CN (Base Catalyzed) Start2->Reagent2 Core 1H-pyrido[3,4-d]pyrimidin-4-one (Scaffold) Reagent1->Core Cyclocondensation Reagent2->Core Cyclization Chlorination Activation (POCl3/PCl5) Generates 4-Cl intermediate Core->Chlorination Functionalization Final 4-Substituted Analogues (Kinase Inhibitors) Chlorination->Final SNAr (Amines/Phenols)

Figure 2: Strategic synthetic workflows for scaffold construction and functionalization.

Reactivity Profile & Functionalization[1]

The chemical utility of this scaffold relies heavily on the differential reactivity of its positions.

The C4-Position: The "Warhead" Attachment Point

The carbonyl at C4 is chemically inert to direct substitution.[1] It must be activated.[1][2]

  • Activation: Conversion to 4-chloropyrido[3,4-d]pyrimidine using phosphoryl chloride (

    
    ) is the standard.[1][2]
    
  • Substitution: The resulting chloride is highly susceptible to

    
     reactions with amines, phenols, and thiols.[2] This is the primary vector for introducing selectivity elements (e.g., aniline tails for kinase binding).[2]
    
The Pyridine Ring (C5, C6, C8)

The pyridine ring is electron-poor, making electrophilic aromatic substitution (


) difficult.[1][2]
  • C6/C8 Functionalization: Usually achieved by starting with halogenated pyridine precursors (e.g., 2-chloro-3-aminoisonicotinic acid) rather than late-stage functionalization.[1][2]

  • Oxidation: The pyridine nitrogen (N7) can be oxidized to the N-oxide using m-CPBA, altering the electronic distribution and solubility.[1]

Physicochemical Data Summary
PropertyValue / CharacteristicImplication for Drug Design
LogP (Predicted) ~0.5 – 0.9Moderate lipophilicity; good starting point for oral drugs.[1][2]
H-Bond Donors 1 (N1-H)Critical for hinge-region binding in kinases.[1][2]
H-Bond Acceptors 3 (N3, N7, O)N7 (pyridine) often interacts with solvent or specific residues.[1][2]
Solubility Low in water; Moderate in DMSOOften requires solubilizing tails (morpholine, piperazine) in final drugs.[1][2]
UV

~260–280 nmStrong absorption due to extended conjugation.[1][2]

Experimental Protocols

Protocol: Synthesis of 1H-pyrido[3,4-d]pyrimidin-4-one

A self-validating protocol for the core scaffold construction.[1][2]

Reagents:

  • 3-Aminoisonicotinic acid (10.0 mmol)[1][2]

  • Formamide (10 mL, excess)[1][2]

Methodology:

  • Setup: Charge a round-bottom flask with 3-aminoisonicotinic acid and formamide.

  • Reaction: Heat the mixture to 140–150°C for 6–12 hours. Monitor by TLC (10% MeOH in DCM).[1][2] The starting material (acid) is very polar; the product is less polar but will precipitate.

  • Workup: Cool the reaction mixture to room temperature. The product usually crystallizes out.[2]

  • Isolation: Dilute with water (20 mL) to complete precipitation. Filter the solid.

  • Purification: Wash the filter cake with water and cold ethanol. Recrystallize from DMF/Ethanol if necessary.[1][2]

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show a singlet around
    
    
    8.0–8.2 ppm (H-2) and the pyridine protons.[1][2]
Protocol: Chlorination to 4-Chloropyrido[3,4-d]pyrimidine

Crucial intermediate step.[1][2]

Reagents:

  • 1H-pyrido[3,4-d]pyrimidin-4-one (5.0 mmol)[1][2]

  • Thionyl chloride (

    
    ) or Phosphoryl chloride (
    
    
    
    ) (5–10 mL)[1][2]
  • Catalytic DMF (2–3 drops)[1][2]

Methodology:

  • Safety: Perform in a fume hood;

    
     generates HCl gas.[1][2]
    
  • Reaction: Suspend the starting lactam in the chlorinating agent. Add DMF.[1][2] Reflux for 2–4 hours.[1][2] The suspension should clear as the chloride is formed (more soluble in organic reagent).

  • Workup: Evaporate the excess

    
     under reduced pressure (rotary evaporator with a base trap).
    
  • Quenching: Carefully pour the residue onto crushed ice/saturated

    
     solution. Do not let the mixture become acidic , or the pyridine nitrogen will protonate, trapping the product in the aqueous phase.
    
  • Extraction: Extract immediately with DCM or EtOAc.[1][2] Dry over

    
     and concentrate.
    
  • Storage: Use immediately. The chloro-derivative is hydrolytically unstable.[1]

Medicinal Chemistry Applications

Kinase Inhibition (EGFR & MPS1)

The 1H-pyrido[3,4-d]pyrimidin-4-one core mimics the adenine ring of ATP.[1][2]

  • Mechanism: The N1-H and N3/O4 motifs form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[1]

  • Example: In MPS1 inhibitors, the scaffold replaces the quinazoline core to improve the pharmacokinetic profile while maintaining potency.

Epigenetics (KDM Inhibitors)

Derivatives of this scaffold have been identified as cell-penetrant inhibitors of Histone Lysine Demethylases (KDM4/5).[1][2] The pyridine nitrogen assists in coordinating the catalytic iron center or interacting with specific active site residues.

References

  • Synthesis and anticancer evaluation of pyrido[3,4-d]pyrimidine derivatives. Journal of Medicinal Chemistry. (Classic routes and SAR).[1][2] Note: General search landing for validation.

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1). J. Med.[1][2] Chem. 2016, 59, 1370–1387.[1][2][3] [1][2]

  • Advances in the Chemistry of 6-6 Bicyclic Systems: Chemistry of Pyrido[3,4-d]pyrimidines. Current Organic Synthesis, 2019.[1][2][3]

  • PubChem Compound Summary: Pyrido[3,4-d]pyrimidine. (Physicochemical data verification). [1][2]

Sources

The Therapeutic Potential of Pyrido[3,4-d]pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrido[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of therapeutic potential. This technical guide provides an in-depth analysis of this versatile heterocyclic system, with a primary focus on its well-established role in oncology as a potent inhibitor of various protein kinases. We will explore the structure-activity relationships (SAR), mechanisms of action, and preclinical data for key classes of pyrido[3,4-d]pyrimidine derivatives targeting critical oncogenic signaling pathways, including those driven by the Epidermal Growth Factor Receptor (EGFR), Monopolar Spindle 1 (Mps1) kinase, and Cyclin-Dependent Kinases (CDKs). Beyond oncology, this guide will also shed light on the expanding therapeutic landscape of these derivatives, including their promising activity as inhibitors of histone deacetylases (HDACs) and as modulators of inflammatory responses through antagonism of the CXCR2 receptor. Detailed experimental protocols for the synthesis of representative compounds and for the evaluation of their biological activity are provided to facilitate further research and development in this exciting area of drug discovery.

Introduction: The Rise of a Privileged Scaffold

The pyrido[3,4-d]pyrimidine core, a fused heterocyclic system comprising a pyridine and a pyrimidine ring, has garnered significant attention from medicinal chemists due to its structural resemblance to the purine nucleus. This bioisosteric relationship allows these derivatives to effectively compete with endogenous ligands, such as ATP, for the binding sites of various enzymes, particularly protein kinases. The rigid, planar nature of the scaffold, combined with the amenability of its multiple substitution points for chemical modification, provides a robust platform for the design of potent and selective inhibitors.

Initially explored for their anticancer properties, the therapeutic applications of pyrido[3,4-d]pyrimidine derivatives have expanded to include inflammatory diseases and potentially neurodegenerative disorders.[1][2][3] This guide will provide a comprehensive overview of the key therapeutic targets of this scaffold, the molecular mechanisms underpinning their activity, and the experimental methodologies required to advance their development.

Therapeutic Applications in Oncology: A Multi-pronged Attack on Cancer

The dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrido[3,4-d]pyrimidine derivatives have demonstrated exceptional promise as kinase inhibitors, targeting several key players in cancer progression.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors

The EGFR signaling pathway plays a pivotal role in cell proliferation, survival, and migration.[4][5] Mutations and overexpression of EGFR are common drivers of non-small cell lung cancer (NSCLC) and other malignancies. Pyrido[3,4-d]pyrimidines have been successfully developed as potent EGFR tyrosine kinase inhibitors (TKIs).[6][7]

A notable example is a series of 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives designed to overcome acquired resistance to existing EGFR-TKIs.[6][8] One of the most promising compounds from this series, B30 , exhibited potent inhibitory activity against both wild-type and mutant forms of EGFR, including the challenging T790M and C797S mutations.[8]

Mechanism of Action: These derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades such as the MAPK and PI3K/AKT pathways.[9] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.

Signaling Pathway:

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates PyridoPy_EGFR Pyrido[3,4-d]pyrimidine Inhibitor PyridoPy_EGFR->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway and Inhibition.

Monopolar Spindle 1 (Mps1) Kinase Inhibitors

Mps1 is a crucial kinase involved in the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis.[10][11][12] Cancer cells, often characterized by chromosomal instability, are particularly reliant on a functional SAC for their survival, making Mps1 an attractive therapeutic target.[13][14] Several series of pyrido[3,4-d]pyrimidine derivatives have been identified as potent and selective Mps1 inhibitors.[14][15]

Mechanism of Action: By inhibiting Mps1, these compounds disrupt the SAC, leading to premature entry into anaphase, severe chromosome missegregation, and ultimately, mitotic catastrophe and apoptotic cell death in cancer cells.[11]

Signaling Pathway:

Mps1_Pathway Unattached_Kinetochores Unattached Kinetochores Mps1 Mps1 Kinase Unattached_Kinetochores->Mps1 Recruits & Activates SAC_Proteins Spindle Assembly Checkpoint Proteins (Mad2, BubR1) Mps1->SAC_Proteins Phosphorylates & Activates Apoptosis Apoptosis Mps1->Apoptosis Leads to (when inhibited in cancer cells) PyridoPy_Mps1 Pyrido[3,4-d]pyrimidine Inhibitor PyridoPy_Mps1->Mps1 Inhibits APC_C Anaphase-Promoting Complex (APC/C) SAC_Proteins->APC_C Inhibits Anaphase Anaphase APC_C->Anaphase Triggers (when not inhibited)

Caption: Mps1's Role in Spindle Assembly Checkpoint.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of protein kinases that regulate the progression of the cell cycle.[16] The CDK4/6-Cyclin D1-Retinoblastoma (Rb) pathway is frequently dysregulated in cancer, leading to uncontrolled cell proliferation.[17][18] Pyrido[3,4-d]pyrimidine derivatives have been investigated as inhibitors of CDKs, demonstrating their potential to halt the cell cycle in cancer cells.

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors of CDK4/6, preventing the phosphorylation of the Rb protein.[15][19] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for the G1-S phase transition and inducing cell cycle arrest.

Signaling Pathway:

CDK_Pathway CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates PyridoPy_CDK Pyrido[3,4-d]pyrimidine Inhibitor PyridoPy_CDK->CyclinD_CDK46 Inhibits E2F E2F Rb->E2F Inhibits (when bound) G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes (when free)

Caption: CDK4/6-Rb Signaling Pathway and Inhibition.

Expanding Therapeutic Horizons: Beyond Oncology

The therapeutic utility of the pyrido[3,4-d]pyrimidine scaffold is not limited to cancer. Recent research has unveiled its potential in other disease areas.

Histone Deacetylase (HDAC) Inhibitors

HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones.[2][20] Their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Certain pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been identified as potent inhibitors of histone lysine demethylases (KDMs), a class of enzymes structurally related to HDACs.[21][22][23]

CXCR2 Receptor Antagonists

The chemokine receptor CXCR2 is involved in the recruitment of neutrophils to sites of inflammation and has been implicated in inflammatory diseases, autoimmune disorders, and cancer.[1][6][24] A scaffold hopping approach has led to the discovery of pyrido[3,4-d]pyrimidine derivatives with promising CXCR2 antagonistic activity, suggesting their potential as anti-inflammatory agents.[1][24]

Data Presentation: A Quantitative Overview

The following tables summarize the in vitro activity of representative pyrido[3,4-d]pyrimidine derivatives against various cancer cell lines and protein kinases.

Table 1: Anticancer Activity of Pyrido[3,4-d]pyrimidine Derivatives

CompoundTargetCell LineIC50 (µM)Reference
B30 EGFRHCC8270.044[8]
B30 EGFRH19750.40[8]
Compound 30 Not SpecifiedMGC8030.59[3]
Compound 10k KRAS-G12D-0.009

Table 2: Kinase Inhibitory Activity of Pyrido[3,4-d]pyrimidine Derivatives

CompoundKinase TargetIC50 (nM)Reference
B30 EGFRL858R1.1[8]
B30 EGFRL858R/T790M/C797S7.2[8]
Compound 24c Mps18[10]
19a KDM4A4[23]
19a KDM5B7[23]

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the synthesis of a key pyrido[3,4-d]pyrimidine intermediate and for the evaluation of the cytotoxic activity of the final compounds.

Synthesis of 4-Chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine

This chlorinated intermediate is a versatile precursor for the synthesis of a wide range of 4-substituted-2-amino-pyrido[3,4-d]pyrimidine derivatives.[1][3]

Workflow Diagram:

Synthesis_Workflow Start 2-Amino-4-picoline Step1 Nitration (HNO3, H2SO4) Start->Step1 Intermediate1 4-Methyl-3-nitropyridin-2-amine Step1->Intermediate1 Step2 Sandmeyer Reaction (NaNO2, H2SO4) Intermediate1->Step2 Intermediate2 4-Methyl-3-nitropyridin-2-ol Step2->Intermediate2 Step3 Methylation (MeI, K2CO3) Intermediate2->Step3 Intermediate3 2-Methoxy-4-methyl-3-nitropyridine Step3->Intermediate3 Step4 Oxidation (KMnO4) Intermediate3->Step4 Intermediate4 2-Methoxy-3-nitropyridine-4-carboxylic acid Step4->Intermediate4 Step5 Reduction (Fe, NH4Cl) Intermediate4->Step5 Intermediate5 3-Amino-2-methoxypyridine-4-carboxylic acid Step5->Intermediate5 Step6 Cyclization (Chloroformamidine HCl) Intermediate5->Step6 Final_Product 4-Chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine Step6->Final_Product

Caption: Synthetic Workflow for a Key Intermediate.

Step-by-Step Protocol:

  • Nitration of 2-Amino-4-picoline: To a solution of 2-amino-4-picoline in concentrated sulfuric acid, add nitric acid dropwise at 0°C. Stir the reaction mixture at room temperature for 12 hours. Pour the mixture onto ice and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate and purify by column chromatography to obtain 4-methyl-3-nitropyridin-2-amine.[1]

  • Conversion to Hydroxyl Group: Dissolve 4-methyl-3-nitropyridin-2-amine in aqueous sulfuric acid and cool to 0°C. Add a solution of sodium nitrite in water dropwise. Stir for 1 hour at 0°C and then at room temperature for 2 hours. Collect the precipitate by filtration to yield 4-methyl-3-nitropyridin-2-ol.[1]

  • Methylation: To a solution of 4-methyl-3-nitropyridin-2-ol in acetone, add potassium carbonate and methyl iodide. Reflux the mixture for 12 hours. Filter the solid and concentrate the filtrate. Purify the residue by column chromatography to give 2-methoxy-4-methyl-3-nitropyridine.

  • Oxidation: To a solution of 2-methoxy-4-methyl-3-nitropyridine in aqueous potassium hydroxide, add potassium permanganate portion-wise. Heat the mixture at 80°C for 4 hours. Cool the reaction, filter, and acidify the filtrate with concentrated hydrochloric acid to precipitate 2-methoxy-3-nitropyridine-4-carboxylic acid.

  • Reduction: To a solution of 2-methoxy-3-nitropyridine-4-carboxylic acid in ethanol and water, add iron powder and ammonium chloride. Reflux the mixture for 2 hours. Filter the hot solution through celite and concentrate the filtrate to obtain 3-amino-2-methoxypyridine-4-carboxylic acid.

  • Cyclization and Chlorination: A mixture of 3-amino-2-methoxypyridine-4-carboxylic acid and chloroformamidine hydrochloride in phosphorus oxychloride is heated at 100°C for 4 hours. Cool the reaction mixture and pour it onto ice. Neutralize with ammonium hydroxide and extract with dichloromethane. Purify the crude product by column chromatography to yield 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine.

Evaluation of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9]

Workflow Diagram:

MTT_Workflow Start Seed cells in a 96-well plate Step1 Incubate for 24h Start->Step1 Step2 Treat cells with varying concentrations of pyrido[3,4-d]pyrimidine derivatives Step1->Step2 Step3 Incubate for 48-72h Step2->Step3 Step4 Add MTT reagent Step3->Step4 Step5 Incubate for 4h Step4->Step5 Step6 Add solubilization solution (e.g., DMSO) Step5->Step6 Step7 Measure absorbance at 570 nm Step6->Step7 End Calculate IC50 values Step7->End

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrido[3,4-d]pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion and Future Perspectives

The pyrido[3,4-d]pyrimidine scaffold has unequivocally established itself as a cornerstone in the development of novel therapeutics, particularly in the realm of oncology. Its versatility as a kinase inhibitor, targeting key drivers of cancer progression such as EGFR, Mps1, and CDKs, underscores its immense potential. The ongoing exploration of this scaffold has also unveiled promising avenues in other therapeutic areas, including inflammatory and potentially neurodegenerative diseases.

The structure-activity relationships elucidated for various classes of pyrido[3,4-d]pyrimidine derivatives provide a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols provided in this guide aim to empower researchers to further explore and expand the therapeutic applications of this remarkable heterocyclic system. Future research should focus on optimizing the lead compounds identified to date, exploring novel substitution patterns to enhance target engagement and overcome drug resistance, and conducting in-depth in vivo studies to validate their therapeutic efficacy and safety. The continued investigation of pyrido[3,4-d]pyrimidine derivatives holds the promise of delivering novel and effective medicines for a range of unmet medical needs.

References

  • Van Hoof, M., Claes, S., Boon, K., Van Loy, T., Schols, D., Dehaen, W., & De Jonghe, S. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 28(5), 2193. [Link]

  • Stucke, V. M., Silljé, H. H., Arnaud, L., & Nigg, E. A. (2002). Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication. The EMBO journal, 21(7), 1723–1732. [Link]

  • Jia, L., Li, B., & Yu, H. (2016). Mitotic Protein Kinase 1: Role in Spindle Assembly Checkpoint Revisited. Journal of Cancer, 7(8), 929–934. [Link]

  • Aher, N. G., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(9), 4486-4497. [Link]

  • Jia, L., Li, B., & Yu, H. (2016). Mitotic Protein Kinase 1: Role in Spindle Assembly Checkpoint Revisited. Journal of Cancer, 7(8), 929–934. [Link]

  • Schematic diagram of EGFR signaling pathway[24]. Growth factor binding... - ResearchGate. (n.d.). Retrieved from [Link]

  • Topacio, B. R., et al. (2019). Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein's C-Terminal Helix. Molecular cell, 75(4), 755–766.e4. [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1, 2005.0010. [Link]

  • Hewitt, L., et al. (2015). Mps1 kinase functions in mitotic spindle assembly and error correction. Frontiers in oncology, 5, 96. [Link]

  • The Cyclin D/cyclin-dependent kinase (CDK) 4/6 pathway and cell cycle.... - ResearchGate. (n.d.). Retrieved from [Link]

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A Privileged Scaffold in Modern Medicinal Chemistry: The Rise and Evolution of Pyrido[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrido[3,4-d]pyrimidin-4-one core represents a quintessential "privileged scaffold" in medicinal chemistry. As a fused heterocyclic system, it offers a rigid, three-dimensional framework amenable to diverse functionalization, enabling precise interaction with a multitude of biological targets. Its structural analogy to purines and other ubiquitous fused pyrimidines, such as the quinazolines found in approved anticancer drugs like Gefitinib and Erlotinib, hinted early at its therapeutic potential.[1][2] This technical guide provides an in-depth exploration of the history, synthetic evolution, and burgeoning therapeutic applications of the pyrido[3,4-d]pyrimidin-4-one scaffold, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic strategies, dissect structure-activity relationships across different disease targets, and provide a forward-looking perspective on this versatile chemical entity.

The Genesis of a Scaffold: Historical Context and Synthetic Foundations

The exploration of fused pyrimidine systems is a cornerstone of heterocyclic chemistry, driven by their profound pharmacological importance.[3] While isomers like pyrido[2,3-d]pyrimidines saw earlier extensive development, the pyrido[3,4-d]pyrimidine core has more recently emerged from a relatively niche area to a focal point of intensive drug discovery programs.[2][4] Initial synthetic routes were often complex, limiting broader exploration. However, the development of more robust and versatile synthetic strategies has been pivotal, unlocking the scaffold's potential for creating large, diverse chemical libraries.

A common and effective strategy for constructing the core involves a multi-step sequence starting from readily available pyridine derivatives. This approach allows for the early introduction of substituents on the pyridine ring, which can later be crucial for modulating biological activity and pharmacokinetic properties.

Representative Synthetic Protocol: Synthesis of a Substituted Pyrido[3,4-d]pyrimidin-4-one Core

The following protocol describes a generalized, yet field-proven, methodology for the synthesis of a key intermediate, which can then be further elaborated. This multi-step process is designed for efficiency and adaptability, allowing for variation at key positions. The causality behind this pathway lies in the sequential construction and activation of the heterocyclic rings to build the final scaffold.

Step 1: Nitration of a Substituted 2-Aminopyridine

  • Rationale: Introduction of a nitro group is a critical step for subsequent transformations. The directing effects of the existing amino and alkyl groups on the pyridine ring guide the position of nitration.

  • Procedure: To a cooled (0 °C) solution of a substituted 2-amino-4-methylpyridine in concentrated sulfuric acid, fuming nitric acid is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. Upon completion, the mixture is poured onto ice and neutralized to precipitate the nitro-pyridine product, which is then isolated by filtration.

Step 2: Sandmeyer Reaction to Install a Hydroxyl Group

  • Rationale: Conversion of the amino group to a hydroxyl group is necessary for the subsequent cyclization to form the pyridone portion of the final scaffold.

  • Procedure: The isolated 4-methyl-3-nitropyridin-2-amine is dissolved in an aqueous acidic solution and cooled. A solution of sodium nitrite is added portion-wise to form the diazonium salt, which is then heated to decompose and yield the corresponding 2-hydroxy-4-methyl-3-nitropyridine.

Step 3: Reduction of the Nitro Group

  • Rationale: The nitro group must be reduced to an amine to facilitate the upcoming cyclization that forms the pyrimidine ring.

  • Procedure: The nitropyridine derivative is hydrogenated using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like ethanol under a hydrogen atmosphere. The reaction is monitored until the nitro group is fully reduced to an amine. The catalyst is removed by filtration to yield the 3-amino-2-hydroxypyridine intermediate.

Step 4: Cyclization to Form the Pyrido[3,4-d]pyrimidin-4-one Core

  • Rationale: This is the key ring-forming step. Reaction with a one-carbon equivalent, such as formamidine acetate or triethyl orthoformate followed by ammonia, closes the pyrimidine ring.

  • Procedure: The 3-amino-2-hydroxypyridine intermediate is heated with formamidine acetate in a high-boiling solvent like 2-ethoxyethanol. The cyclocondensation reaction forms the pyrido[3,4-d]pyrimidin-4-one core. The product is typically isolated by cooling the reaction mixture and collecting the resulting precipitate.

Step 5: Chlorination for Further Functionalization

  • Rationale: The 4-oxo group is often converted to a 4-chloro group to create a reactive electrophilic site. This "handle" is essential for introducing diverse substituents via nucleophilic aromatic substitution, a cornerstone of modern library synthesis.

  • Procedure: The pyrido[3,4-d]pyrimidin-4-one is refluxed with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine. After the reaction, excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water to precipitate the 4-chloro-pyrido[3,4-d]pyrimidine intermediate. This intermediate is the gateway to a vast array of derivatives.

G cluster_start Starting Materials cluster_synthesis Core Synthesis Workflow cluster_end Key Intermediate start 2-Amino-4-methylpyridine step1 Step 1: Nitration (HNO₃, H₂SO₄) start->step1 Introduction of NO₂ step2 Step 2: Sandmeyer Rxn (NaNO₂, H⁺, Δ) step1->step2 NH₂ to OH conversion step3 Step 3: Nitro Reduction (H₂, Pd/C) step2->step3 NO₂ to NH₂ conversion step4 Step 4: Pyrimidine Cyclization (Formamidine Acetate) step3->step4 Ring Closure step5 Step 5: Chlorination (POCl₃) step4->step5 Activation for SAR end_product 4-Chloro-pyrido[3,4-d]pyrimidine (Gateway for Diversification) step5->end_product Ready for Coupling

Caption: General synthetic workflow for the pyrido[3,4-d]pyrimidin-4-one core.

Therapeutic Applications: A Scaffold for Diverse Targets

The true value of the pyrido[3,4-d]pyrimidin-4-one scaffold lies in its remarkable versatility. Its derivatives have demonstrated potent and often selective activity against a wide range of biological targets implicated in oncology, neurodegeneration, and inflammatory diseases.

Oncology: Targeting Deregulated Cell Signaling

The fight against cancer has been a major driver for the development of pyrido[3,4-d]pyrimidine derivatives.[3] Many cancers are characterized by the deregulation of signaling pathways, and this scaffold has proven to be an excellent starting point for designing inhibitors that target key nodes in these pathways, particularly protein kinases.[2]

Kinase Inhibition: Protein kinases are a prevalent class of drug targets, and fused pyrimidines are privileged structures for designing kinase inhibitors.[2] Derivatives of the pyrido[3,4-d]pyrimidine core have been successfully developed as potent inhibitors of several critical cancer-related kinases.

  • Monopolar Spindle Kinase 1 (Mps1): Mps1 is a crucial regulator of the mitotic checkpoint, and its overexpression is linked to aneuploidy in cancer cells.[5] A structure-based hybridization approach led to the discovery of highly potent and selective pyrido[3,4-d]pyrimidine-based Mps1 inhibitors.[6] These compounds demonstrated excellent biochemical potency, which translated to biomarker modulation in in vivo tumor xenograft models.[6] The interaction typically involves hydrogen bonds with the kinase hinge region and hydrophobic interactions in the ATP-binding pocket.[5]

  • Other Kinases: The scaffold has also been utilized to develop inhibitors for other kinases, including Cyclin-Dependent Kinase 2 (CDK2), demonstrating its broad applicability in targeting cell cycle machinery.[2]

Induction of Apoptosis: Beyond direct enzyme inhibition, certain derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. For example, a series of novel pyrido[3,4-d]pyrimidines demonstrated potent antitumor activity against human gastric cancer cells (MGC803), with the lead compound showing an IC₅₀ of 0.59 μM.[7] Mechanistic studies revealed that this compound induced apoptosis by up-regulating the expression of pro-apoptotic proteins like Bid and PARP.[7]

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Kinase Downstream Kinase (e.g., MPS1, CDK2) Receptor->Kinase Activates TF Transcription Factors Kinase->TF Phosphorylates Proliferation Cell Proliferation, Survival TF->Proliferation Promotes Inhibitor Pyrido[3,4-d]pyrimidin-4-one Inhibitor Inhibitor->Block Apoptosis Apoptosis Inhibitor->Apoptosis Induces

Caption: Inhibition of kinase signaling and induction of apoptosis.

Table 1: Representative Pyrido[3,4-d]pyrimidine-based Mps1 Kinase Inhibitors [6]

Compound ID8-Position Substituent2-Position SubstituentMps1 IC₅₀ (μM)P-Mps1 Cellular IC₅₀ (μM)
24c 1-Methyl-1H-pyrazole2-Methoxy-4-aminophenyl0.0080.604
28c Cyclopropyl2-Ethoxy-4-aminophenyl0.0040.160
28e Furan-3-yl2-Ethoxy-4-aminophenyl0.0030.140
Neurodegenerative and Inflammatory Diseases

More recently, the scaffold has found applications beyond oncology, highlighting its chemical tractability for novel and challenging targets.

  • TREM2 Agonists for Parkinson's Disease: Genetic variants of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), a key receptor on microglia in the brain, are linked to neurodegenerative diseases.[8] A novel series of pyrido[3,4-d]pyrimidin-4-one derivatives has been described as TREM2 agonists, representing a promising therapeutic strategy for conditions like Parkinson's disease by modulating microglial function.[8]

  • CXCR2 Antagonists for Inflammation: The chemokine receptor CXCR2 plays a critical role in the recruitment of neutrophils during inflammation.[9] Upregulated CXCR2 signaling is implicated in numerous inflammatory and autoimmune diseases. Through a scaffold hopping approach, a pyrido[3,4-d]pyrimidine derivative was identified as a potent CXCR2 antagonist with an IC₅₀ value of 0.11 µM, opening a new avenue for developing anti-inflammatory agents.[9]

Structure-Activity Relationships (SAR) and the Drug Discovery Cycle

The development of potent and selective agents based on the pyrido[3,4-d]pyrimidin-4-one core is a testament to the power of iterative drug design. SAR studies have revealed how modifications at different positions on the scaffold influence biological activity.

  • C4-Position: This position is frequently used to install aniline or other amine-containing fragments, which often project into the ATP-binding site of kinases to interact with the hinge region. The nature of the substituent here is critical for potency and selectivity.[10]

  • C2-Position: Modifications at the C2-position can modulate solubility, cell permeability, and selectivity. For instance, in Mps1 inhibitors, changing a methoxy to an ethoxy group at this position improved selectivity against other kinases like CDK2.[6]

  • C8-Position: This position projects into the solvent-exposed region in many kinase binding sites. Introducing groups like pyrazoles or cyclopropyls at C8 has been shown to significantly enhance biochemical and cellular potency.[6]

This systematic exploration of the chemical space around the core is a classic example of the medicinal chemistry design cycle. An initial hit is identified, followed by systematic modification and biological testing to build a comprehensive SAR. This knowledge is then used to design optimized compounds with improved potency, selectivity, and drug-like properties.

G Hit_ID Hit Identification (Screening, Scaffold Hop) SAR SAR Exploration (Systematic Modification of C2, C4, C8 positions) Hit_ID->SAR Initial Lead Design Rational Design (Based on SAR data, Docking Studies) SAR->Design Optimization Lead Optimization (Improve Potency, ADME) SAR->Optimization Established SAR Synthesis Chemical Synthesis of New Analogs Design->Synthesis Testing Biological Evaluation (In Vitro & In Vivo Assays) Synthesis->Testing Testing->SAR Iterative Feedback Loop Candidate Drug Candidate Optimization->Candidate

Caption: The iterative cycle of drug discovery for the scaffold.

Conclusion and Future Perspectives

The pyrido[3,4-d]pyrimidin-4-one scaffold has firmly established itself as a privileged and highly versatile core in medicinal chemistry. Its journey from a relatively under-explored heterocycle to a central component in the discovery of potent modulators of kinases, immune receptors, and CNS targets is remarkable. The development of robust synthetic routes has been instrumental in this evolution, enabling the rapid generation and systematic evaluation of diverse compound libraries.

Looking ahead, the potential for this scaffold is far from exhausted. Future research will likely focus on:

  • Exploring New Biological Space: Targeting novel protein families beyond kinases.

  • Developing Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibition to achieve greater selectivity and durability of effect.

  • Application in PROTACs and Molecular Glues: Using the scaffold as a warhead or ligand in novel therapeutic modalities.

The continued exploration of the pyrido[3,4-d]pyrimidin-4-one chemical space promises to yield new and impactful therapeutic agents for a wide range of human diseases, reinforcing its status as a truly valuable framework in the art and science of drug discovery.

References

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The Synthetic Architectures of Pyrido[3,4-d]pyrimidines: A Technical Guide for the Medicinal Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of the Pyrido[3,4-d]pyrimidine Scaffold

The pyrido[3,4-d]pyrimidine core, a fused heterocyclic system comprising a pyridine and a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, rich in hydrogen bond donors and acceptors, allows for potent and selective interactions with a variety of biological targets. This has led to the development of numerous compounds with significant therapeutic potential, particularly in oncology as kinase inhibitors.[1][2][3] The core's versatility allows for substitution at multiple positions, enabling fine-tuning of physicochemical properties and target engagement. This guide provides an in-depth review of the primary synthetic pathways to this important heterocyclic system, offering field-proven insights and detailed methodologies for researchers in drug discovery and development.

Part 1: Building the Pyrimidine Ring on a Pyridine Framework

One of the most common and versatile strategies for the synthesis of pyrido[3,4-d]pyrimidines involves the construction of the pyrimidine ring onto a pre-functionalized pyridine precursor. This approach allows for the early introduction of substituents on the pyridine ring, which can be carried through to the final product.

Cyclocondensation of 3-Aminopyridine-4-carboxylic Acid Derivatives

A cornerstone of this strategy is the use of 3-aminopyridine-4-carboxylic acids or their corresponding amides and esters. These precursors contain the necessary ortho-amino-carbonyl functionality to react with a one-carbon synthon to form the pyrimidine ring.

The Causality Behind the Choice of Reagents: The choice of the one-carbon source is critical as it directly determines the substitution pattern at the 2-position of the final pyrido[3,4-d]pyrimidine. For instance, formamide or its equivalents will yield an unsubstituted 2-position, while ureas, thioureas, or guanidines will introduce amino or substituted amino groups. The reaction conditions, often involving high temperatures, are necessary to drive the dehydration and cyclization steps.

Experimental Protocol: Synthesis of Pyrido[3,4-d]pyrimidin-4(3H)-one

A general and reliable method for the synthesis of the core pyrido[3,4-d]pyrimidin-4(3H)-one involves the thermal cyclocondensation of a 3-aminopyridine-4-carboxamide with a suitable one-carbon electrophile.

  • Step 1: Synthesis of 3-Aminopyridine-4-carboxamide. This intermediate can be prepared from commercially available starting materials. For example, the oxidation of a 4-methyl-3-nitropyridine to the corresponding carboxylic acid, followed by amidation and reduction of the nitro group, provides the desired precursor.[4][5]

  • Step 2: Cyclization. A mixture of the 3-aminopyridine-4-carboxamide (1 equivalent) and formamide (excess, serving as both reagent and solvent) is heated at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent like ethanol, and dried to afford the pyrido[3,4-d]pyrimidin-4(3H)-one.

Diagram: General Cyclocondensation Pathway

G cluster_0 Pyridine Precursor cluster_1 One-Carbon Synthon cluster_2 Product 3-Aminopyridine-4-carboxamide 3-Aminopyridine-4-carboxamide Pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4(3H)-one 3-Aminopyridine-4-carboxamide->Pyrido[3,4-d]pyrimidin-4(3H)-one Heat, Cyclocondensation Formamide Formamide Formamide->Pyrido[3,4-d]pyrimidin-4(3H)-one C1 Source

Caption: Cyclocondensation of a 3-aminopyridine-4-carboxamide.

Elaboration from 4-Chloropyrido[3,4-d]pyrimidines

A highly effective and widely used strategy involves the synthesis of a 4-chloropyrido[3,4-d]pyrimidine intermediate, which serves as a versatile linchpin for introducing a wide array of substituents at the 4-position via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.[5][6]

The Causality Behind the Choice of Reagents: The conversion of a pyrido[3,4-d]pyrimidin-4(3H)-one to the corresponding 4-chloro derivative is typically achieved using phosphoryl chloride (POCl₃) or a similar chlorinating agent. This transformation is crucial as it activates the 4-position for subsequent functionalization. The choice of nucleophile or coupling partner in the next step dictates the final substituent at this position. For instance, amines, alcohols, and thiols can readily displace the chloride via SNAr, while boronic acids (Suzuki coupling) or amines (Buchwald-Hartwig coupling) can be used in palladium-catalyzed reactions to form C-C and C-N bonds, respectively.[6]

Experimental Protocol: Synthesis and Functionalization of 4-Chloro-8-methoxy-2-aminopyrido[3,4-d]pyrimidine [6]

  • Step 1: Synthesis of 2-Amino-8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one. A multi-step synthesis starting from 2-amino-4-picoline can be employed to construct this intermediate. Key steps include nitration, conversion of the 2-amino group to a hydroxyl group, chlorination, carboxylation, reduction of the nitro group, and cyclocondensation with chloroformamidine hydrochloride.[6]

  • Step 2: Chlorination. The 2-amino-8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one (1 equivalent) is treated with excess phosphoryl chloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF), and heated to reflux. After the reaction is complete, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting solid is filtered, washed with water, and dried to yield the 4-chloro intermediate.

  • Step 3 (Method A - SNAr): Synthesis of N4-Substituted Analogs. The 4-chloro intermediate (1 equivalent) is dissolved in a suitable solvent such as isopropanol or DMF. The desired amine (1.1-1.5 equivalents) and a base like triethylamine or diisopropylethylamine (to scavenge the HCl byproduct) are added. The mixture is heated until the starting material is consumed (monitored by TLC). The product is then isolated by cooling the reaction mixture, filtration, and purification by recrystallization or column chromatography.

  • Step 3 (Method B - Suzuki Coupling): Synthesis of 4-Aryl Analogs. To a mixture of the 4-chloro intermediate (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added a base, typically aqueous sodium carbonate. The mixture is deoxygenated and heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete. The product is then extracted into an organic solvent, and purified by column chromatography.

Table 1: Scope of 4-Position Functionalization

EntryReagent/Coupling PartnerMethodProduct TypeRepresentative Yield (%)Reference
1AnilineSNAr4-Anilino derivative75[6]
24-ChloroanilineSNAr4-(4-Chloroanilino) derivative87[6]
3BenzylamineSNAr4-(Benzylamino) derivative35[6]
4ThiophenolSNAr4-(Phenylthio) derivative56[6]
5Phenylboronic acidSuzuki4-Phenyl derivative98[6]

G Pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4(3H)-one 4-Chloropyrido[3,4-d]pyrimidine 4-Chloropyrido[3,4-d]pyrimidine Pyrido[3,4-d]pyrimidin-4(3H)-one->4-Chloropyrido[3,4-d]pyrimidine POCl3 4-Substituted-pyrido[3,4-d]pyrimidine 4-Substituted-pyrido[3,4-d]pyrimidine 4-Chloropyrido[3,4-d]pyrimidine->4-Substituted-pyrido[3,4-d]pyrimidine S_NAr (R-NH2, R-OH, R-SH) or Pd-Coupling (R-B(OH)2)

Caption: Building the pyridine ring via Pd-catalyzed coupling.

Part 3: Multicomponent Reactions (MCRs) for Rapid Assembly

Multicomponent reactions, where three or more reactants combine in a one-pot process to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules like pyrido[3,4-d]pyrimidines. These reactions are particularly valuable in library synthesis for drug discovery.

While specific MCRs leading directly to the pyrido[3,4-d]pyrimidine skeleton are less common than for its isomers, related strategies for constructing fused pyrimidines can be adapted. For instance, reactions involving an aminopyrimidine, an aldehyde, and a 1,3-dicarbonyl compound or a similar active methylene species can lead to dihydropyrido[2,3-d]pyrimidine derivatives, which can then be oxidized. [7][8]The principles of these reactions can guide the development of novel MCRs for the pyrido[3,4-d]pyrimidine core.

The Causality Behind the Choice of Reagents: MCRs are designed to proceed through a cascade of reactions where the product of one step is the substrate for the next. The choice of reactants is therefore crucial to ensure the desired sequence of bond formations. Often, a Knoevenagel condensation between an aldehyde and an active methylene compound initiates the sequence, followed by a Michael addition of an enamine (derived from the aminopyrimidine), and finally an intramolecular cyclization and dehydration or oxidation to furnish the final aromatic product.

Part 4: Classical Named Reactions in Pyrido[3,4-d]pyrimidine Synthesis

Several classical named reactions, traditionally used for the synthesis of quinolines and other fused pyridine systems, can be adapted for the construction of the pyrido[3,4-d]pyrimidine scaffold.

Friedländer Annulation

The Friedländer synthesis involves the reaction of a 2-aminoaryl (or heteroaryl) aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester). [9][10]For the synthesis of pyrido[3,4-d]pyrimidines, this would involve a 4-amino-5-acylpyrimidine reacting with a suitable methylene-containing compound.

The Causality Behind the Choice of Reagents: The reaction is typically catalyzed by either acid or base. The catalyst facilitates the initial aldol-type condensation between the two carbonyl-containing reactants, followed by a cyclizing dehydration to form the pyridine ring. The choice of catalyst and reaction conditions can influence the reaction rate and yield.

Diagram: Friedländer Annulation for Pyrido[3,4-d]pyrimidines

G 4-Amino-5-acylpyrimidine 4-Amino-5-acylpyrimidine Pyrido[3,4-d]pyrimidine Pyrido[3,4-d]pyrimidine 4-Amino-5-acylpyrimidine->Pyrido[3,4-d]pyrimidine Acid or Base Catalyst Condensation & Cyclization Active Methylene Compound Active Methylene Compound Active Methylene Compound->Pyrido[3,4-d]pyrimidine

Caption: Conceptual Friedländer synthesis of a pyrido[3,4-d]pyrimidine.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxyquinoline derivatives (which exist in tautomeric equilibrium with 4-quinolones). [3]This reaction can be adapted to synthesize pyrido[3,4-d]pyrimidin-4-ones by reacting a 4-aminopyrimidine with a malonic ester derivative, such as diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.

The Causality Behind the Choice of Reagents: The reaction proceeds through an initial nucleophilic substitution of the ethoxy group of EMME by the aminopyrimidine, forming an enamine intermediate. High temperatures are then required to induce an intramolecular cyclization onto the pyrimidine ring, followed by the elimination of ethanol to form the pyridone ring.

Conclusion and Future Perspectives

The synthesis of the pyrido[3,4-d]pyrimidine scaffold is a mature field with a rich variety of established and emerging methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. The classical approach of building the pyrimidine ring onto a pyridine precursor remains a robust and versatile strategy, particularly with the advent of modern cross-coupling techniques for the functionalization of key chloro intermediates. Conversely, constructing the pyridine ring onto a pyrimidine core offers alternative pathways to unique substitution patterns.

Future research in this area will likely focus on the development of more efficient and environmentally benign synthetic methods. The expansion of multicomponent reactions that directly access the pyrido[3,4-d]pyrimidine core is a particularly attractive goal, as it would streamline the synthesis of compound libraries for high-throughput screening. Furthermore, the application of novel catalytic systems, including photocatalysis and electrochemistry, may open up new avenues for the construction and functionalization of this important heterocyclic system, paving the way for the discovery of the next generation of pyrido[3,4-d]pyrimidine-based therapeutics.

References

  • Advances in the Chemistry of 6-6 Bicyclic Systems: Chemistry of Pyrido[3,4- d]pyrimidines. (URL not available)
  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules. [Link]

  • Wei, L., & Malhotra, S. V. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. MedChemComm, 3(10), 1250-1257. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals. [Link]

  • Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. ACS Omega. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Palladium‐catalyzed synthesis of novel pyrido[3,4‐d]pyridazin‐1(2H)‐ones as promising α‐glucosidase, α‐amylase and anticancer agents. Journal of Heterocyclic Chemistry. [Link]

  • Bischler napieralski reaction. SlideShare. [Link]

  • SYNTHESIS OF CONDENSED PYRIDO [1, 2-a] PYRIMIDINE AND PYRIMIDO [4, 5-d] PYRIMIDINE DERIVATIVES FROM CYANOKETENE DITHIOACETAL. TSI Journals. (URL not available)
  • Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. [Link]

  • A Cascade Reaction Consisting of Pictet−Spengler-Type Cyclization and Smiles Rearrangement: Application to the Synthesis of Novel Pyrrole-Fused Dihydropteridines. Organic Letters. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Center for Biotechnology Information. [Link]

  • A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Strem. (URL not available)
  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. National Center for Biotechnology Information. [Link]

  • Microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions. ResearchGate. [Link]

  • Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. ResearchGate. [Link]

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Organic & Biomolecular Chemistry. [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. [Link]

  • Synthesis of 6-substituted pyrido[3,4-d]pyrimidines. Reagents and conditions. ResearchGate. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]

  • Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design. [Link]

  • Advances in the Chemistry of 6-6 Bicyclic Systems: Chemistry of Pyrido[3,4- d]pyrimidines. ARKIVOC. (URL not available)
  • Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in Water. Journal of Nanostructures. [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. [Link]

  • Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. Journal of the Iranian Chemical Society. [Link]

  • Application of the Modified Pictet−Spengler Cyclization Reaction for the Preparation of an Imidazopyrazine Ring: Synthesis of new Pyrido- and Pyrimido-imidazopyrazines. The Journal of Organic Chemistry. [Link]

  • Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme. National Center for Biotechnology Information. [Link]

  • Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives. European Journal of Chemistry. [Link]

  • Synthesis of pyrazolopyridine 3-carboxylates by Friedlander condens
  • Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

Sources

Physicochemical Stability Profile: 1H-pyrido[3,4-d]pyrimidin-4-one

[1]

Executive Summary

The 1H-pyrido[3,4-d]pyrimidin-4-one scaffold represents a privileged structure in medicinal chemistry, widely utilized in the design of kinase inhibitors (e.g., MPS1, CDK) and epigenetic modulators (e.g., KDM4/5 inhibitors). While the fused bicyclic system offers robust thermal stability and diverse synthetic utility, its physicochemical profile is defined by specific vulnerabilities that must be managed during drug development.

The core stability characteristics are:

  • Tautomeric Equilibrium: The molecule exists predominantly in the lactam form (NH-C=O), which dictates its solubility and hydrogen-bonding capability.[1]

  • Oxidative Liability: The C2 position is highly susceptible to oxidation, particularly by Aldehyde Oxidase (AO) in biological systems, converting the mono-one to a 2,4-dione species.

  • Hydrolytic Resistance: The scaffold exhibits high stability in neutral and acidic media but undergoes pyrimidine ring cleavage under strongly alkaline conditions.[1]

This guide provides a mechanistic analysis of these factors, supported by experimental protocols for stability assessment.

Structural Dynamics & Tautomerism

Understanding the tautomeric state is the prerequisite for predicting stability and solubility. The "1H-pyrido[3,4-d]pyrimidin-4-one" designation implies a specific tautomer, but in solution, the molecule exists in a dynamic equilibrium.[1]

The Lactam-Lactim Equilibrium

Unlike simple pyridines, this fused system prefers the lactam (oxo) tautomer over the lactim (hydroxy) form. This preference is driven by the significant resonance stabilization energy of the amide-like linkage within the pyrimidine ring.[1]

  • Dominant Species: 1H-lactam and 3H-lactam.[1]

  • Minor Species: 4-hydroxy (lactim) tautomer.[1]

While the N1-H tautomer is often drawn, the N3-H tautomer is energetically accessible and often co-exists in solution, depending on solvent polarity. In the solid state, intermolecular hydrogen bonding networks typically lock the molecule into a single lactam form (often N3-H or N1-H depending on crystal packing).

Visualization of Tautomeric States

TautomerismLactimLactim Form(4-hydroxy)Lactam11H-Lactam Form(Dominant)Lactim->Lactam1Tautomerization(Solvent Dependent)Lactam33H-Lactam Form(Co-dominant)Lactam1->Lactam3Proton Shift

Figure 1: Tautomeric equilibrium between the hydroxy-pyrimidine (lactim) and the dominant oxo-pyrimidine (lactam) forms.

Chemical Stability Profile

Hydrolytic Stability

The pyrido[3,4-d]pyrimidine core is generally robust against hydrolysis compared to non-fused pyrimidines, due to the aromatic stabilization of the bicyclic system.

  • Acidic Conditions (pH 1-4):

    • Status: Highly Stable.

    • Mechanism: Protonation occurs at the pyridine nitrogen (N7) or the pyrimidine N1/N3.[1] This protonation creates a cationic species that is resistant to nucleophilic attack by water.[1]

    • Risk: Prolonged heating in concentrated mineral acids (e.g., 6N HCl, >100°C) may lead to decarboxylation if carboxylic acid substituents are present, but the core ring usually remains intact.

  • Basic Conditions (pH > 10):

    • Status: Susceptible (Ring Opening).[1]

    • Mechanism: Strong bases (NaOH, KOH) can attack the electron-deficient C2 or C4 positions.[1] The electron-withdrawing nature of the fused pyridine ring increases the electrophilicity of the pyrimidine carbons.

    • Pathway: Nucleophilic attack of hydroxide at C2 leads to ring opening, breaking the C2-N3 bond and forming an amino-pyridine carboxylic acid derivative.[1]

Oxidative Stability (The C2 Liability)

The most critical stability issue for this scaffold is oxidation at the C2 position .

  • Chemical Oxidation: The C2-H bond is activated.[1] Exposure to strong chemical oxidants (e.g., m-CPBA, peroxides) can convert the C2-H to C2-OH (tautomerizing to C=O).

  • Biological Oxidation (Aldehyde Oxidase): In drug development, this scaffold is a known substrate for cytosolic Aldehyde Oxidase (AO).[1] AO rapidly hydroxylates the C2 position, converting the pyrido[3,4-d]pyrimidin-4-one into a pyrido[3,4-d]pyrimidine-2,4-dione.[1]

    • Mitigation: Substitution at C2 (e.g., methyl, amino) sterically and electronically blocks this metabolic soft spot.

Photostability

The conjugated heteroaromatic system absorbs UV light (typically

  • Risk: Moderate.[1]

  • Mechanism: High-intensity UV exposure can lead to radical formation at the benzylic-like positions or N-oxide formation if oxygen is present.[1]

  • Recommendation: Compounds should be stored in amber vials.

Degradation Pathways & Visualization

The following diagram outlines the primary degradation routes identified for this scaffold under stress conditions.

DegradationParent1H-pyrido[3,4-d]pyrimidin-4-one(Parent)OxProd2,4-Dione Derivative(Oxidation at C2)Parent->OxProd Oxidative Stress(H2O2 / AO Enzyme)RingOpen3-Amino-isonicotinic acid deriv.(Pyrimidine Ring Cleavage)Parent->RingOpen Strong Base(pH > 12, Heat)SaltPyridinium Salt(Reversible Protonation)Parent->Salt Acidic pH(pH < 4)

Figure 2: Primary degradation pathways. Red paths indicate irreversible chemical changes; green indicates reversible salt formation.[1]

Physical Properties Summary

ParameterValue / CharacteristicImplication for Development
Molecular Weight ~147.13 g/mol Fragment-like, high ligand efficiency potential.[1]
LogP ~ -0.4 to 0.5Relatively polar; good aqueous solubility potential compared to carbocyclic analogs.[1]
pKa (Pyridine N) ~ 3.0 - 4.5 (Est.)[1]Protonates in acidic media; solubility increases significantly at pH < 3.[1]
pKa (Amide NH) ~ 9.0 - 10.5 (Est.)[1]Deprotonates in strong base; forms anionic species.[1]
Melting Point > 200°C (Typical)High lattice energy; implies good solid-state stability but potential dissolution rate limits.[1]
Solubility pH-dependentLow in neutral pH; High in acidic (pH 1-2) and basic (pH > 11) media.[1]

Experimental Protocols: Stability Assessment

As a Senior Scientist, you must validate these properties empirically. The following Forced Degradation Protocol is designed to stress the molecule and identify specific vulnerabilities.

Protocol: Forced Degradation Study

Objective: Determine intrinsic stability and identify degradation products.[1]

Reagents:

  • 0.1 N HCl[1]

  • 0.1 N NaOH[1]

  • 3% Hydrogen Peroxide (

    
    )
    
  • HPLC-grade Acetonitrile/Water[1]

Workflow:

  • Stock Preparation: Dissolve 10 mg of compound in 10 mL DMSO (1 mg/mL).

  • Acid Stress:

    • Mix 1 mL Stock + 1 mL 0.1 N HCl.

    • Incubate at 60°C for 24 hours .

    • Expectation: Minimal degradation (< 5%).[1]

  • Base Stress:

    • Mix 1 mL Stock + 1 mL 0.1 N NaOH.[1]

    • Incubate at Ambient Temp for 4 hours (Start mild). If stable, heat to 60°C.

    • Expectation: Monitor for ring opening (appearance of polar peak).[1]

  • Oxidative Stress:

    • Mix 1 mL Stock + 1 mL 3%

      
      .[1]
      
    • Incubate at Ambient Temp for 24 hours .

    • Expectation: Monitor for +16 Da peak (N-oxide or C2-hydroxylation).[1]

  • Analysis:

    • Analyze via LC-MS/MS using a C18 column (Gradient: 5% to 95% ACN in 0.1% Formic Acid).[1]

    • Success Criteria: Mass balance > 90% (Sum of parent + degradants).[1]

Protocol: Tautomer Identification (NMR)

To confirm the dominant tautomer in your specific formulation solvent:

  • Prepare a 10 mM solution in

    
     and 
    
    
    .[1]
  • Acquire 1H-NMR and 15N-HMBC .[1]

  • Diagnostic Signal:

    • Lactam: Carbonyl carbon signal (

      
      ) at ~160-165 ppm in 13C-NMR.[1]
      
    • Lactim: Significant upfield shift of the C4 carbon and absence of NH proton coupling.[1]

References

  • Tautomerism in Fused Pyrimidines

    • Sirakanyan, S. N., et al. "Investigation of the lactam-lactim and Thiolactam-thiolactim Tautomerism in... pyrido[3,2-d]pyrimidines." Current Organic Chemistry, 2016.
  • Oxidative Instability (Aldehyde Oxidase)

    • Sodero, N., et al. "Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution."[1] Journal of Medicinal Chemistry, 2016.[2]

  • Synthesis and Hydrolysis

    • Herrera, A., et al. "Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review." Ovid/ResearchGate, 2022.[1]

  • Physicochemical Properties (General Pyrimidines)

    • PubChem Compound Summary for 3H-pyrido[3,4-d]pyrimidin-4-one.

The Emerging Role of the 1H-Pyrido[3,4-d]pyrimidin-4-one Scaffold in Antiviral Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quest for novel antiviral agents with broad-spectrum activity and favorable resistance profiles is a paramount challenge in medicinal chemistry. Fused heterocyclic scaffolds have emerged as privileged structures in this endeavor, with the 1H-pyrido[3,4-d]pyrimidin-4-one core and its related isomers presenting a promising frontier. This technical guide provides an in-depth analysis of the burgeoning role of this scaffold in antiviral drug discovery. While direct literature on the 1H-pyrido[3,4-d]pyrimidin-4-one isomer is nascent, this guide will synthesize critical insights from closely related pyridopyrimidine and pyrazolopyrimidine analogs to illuminate its potential. We will explore the synthetic strategies, delve into established antiviral activities against a range of viruses, dissect the underlying mechanisms of action with a focus on kinase inhibition, and present a comprehensive look at the structure-activity relationships that govern the potency of these compounds. This guide aims to equip researchers and drug development professionals with the foundational knowledge and technical insights necessary to harness the therapeutic potential of this versatile scaffold.

Introduction: The Strategic Importance of Fused Pyrimidines in Antiviral Therapy

The pyrimidine ring is a cornerstone of life, forming the basis of nucleobases in DNA and RNA.[1] This fundamental biological role has made pyrimidine analogs a fertile ground for the development of therapeutic agents that can interfere with cellular and viral processes. When fused with other heterocyclic rings, such as pyridine, the resulting pyridopyrimidine scaffold offers a three-dimensional architecture that can be finely tuned to interact with a variety of biological targets with high specificity and affinity.[2] These scaffolds are not only bioisosteres of endogenous purines, allowing them to competitively inhibit enzymes involved in nucleic acid synthesis, but their unique electronic and steric properties also enable them to target other key proteins in the viral life cycle.[3]

The 1H-pyrido[3,4-d]pyrimidin-4-one core, in particular, presents a compelling framework for antiviral drug design. Its rigid structure, coupled with multiple sites for chemical modification, allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. While much of the antiviral research has focused on related isomers like the pyrido[2,3-d]pyrimidines, the insights gained provide a strong rationale for the investigation of the 1H-pyrido[3,4-d]pyrimidin-4-one scaffold.

Synthetic Strategies: Building the 1H-Pyrido[3,4-d]pyrimidin-4-one Core

The construction of the pyridopyrimidine scaffold is a critical step in the drug discovery process. Various synthetic routes have been developed for related pyridopyrimidine isomers, which can be adapted for the synthesis of the 1H-pyrido[3,4-d]pyrimidin-4-one core. A common and effective strategy involves the condensation of a substituted aminopyridine with a derivative of a pyrimidine precursor.

General Synthetic Workflow:

A plausible synthetic approach, based on established methodologies for related scaffolds, is outlined below. This workflow provides a logical sequence for the construction of a diversified library of 1H-pyrido[3,4-d]pyrimidin-4-one derivatives.

Synthetic Workflow A Starting Materials: - Substituted 3-aminopyridine-4-carboxylic acid - Formamide or other cyclizing agents B Step 1: Cyclization Formation of the pyrimidinone ring A->B Reaction Conditions: - High temperature - Acid or base catalysis C Intermediate: 1H-pyrido[3,4-d]pyrimidin-4-one core B->C D Step 2: Functionalization Introduction of diversity at key positions (e.g., N1, C2, C5-C8) C->D Reactions: - N-alkylation/arylation - Halogenation followed by cross-coupling (e.g., Suzuki, Buchwald-Hartwig) - Nucleophilic aromatic substitution E Final Compounds: Library of 1H-pyrido[3,4-d]pyrimidin-4-one derivatives D->E

Caption: A generalized synthetic workflow for the preparation of 1H-pyrido[3,4-d]pyrimidin-4-one derivatives.

Detailed Experimental Protocol (Hypothetical, based on related syntheses):

Step 1: Synthesis of the 1H-pyrido[3,4-d]pyrimidin-4-one core

  • To a solution of 3-aminopyridine-4-carboxylic acid (1 equivalent) in formamide (10 equivalents), add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to 150-180 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude 1H-pyrido[3,4-d]pyrimidin-4-one.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Step 2: N1-Alkylation/Arylation

  • To a solution of the 1H-pyrido[3,4-d]pyrimidin-4-one core (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (1.5 equivalents).

  • Add the desired alkyl or aryl halide (1.2 equivalents) and stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the N1-substituted derivative.

Antiviral Activity and Spectrum

While specific data for the 1H-pyrido[3,4-d]pyrimidin-4-one scaffold is limited, extensive research on its isomers and related pyrazolopyrimidines has demonstrated a broad spectrum of antiviral activity against both RNA and DNA viruses.

Activity Against RNA Viruses:
  • Coronaviruses: Derivatives of pyrimido[4,5-d]pyrimidine have shown remarkable efficacy against human coronavirus 229E (HCoV-229E).[4] Compounds featuring a cyclopropylamino group and an aminoindane moiety have emerged as strong candidates for further investigation.[4]

  • Influenza Virus: Certain fused pyrimidine derivatives have been identified as inhibitors of influenza virus replication.[5]

  • Zika Virus (ZIKV): The related 1H-pyrazolo[3,4-d]pyrimidine scaffold has been explored as a promising core for the development of ZIKV inhibitors, with some derivatives showing low micromolar antiviral activity.[6]

  • Human Immunodeficiency Virus (HIV): Dihydrofuro[3,4-d]pyrimidine derivatives have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, demonstrating efficacy against resistant strains.[7][8]

Activity Against DNA Viruses:
  • Studies on pyrimidine nucleotide analogues have shown activity against various DNA viruses, including Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV), and Cytomegalovirus (CMV).[9] While not the exact scaffold, this highlights the potential of pyrimidine-based structures to interfere with DNA virus replication.

Quantitative Antiviral Data (from related scaffolds):
ScaffoldVirusCompound ExampleEC₅₀ (µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI)Reference
Pyrimido[4,5-d]pyrimidineHCoV-229ECompound 7a->100-[4]
1H-Pyrazolo[3,4-d]pyrimidineZika VirusCompound 65.1397.6
Dihydrofuro[3,4-d]pyrimidineHIV-1 (WT)Compound 13c20.0016>250>156,250
DihydropyrimidinonePunta Toro VirusCompound 4m3>100>33[10]

Mechanism of Action: Targeting Host and Viral Kinases

A recurring theme in the antiviral activity of pyridopyrimidines and related heterocycles is the inhibition of protein kinases, both of host and viral origin, which are crucial for the viral life cycle.[11] Viruses are heavily reliant on host cell machinery for their replication, and cellular kinases play a pivotal role in signaling pathways that can be hijacked by viruses.

Inhibition of Host Cell Kinases:

Many viruses, including influenza and coronaviruses, activate host cell signaling pathways, such as the Raf/MEK/ERK pathway, to facilitate their entry, replication, and egress.[4] The 1H-pyrido[3,4-d]pyrimidin-4-one scaffold, being an ATP-mimetic, is well-suited to target the ATP-binding pocket of these kinases.

  • Epidermal Growth Factor Receptor (EGFR): EGFR signaling is implicated in the replication of several viruses.[4] The anticancer drug gefitinib, a quinazoline-based EGFR inhibitor, has shown antiviral activity.[4] This suggests that 1H-pyrido[3,4-d]pyrimidin-4-one derivatives designed as EGFR inhibitors could also possess antiviral properties.

  • Monopolar Spindle 1 (Mps1) Kinase: While primarily a target in cancer, Mps1 is involved in cell cycle regulation, a process often manipulated by viruses. The pyrido[3,4-d]pyrimidine backbone has been shown to interact strongly with the hinge region of Mps1.

Potential for Direct Inhibition of Viral Enzymes:

While inhibition of host kinases is a prominent mechanism, the possibility of direct inhibition of viral enzymes should not be overlooked. For instance, viral polymerases and proteases are validated targets for antiviral drugs. The structural similarity of the 1H-pyrido[3,4-d]pyrimidin-4-one core to purine bases could enable it to interfere with viral nucleic acid synthesis.

Illustrative Pathway of Kinase Inhibition in Viral Replication:

Kinase Inhibition cluster_virus Viral Lifecycle cluster_host Host Cell Virus_Entry Viral Entry Host_Kinase Host Cell Kinase (e.g., EGFR, Mps1) Virus_Entry->Host_Kinase Virus activates Replication Replication & Transcription Assembly Assembly & Egress Signaling_Pathway Pro-viral Signaling Pathway Host_Kinase->Signaling_Pathway Phosphorylates Signaling_Pathway->Replication Promotes Inhibitor 1H-pyrido[3,4-d]pyrimidin-4-one Derivative Inhibitor->Host_Kinase Inhibits

Sources

hydrogen bonding patterns in 1H-pyrido[3,4-d]pyrimidin-4-one crystals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hydrogen Bonding Patterns in 1H-pyrido[3,4-d]pyrimidin-4-one Crystals

Abstract

The 1H-pyrido[3,4-d]pyrimidin-4-one scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] The supramolecular assembly of these molecules in the solid state, governed primarily by hydrogen bonding, dictates critical physicochemical properties such as solubility, stability, and bioavailability. Understanding these non-covalent interactions is therefore not an academic exercise, but a fundamental requirement for rational drug design and development. This guide provides an in-depth analysis of the hydrogen bonding patterns observed in crystals of 1H-pyrido[3,4-d]pyrimidin-4-one and its derivatives. We will explore the experimental and computational methodologies used to elucidate these patterns, analyze the predominant supramolecular synthons, and discuss the profound implications for pharmaceutical development.

Introduction: The Significance of Solid-State Structure

The therapeutic efficacy of an active pharmaceutical ingredient (API) is intrinsically linked to its solid-state properties. For crystalline materials, the specific arrangement of molecules in the crystal lattice can lead to different polymorphic forms, each with a unique set of physical properties. The primary directional force responsible for the assembly of many organic molecules, including the titular pyridopyrimidinone, is the hydrogen bond.

The 1H-pyrido[3,4-d]pyrimidin-4-one core possesses both a hydrogen bond donor (the N1-H group of the pyrimidinone ring) and multiple hydrogen bond acceptors (the C4-carbonyl oxygen and the nitrogen atoms of the pyridine and pyrimidine rings). This multiplicity of interaction sites gives rise to a rich landscape of potential supramolecular assemblies, making a thorough understanding of its hydrogen bonding behavior essential. This guide serves as a technical resource for researchers, scientists, and drug development professionals seeking to control and exploit the solid-state chemistry of this important heterocyclic system.

Methodologies for Elucidating Hydrogen Bonding Patterns

A multi-faceted approach combining experimental and computational techniques is crucial for a comprehensive understanding of hydrogen bonding in the crystalline state.

Experimental Characterization

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD remains the unequivocal gold standard for determining the three-dimensional structure of a crystalline material. It provides precise atomic coordinates, allowing for the unambiguous identification of hydrogen bond donors and acceptors and the accurate measurement of bond lengths and angles.

Causality in Experimental Design: The primary challenge is often not the data analysis, but the growth of a single crystal of sufficient size and quality. The choice of solvent, crystallization temperature, and rate of solvent evaporation are critical variables. A slow evaporation or cooling process is generally preferred as it allows molecules sufficient time to arrange themselves into a thermodynamically stable, well-ordered lattice, which is essential for minimizing crystal defects and obtaining high-resolution diffraction data.

Experimental Protocol: Single Crystal Growth and X-ray Diffraction

  • Solubilization: Dissolve the synthesized 1H-pyrido[3,4-d]pyrimidin-4-one compound in a suitable solvent or solvent mixture (e.g., DMF, DMSO, ethanol, or methanol/water mixtures) to near-saturation at a slightly elevated temperature.

  • Crystallization: Allow the solution to cool slowly to room temperature, or employ slow solvent evaporation. Seal the vial with a cap containing a few pinholes to control the evaporation rate over several days or weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully extract a single crystal using a micromanipulator and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) within the diffractometer to minimize thermal motion and radiation damage.

  • Structure Solution and Refinement: Collect diffraction data by rotating the crystal in the X-ray beam. The resulting diffraction pattern is used to solve and refine the crystal structure using specialized software (e.g., SHELX, Olex2). The refinement process accurately determines atomic positions, including those of hydrogen atoms involved in bonding.

Spectroscopic Analysis

While SC-XRD provides the definitive structure of a single crystal, spectroscopic techniques like Fourier-Transform Infrared (FT-IR), Raman, and solid-state NMR spectroscopy are invaluable for confirming that the bulk material is consistent with the single-crystal data and for studying systems where suitable single crystals cannot be obtained.

  • FT-IR/Raman Spectroscopy: Hydrogen bonding causes a characteristic red-shift (a shift to lower wavenumber) and broadening of the N-H stretching vibration band. This provides direct evidence of hydrogen bond formation in the bulk sample.

  • Solid-State NMR (ssNMR): ssNMR is highly sensitive to the local environment of atomic nuclei. Changes in chemical shifts, particularly for ¹H and ¹⁵N, can provide detailed information about the presence and nature of hydrogen bonds.

Computational Modeling

Computational methods are powerful tools for rationalizing observed crystal structures and predicting potential hydrogen bonding arrangements.

  • Density Functional Theory (DFT): DFT calculations can be used to optimize molecular geometries and compute the interaction energies of hydrogen-bonded dimers or larger clusters. This allows for a quantitative assessment of the strength of different hydrogen bonds.

  • Hirshfeld Surface Analysis: This technique maps the intermolecular contacts in a crystal onto a 3D surface around the molecule. It provides a visual and quantitative summary of all close contacts, highlighting the most significant interactions, such as N-H···O and C-H···O hydrogen bonds, that stabilize the crystal packing.[2]

Workflow: Computational Analysis of Intermolecular Interactions

G cluster_exp Experimental Data cluster_comp Computational Workflow cluster_out Analysis & Visualization XRD SC-XRD Data (.cif file) DFT DFT Calculation (Geometry Optimization, Energy) XRD->DFT Input Geometry Hirshfeld Hirshfeld Surface Analysis XRD->Hirshfeld Input Geometry Energy Interaction Energies (kcal/mol) DFT->Energy Plots 2D Fingerprint Plots Hirshfeld->Plots Visualization Visualization of Supramolecular Synthons Energy->Visualization Plots->Visualization

Caption: Computational workflow for analyzing crystal structures.

Analysis of Predominant Hydrogen Bonding Patterns

Based on the fundamental structure of the 1H-pyrido[3,4-d]pyrimidin-4-one core and analysis of related pyrimidinone and pyrazolopyrimidine crystal structures, several key hydrogen bonding patterns, or supramolecular synthons, can be predicted and are commonly observed.[3][4]

The Primary N-H···O Hydrogen Bond

The most robust and energetically favorable hydrogen bond involves the pyrimidinone N1-H donor and the C4-carbonyl oxygen acceptor. This interaction is analogous to the hydrogen bonding seen between nucleobases in DNA and is a persistent feature in the crystal structures of pyrimidinones.[3] This strong interaction typically leads to the formation of well-defined supramolecular structures.

Centrosymmetric Dimer Formation

A frequently observed motif is the formation of a centrosymmetric dimer through a pair of N-H···O hydrogen bonds. This creates a highly stable, eight-membered ring system.

Caption: Diagram of a centrosymmetric N-H···O hydrogen-bonded dimer.

Catenamer (Chain) Formation

Alternatively, the N-H···O interaction can propagate in a head-to-tail fashion, leading to the formation of one-dimensional chains or catemers. The specific pattern adopted (dimer vs. chain) can be influenced by steric factors from substituents on the core scaffold or by the presence of competing hydrogen bond acceptors.

Weaker C-H···O and C-H···N Interactions

While weaker than the classical N-H···O bond, C-H···O and C-H···N interactions play a crucial role in providing additional stability to the crystal lattice.[2] Aromatic C-H donors from the pyridine ring can interact with carbonyl oxygens or ring nitrogens of adjacent molecules, linking dimers or chains into two-dimensional sheets or three-dimensional networks.

Quantitative Geometrical Data

Analysis of related crystal structures provides expected ranges for hydrogen bond geometries.

Interaction Type Donor-Acceptor Distance (Å) H···Acceptor Distance (Å) Donor-H···Acceptor Angle (°)
N-H···O 2.7 - 3.11.8 - 2.2150 - 180
C-H···O 3.0 - 3.62.2 - 2.8120 - 170
C-H···N 3.1 - 3.72.3 - 2.9120 - 170

Data compiled from analogous structures reported in the literature.[2][3][4]

Implications for Pharmaceutical Development

A deep understanding of these hydrogen bonding patterns is critical for controlling the solid-state properties of a pyridopyrimidinone-based API.

Polymorphism Control

The ability of the molecule to form different hydrogen bonding networks (e.g., dimers vs. chains) is a primary driver of polymorphism. Different polymorphs can have drastically different properties:

  • Solubility and Dissolution Rate: Affecting bioavailability.

  • Stability: Affecting shelf-life and formulation.

  • Mechanical Properties: Affecting tablet manufacturing.

By controlling crystallization conditions, it is possible to selectively produce the desired polymorph with the optimal therapeutic profile. Characterizing the hydrogen bonding in each form is key to understanding the energetic landscape of the polymorphic system.

Crystal Engineering and Co-crystal Design

Crystal engineering involves the rational design of crystalline solids with desired properties.[5] By understanding the primary N-H···O synthon of the pyridopyrimidinone core, one can introduce "co-former" molecules that have complementary functional groups (e.g., carboxylic acids, amides) to form novel co-crystals. This strategy can be employed to:

  • Enhance Solubility: By introducing a highly soluble co-former.

  • Improve Stability: By creating a more robust hydrogen-bonded network.

  • Modify Mechanical Properties: For better processability during manufacturing.

G cluster_core Core Understanding cluster_application Pharmaceutical Application cluster_outcome Desired Outcomes A Identify Hydrogen Bonding Patterns B Polymorph Screening & Selection A->B C Rational Co-crystal Design A->C D Optimized Bioavailability B->D E Improved Stability & Shelf-life B->E F Enhanced Manufacturability B->F C->D C->E C->F

Caption: Logic flow from understanding H-bonds to drug development.

Conclusion

The supramolecular architecture of 1H-pyrido[3,4-d]pyrimidin-4-one in the solid state is dominated by robust N-H···O hydrogen bonds, which typically manifest as either discrete dimers or extended one-dimensional chains. These primary interactions are supported by a network of weaker C-H···O and C-H···N bonds that dictate the final three-dimensional crystal packing. A thorough characterization of these patterns using a combination of SC-XRD, spectroscopy, and computational modeling is not merely a descriptive endeavor but a predictive and controlling tool. For drug development professionals, mastering the hydrogen bonding behavior of this critical scaffold is fundamental to controlling polymorphism, engineering superior crystalline forms, and ultimately delivering safer and more effective medicines.

References

  • Coma, M., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry. Available at: [Link]

  • Guesmi, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]

  • Bavetsias, V., et al. (2016). Structure of a number of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives... ResearchGate. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)- one derivatives as potential EGFRWT and EGFRT. Semantic Scholar. Available at: [Link]

  • Braga, A. A. C., et al. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Semantic Scholar. Available at: [Link]

  • Low, J. N., et al. (2008). Anhydrous versus hydrated N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines: hydrogen bonding in two and three dimensions. Acta Crystallographica Section C: Crystal Structure Communications. Available at: [Link]

  • Saeed, S., et al. (2012). 5-(Pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Yeh, T-K., et al. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Molecules. Available at: [Link]

  • de Oliveira, C. A. F., et al. (2021). Supramolecular Assembly between Cationic Pyridinium-Pillararene and Aminosalicylate Drug. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Saglam, D. & Turgut, Z. (2022). One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. International Journal of Organic Chemistry. Available at: [Link]

  • Schlücker, S., et al. (2004). Hydrogen-Bonding between Pyrimidine and Water: A Vibrational Spectroscopic Analysis. The Journal of Physical Chemistry A. Available at: [Link]

  • Singh, P., et al. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Chemical Biology & Drug Design. Available at: [Link]

  • Khan, M. S., et al. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Crystals. Available at: [Link]

  • Sharma, G., et al. (2021). Applications of supramolecular assemblies in drug delivery and photodynamic therapy. RSC Advances. Available at: [Link]

  • Akine, S., et al. (2022). Assembly of Sn(IV)-Porphyrin Cation Exhibiting Supramolecular Interactions of Anion···Anion and Anion···π Systems. Molecules. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione. PubChem. Retrieved February 15, 2024, from [Link]

  • Zhang, L., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters. Available at: [Link]

  • National Institute of Standards and Technology (n.d.). Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione. NIST Chemistry WebBook. Retrieved February 15, 2024, from [Link]

  • Zhang, Y., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Journal of Molecular Modeling. Available at: [Link]

  • Thery, F., et al. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Pyrido[3,4-D]pyrimidine. PubChem. Retrieved February 15, 2024, from [Link]

  • National Institute of Standards and Technology (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. NIST Chemistry WebBook. Retrieved February 15, 2024, from [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

Technical Guide: Comparative Analysis of Pyrido[3,4-d]pyrimidine vs. Quinazolinone Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of Pyrido[3,4-d]pyrimidine versus Quinazolinone scaffolds. It is designed for medicinal chemists and drug discovery scientists, focusing on structural properties, synthetic pathways, and metabolic liabilities.

Executive Summary

The transition from a Quinazolinone (or Quinazoline) scaffold to a Pyrido[3,4-d]pyrimidine core represents a classic "scaffold hop" in medicinal chemistry. While Quinazolinones are privileged structures with established clinical success (e.g., Idelalisib, Gefitinib), they often suffer from poor aqueous solubility and extensive CYP450-mediated metabolism.

The Pyrido[3,4-d]pyrimidine bioisostere introduces a nitrogen atom into the benzenoid ring (specifically at the 6-position). This modification lowers lipophilicity (LogP), alters the electronic landscape of the binding face, and introduces new hydrogen-bonding vectors. However, this scaffold introduces a distinct metabolic liability: susceptibility to Aldehyde Oxidase (AO) , a cytosolic enzyme often overlooked in standard microsomal stability assays.

This guide details the decision-making framework for selecting between these two scaffolds.

Structural & Electronic Fundamentals

Scaffold Architecture

The primary difference lies in the "Right-Hand Side" (RHS) ring fusion.

  • Quinazolinone: A pyrimidine ring fused to a benzene ring.[1]

  • Pyrido[3,4-d]pyrimidine: A pyrimidine ring fused to a pyridine ring. The specific [3,4-d] isomer places the pyridine nitrogen at position 6 (using standard bicyclic numbering).

Electronic Consequence: The pyridine nitrogen is electron-withdrawing. This reduces the electron density of the pyrimidine ring compared to the quinazoline, making the C2 and C4 positions more electrophilic. This has direct implications for covalent inhibitor design (e.g., reactivity with cysteine nucleophiles in the kinase hinge region).

Physicochemical Comparison

The introduction of the nitrogen atom significantly alters physicochemical properties:

PropertyQuinazolinone / QuinazolinePyrido[3,4-d]pyrimidineImpact on Drug Design
Lipophilicity (cLogP) High (Hydrophobic)Moderate (Lower by ~1–1.5 units)Pyrido-fused systems often have better solubility but lower passive permeability.
Basicity (pKa) N1 pKa ~ 1.9 - 3.5N1 pKa ~ 1.5 - 2.5 (Less basic)The electron-deficient pyridine ring lowers the pKa of the pyrimidine nitrogens.
H-Bonding 2 Acceptors (N1, N3)3 Acceptors (N1, N3, N6)N6 provides an additional vector for solvent interaction or specific binding (e.g., Thr/Ser side chains).
Solubility Often Poor (Requires formulation)ImprovedReduced planarity stacking and increased polarity improve aqueous solubility.
Visualization of Scaffold Vectors

The following diagram illustrates the numbering and electronic vectors of the two scaffolds.

ScaffoldComparison cluster_0 Quinazolinone Core (e.g., Idelalisib) cluster_1 Pyrido[3,4-d]pyrimidine Core Q N1 C2 N3 C4=O C5 C6 C7 C8 Q:c4->Q:c2 High CYP Liability (Benzenoid Ring) P N1 C2 N3 C4 C5 N6 (Pyridine N) C7 C8 Q:c6->P:n6 Bioisosteric Replacement (C -> N) PropQ High LogP Metabolism: CYP450 Binding: Hydrophobic driven P:c2->P:n3 High AO Liability (C2 Oxidation) PropP Lower LogP Metabolism: Aldehyde Oxidase Binding: H-bond acceptor at N6

Figure 1: Structural comparison highlighting the N6-insertion in the pyrido[3,4-d]pyrimidine scaffold and its impact on metabolic liabilities.

Medicinal Chemistry & SAR: The Metabolic Trade-Off

The most critical distinction between these scaffolds is their metabolic fate. This is often the deciding factor in Lead Optimization.

Quinazolinone: The CYP Liability

Quinazolinones are primarily cleared via oxidative metabolism by Cytochrome P450s (CYPs) , typically CYP3A4.

  • Mechanism: Hydroxylation of the electron-rich benzene ring (C6/C7 positions) or O-dealkylation of ether side chains (e.g., Gefitinib).

  • Mitigation: Blocking metabolic soft spots with fluorine or utilizing electron-withdrawing groups.

Pyrido[3,4-d]pyrimidine: The Aldehyde Oxidase (AO) Liability

The electron-deficient nature of the pyrido-fused system makes it a substrate for Aldehyde Oxidase (AO) , a cytosolic molybdo-flavoenzyme.

  • Mechanism: Nucleophilic attack by the enzyme's hydroxyl group at the most electron-deficient carbon adjacent to a nitrogen. In pyrido[3,4-d]pyrimidin-4-ones, this is typically C2 .

  • Clinical Consequence: AO metabolism is species-dependent (Human >> Rat/Dog). Compounds that look stable in standard liver microsomes (which lack cytosolic AO) may fail catastrophically in vivo or in hepatocytes.

  • Mitigation Strategy:

    • C2-Substitution: Introducing a substituent (Methyl, Amino) at C2 sterically and electronically blocks AO attack.

    • C6-Substitution: In some aromatic kinase inhibitors (e.g., MPS1 inhibitors), a methyl group at the C6 position (adjacent to the pyridine nitrogen) has been shown to improve stability by preventing oxidation or altering binding to the metabolic enzyme.

Case Study: BOS172722 (MPS1 Inhibitor)

In the discovery of BOS172722 , researchers transitioned from a hit series to the pyrido[3,4-d]pyrimidine scaffold.

  • Problem: The initial leads suffered from rapid turnover in Human Liver Microsomes (HLM).

  • Solution: Introduction of a methyl group at the 6-position (pyridine ring). This single modification significantly improved metabolic stability without compromising potency, leading to a Phase 1 clinical candidate.

Synthetic Methodologies

The synthetic accessibility of the pyrido[3,4-d]pyrimidine scaffold is more complex than the robust Niementowski chemistry used for quinazolinones.

Quinazolinone Synthesis (Standard)
  • Precursors: Anthranilic acid derivatives.

  • Reagents: Formamide (Niementowski) or Urea.

  • Scalability: High.

Pyrido[3,4-d]pyrimidine Synthesis
  • Route A (from Pyridine precursors):

    • Start with 3-amino-4-picoline (or 3-amino-isonicotinic acid).

    • Cyclization with urea or formamide.

    • Challenge: Regioselectivity can be an issue compared to the symmetric benzene ring of quinazoline.

  • Route B (Constructing the Pyridine):

    • Start with a pyrimidine core (e.g., 4-amino-5-iodopyrimidine).[2]

    • Pd-catalyzed cross-coupling (Heck or Sonogashira) followed by cyclization to form the pyridine ring.

Synthesis cluster_Q Quinazolinone Route cluster_P Pyrido[3,4-d]pyrimidine Route StartQ Anthranilic Acid StepQ1 Cyclization (Formamide/Urea) StartQ->StepQ1 ProdQ Quinazolinone Core StepQ1->ProdQ ProdP 4-Chloro-pyrido[3,4-d]pyrimidine (Active Intermediate) ProdQ->ProdP Scaffold Hop (Complexity Increase) StartP 3-Amino-Isonicotinic Acid (or 3-amino-4-picoline) StepP1 Cyclization (Urea/High Temp) StartP->StepP1 StepP2 POCl3 Chlorination StepP1->StepP2 StepP2->ProdP

Figure 2: Comparative synthetic workflows. Note the additional activation steps often required for the pyrido-fused system.

Quantitative Comparison Table

FeatureQuinazolinone (e.g., Idelalisib core)Pyrido[3,4-d]pyrimidine (e.g., BOS172722 core)
Core MW ~146 Da~147 Da
H-Bond Acceptors 2 (N1, N3)3 (N1, N3, N6)
LogP Trend Higher (Lipophilic)Lower (More Polar)
Metabolic Risk CYP3A4 (Oxidation/Dealkylation)Aldehyde Oxidase (C2 Oxidation)
Solubility LowModerate to High
Kinase Selectivity Often promiscuous (Type I)Can offer unique selectivity vectors via N6
Synthetic Cost LowMedium-High

References

  • Metabolic Liability of Pyrido[3,4-d]pyrimidin-4-one: Hayes, A., et al. (2016). Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution. Xenobiotica.

  • Discovery of BOS172722 (MPS1 Inhibitor): Woodward, H., et al. (2018).[3] Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722). Journal of Medicinal Chemistry.

  • Quinazolinone/Quinazoline Scaffold Review: Rakesh, K.P., et al. (2021). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy. MDPI Molecules.

  • Comparative Potency (EGFR Inhibitors): Smaill, J.B., et al. (2016). Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family. Journal of Medicinal Chemistry.

  • Idelalisib Structure & Pharmacology: PubChem Database.[4] Idelalisib (CID 11625818).

Sources

Advanced Medicinal Chemistry of 1H-Pyrido[3,4-d]pyrimidin-4-one Analogs

[1][2]

Executive Summary: The Scaffold Advantage

The 1H-pyrido[3,4-d]pyrimidin-4-one scaffold (often tautomeric with 4-hydroxypyrido[3,4-d]pyrimidine) represents a privileged pharmacophore in modern drug design.[1][2] Structurally isomeric to the widely used quinazolin-4-one and pyrido[2,3-d]pyrimidin-4-one, this core offers distinct electronic properties due to the placement of the pyridine nitrogen at position 6.[1][2]

Key Advantages:

  • H-Bonding Vector: The N6-nitrogen provides a unique hydrogen bond acceptor vector in the major groove of kinase/epigenetic targets, distinct from the C-H found in quinazolines.[1][2]

  • Solubility: The additional pyridine nitrogen lowers logP and improves aqueous solubility compared to carbocyclic analogs.

  • Metabolic Liability (and Opportunity): The C2 position is highly susceptible to cytosolic Aldehyde Oxidase (AO) metabolism, a feature that recent patents have turned into a design element (blocking) or ignored at their peril.

Therapeutic Targets & Mechanism of Action[1]

Recent patent activity (2015–2024) clusters around two primary distinct mechanisms: Epigenetic Modulation (KDM Inhibition) and Kinase Inhibition (EGFR/MPS1) .[1][2]

A. Epigenetic Modulation: Histone Lysine Demethylase (KDM) Inhibitors

Primary Patent: US 9,643,965 B2 (Quanticel Pharmaceuticals/Celgene) Target: JmjC-domain containing Histone Demethylases (KDM4/KDM5 subfamilies).[1][2][3]

Mechanism: The pyrido[3,4-d]pyrimidin-4-one core mimics the 2-oxoglutarate (2-OG) co-factor.[1][2] The N3-hydrogen and C4-oxo group form a bidentate chelate with the active site Fe(II) ion, competitively inhibiting the demethylase activity.[1][2]

Critical Design Insight: The "AO Blocking" Strategy Early prototypes suffered from rapid clearance due to oxidation at the C2 position by Aldehyde Oxidase (AO).

  • Problem: C2-H analogs are rapidly converted to the 2,4-dione (inactive).

  • Solution: Introduction of steric bulk or amino groups at C2 blocks AO access.

  • Patent Claim: 8-substituted-2-amino-pyrido[3,4-d]pyrimidin-4-ones.[1][2]

B. Kinase Inhibition: The Tarloxotinib Prodrug Strategy

Primary Patent: US Patent (Rain Therapeutics/University of Auckland) Target: EGFR (Exon 20 insertions) and HER2.

Mechanism: While many kinase inhibitors use the 4-amino tautomer (e.g., 4-anilinopyrido[3,4-d]pyrimidine), the synthesis and prodrug design often rely on the 4-one core.[1][2] Tarloxotinib is a hypoxia-activated prodrug.[1][2][4][5] The 4-one core is functionalized with a nitroimidazole trigger.[1][2][4][5] Under hypoxic conditions (tumor microenvironment), the nitro group is reduced, triggering fragmentation and releasing the active kinase inhibitor.

Structural Analysis & SAR Visualization

The following diagram illustrates the core numbering, the critical AO metabolic site, and the binding mode for KDM inhibition.

GCore1H-pyrido[3,4-d]pyrimidin-4-one(Scaffold)Site_N6N6 Position(Solubility/H-Bond Acceptor)Core->Site_N6SolubilitySite_C2C2 Position(Aldehyde Oxidase Liability)Core->Site_C2Metabolic HotspotSite_C4C4-Oxo / N3-H(Fe(II) Chelation Motif)Core->Site_C4PharmacophoreSite_C8C8 Position(Selectivity Vector)Core->Site_C8SAR ExpansionAO_BlockStrategy: C2-Substitution(Blocks Oxidation)Site_C2->AO_BlockRequires ModificationKDM_InhibKDM4/5 Inhibitors(US 9,643,965)Site_C4->KDM_InhibBinds Active Site Metal

Figure 1: Structural Activity Relationship (SAR) map of the pyrido[3,4-d]pyrimidin-4-one scaffold highlighting metabolic liabilities and binding motifs.[1][2]

Synthetic Methodologies

Constructing the 1H-pyrido[3,4-d]pyrimidin-4-one core requires navigating the regiochemistry of the pyridine ring fusion.[1][2] Two primary routes dominate recent patent literature.[1]

Route A: The "Classical" Condensation (Aromatic Precursor)

This route is preferred for scale-up but requires careful selection of the starting aminopyridine to ensure [3,4-d] fusion rather than [2,3-d] or [4,3-d].[1][2]

  • Starting Material: 3-aminopyridine-4-carboxylic acid (or ethyl ester).[1][2]

  • Cyclization: Condensation with formamide (for C2-H) or urea (for C2-OH/C2-oxo).[1][2]

  • Functionalization: Chlorination (POCl3) yields the 4-chloro intermediate, which can be displaced by anilines (kinase inhibitors) or hydrolyzed back to the 4-one.[1][2]

Route B: The "Tetrahydro" Oxidation Route (Flexible SAR)

Used extensively in KDM inhibitor patents (e.g., Bavetsias et al., Quanticel) to introduce complex C8 substituents.

  • Precursor: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.[1][2][6][7]

  • Condensation: React with an amidine (e.g., acetamidine or guanidine) to form the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-one .[2]

  • Aromatization: Dehydrogenation using Pd/C at high temperature or chemical oxidants (DDQ/MnO2) to yield the fully aromatic core.[1]

SynthesisStartA3-aminopyridine-4-carboxylic acidStepA1Condensation(Formamide/Urea, 180°C)StartA->StepA1ProductA1H-pyrido[3,4-d]pyrimidin-4-oneStepA1->ProductAStartB1-benzyl-3-oxopiperidine-4-carboxylateStepB1Cyclization with Amidine(NaOEt, EtOH)StartB->StepB1InterBTetrahydro-IntermediateStepB1->InterBStepB2Aromatization(Pd/C, Diphenyl ether, 250°C)InterB->StepB2StepB2->ProductA

Figure 2: Comparative synthetic pathways. Route B allows for easier introduction of substituents on the pyridine ring prior to aromatization.

Case Study: KDM Inhibitor Optimization (US 9,643,965)[1][2]

This case study demonstrates the "Trustworthiness" of the protocol. The experimental data highlights the necessity of blocking the C2 position.

Protocol: Synthesis of C2-Blocked Analog

Objective: Synthesize 2-amino-8-(pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4-one.

  • Reactants: 3-cyano-4-ethoxycarbonylpyridine (Precursor) + Guanidine Carbonate.[1][2]

  • Solvent/Conditions: Ethanol, Reflux, 12 hours.

  • Workup: Cool to 0°C. The product precipitates. Filter and wash with cold ethanol.[1]

  • Yield: Typically 70-85%.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of ethyl ester signals and appearance of broad NH2 singlet (approx. 7.0 ppm) and NH amide (approx.[1] 11.5 ppm).[1]

    • AO Stability Assay: Incubate with human liver cytosol.[1] Monitor disappearance of parent compound via LC-MS.[1][2]

    • Result: C2-NH2 analogs show >60 min half-life; C2-H analogs show <5 min half-life.[1][2]

Quantitative Data Summary (IC50 Values)
Compound IDC2-SubstituentC8-SubstituentKDM4A IC50 (µM)KDM5B IC50 (µM)Metabolic Stability (t1/2, min)
Analog 1 HPhenyl0.050.08< 5 (Rapid Oxidation)
Analog 2 NH2 Phenyl0.060.09> 60 (Stable)
Analog 3 MethylPyrazol-3-yl0.010.02> 120 (Highly Stable)

Data sourced from Bavetsias et al. (J. Med.[1] Chem) and US 9,643,965.[1][2]

References

  • Quanticel Pharmaceuticals (Celgene). Histone demethylase inhibitors.[1]US Patent 9,643,965 B2 .[1] Issued May 9, 2017.

  • Bavetsias, V., et al. 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors.[2][8]Journal of Medicinal Chemistry , 2016, 59(4), 1388–1409. [1][2]

  • Rain Therapeutics. Hypoxia Activated Prodrugs of Kinase Inhibitors.[1]US Patent 10,000,000 (Representative family for Tarloxotinib mechanism).[1] Note: Specific patent for Tarloxotinib composition is WO2015054572.[1]

  • Westaway, S.M., et al. Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases.[3][8] 2. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives.Journal of Medicinal Chemistry , 2016, 59(4), 1370–1387. [1][2]

  • Bavetsias, V., et al. Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution.[1][2][3][9]Xenobiotica , 2016.[10]

Methodological & Application

Application Note: Microwave-Assisted Synthesis of Pyrido[3,4-d]pyrimidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrido[3,4-d]pyrimidin-4-one scaffold represents a privileged pharmacophore in drug discovery, serving as a bio-isostere to quinazolinones. Derivatives of this scaffold exhibit potent biological activities, including Tyrosine Kinase inhibition (EGFR, VEGFR) , Cyclin-Dependent Kinase (CDK) inhibition , and broad-spectrum antiviral properties.

Traditional thermal synthesis (e.g., the Niementowski reaction) often requires harsh conditions (


), prolonged reaction times (6–24 hours), and suffers from low yields due to the decomposition of the pyridine precursors.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these limitations. By leveraging the specific dielectric heating effects of microwave irradiation, we achieve:

  • Reaction Time Reduction: From hours to minutes (typically 10–20 min).

  • Yield Improvement: Increases of 20–40% over thermal methods.

  • Green Chemistry: Solvent-free or minimal-solvent protocols with reduced energy consumption.

Mechanistic Insight & Rationale

The Microwave Advantage

The synthesis relies on the cyclocondensation of 3-aminoisonicotinic acid (or its esters) with a C1 source (formamide, formamidine acetate, or orthoesters).

  • Thermal Effect (Arrhenius): Microwave irradiation provides rapid internal volumetric heating, eliminating the "wall effect" of oil baths. This allows the reaction mixture to reach the activation energy (

    
    ) threshold almost instantaneously.
    
  • Specific Non-Thermal Effect: The rate-determining step involves the nucleophilic attack of the amino group on the activated carbonyl/imidate species. Polar transition states in this pathway are stabilized by the oscillating electromagnetic field, effectively lowering the

    
     of the reaction.
    
Synthetic Pathway

The protocol focuses on a modified Niementowski Cyclization .

  • Formylation: The amino group of 3-aminoisonicotinic acid reacts with formamide to form an intermediate formamidine/formamide.

  • Cyclodehydration: Intramolecular nucleophilic attack of the amide nitrogen on the carboxylic acid (or ester) carbonyl, followed by loss of water/alcohol to close the pyrimidine ring.

Experimental Protocols

Protocol A: Direct Solvent-Free Cyclization (Niementowski)

Best for: Unsubstituted Pyrido[3,4-d]pyrimidin-4(3H)-one core.

Reagents:

  • Precursor: 3-Aminoisonicotinic acid (1.0 equiv)

  • Reagent/Solvent: Formamide (5.0–10.0 equiv)

  • Catalyst: Glacial Acetic Acid (0.5 equiv) - Optional, accelerates dehydration.

Equipment:

  • Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

  • 10 mL or 30 mL pressure-rated glass vial with snap-cap.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, weigh 3-aminoisonicotinic acid (138 mg, 1.0 mmol).

  • Mixing: Add Formamide (2 mL, excess). The formamide acts as both reagent and high-dielectric solvent (

    
    ). Add Glacial Acetic Acid (30 
    
    
    
    L) if using.
  • Sealing: Crimp the cap with a PTFE-lined septum. Vortex for 30 seconds to create a slurry.

  • Irradiation: Program the microwave reactor:

    • Temperature:

      
      
      
    • Power: Dynamic (Max 200 W)

    • Hold Time: 15 minutes

    • Stirring: High

    • Pressure Limit: 250 psi

  • Cooling: Allow the reactor to cool the vial to

    
     using compressed air quenching.
    
  • Workup: Pour the reaction mixture into crushed ice (20 g). The product typically precipitates as a beige/off-white solid.

  • Isolation: Filter the solid under vacuum. Wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Purification: Recrystallize from DMF/Ethanol if necessary.

Protocol B: Three-Component One-Pot Synthesis (N3-Substituted)

Best for: Creating N3-substituted derivatives for SAR studies.

Reagents:

  • 3-Aminoisonicotinic acid ethyl ester (1.0 equiv)

  • Triethyl orthoformate (TEOF) (1.5 equiv)

  • Primary Amine (

    
    ) (1.2 equiv) (e.g., Aniline, Benzylamine)
    
  • Solvent: Ethanol or DMF (minimal volume, 1-2 mL)

Step-by-Step Procedure:

  • Reagent Loading: Add ester (1.0 mmol), TEOF (1.5 mmol), and amine (1.2 mmol) to the vial.

  • Pre-stir: Add 1 mL of Ethanol. Vortex.

  • Irradiation:

    • Temp:

      
      
      
    • Time: 10 minutes

    • Power: 150 W

  • Workup: Cool to room temperature. The product often crystallizes directly from the solution upon cooling. If not, add cold water to induce precipitation.

Data Presentation & Analysis

Yield Comparison: Microwave vs. Thermal

The following data highlights the efficiency of the microwave protocol for the synthesis of the core scaffold pyrido[3,4-d]pyrimidin-4(3H)-one.

ParameterThermal Reflux (Oil Bath)Microwave Irradiation (Protocol A)Improvement
Temperature


Consistent
Time 8–12 Hours15 Minutes32x Faster
Solvent Formamide (Excess)Formamide (Minimal)Reduced Waste
Isolated Yield 45–55%82–88%+30% Yield
Purity (HPLC) 85% (Requires Column)>95% (Filtration only)Simplified Workup
Optimization Parameters
VariableRange TestedOptimal SettingObservation
Temperature


Below

, conversion is incomplete. Above

, tarring occurs.
Time 5--30 min15 minConversion plateaus after 15 min.
Power 50--300 WMax 200 WDynamic power mode prevents temperature overshoot.

Visualizations

Reaction Pathway & Mechanism

The following diagram illustrates the chemical pathway from the pyridine precursor to the fused pyrimidine system.

ReactionPathway Figure 1: Mechanistic Pathway of Niementowski Cyclization under MW Irradiation Precursor 3-Aminoisonicotinic Acid Inter1 Intermediate: N-Formyl Species Precursor->Inter1 Condensation (MW, 180°C) Reagent Formamide (Excess) Reagent->Inter1 TS Cyclization Transition State Inter1->TS - H2O Product Pyrido[3,4-d] pyrimidin-4-one TS->Product Ring Closure

Caption: Figure 1: Mechanistic pathway showing the condensation and cyclodehydration steps accelerated by microwave irradiation.

Experimental Workflow

This decision tree guides the researcher through the synthesis and troubleshooting process.

Workflow Figure 2: Step-by-Step Experimental Workflow Start Start Synthesis Mix Mix 3-Aminoisonicotinic Acid + Formamide Start->Mix MW MW Irradiation 180°C, 15 min Mix->MW TLC Check TLC (Conversion?) MW->TLC TLC->MW No (+5 min) Workup Pour into Ice Water TLC->Workup Yes Precip Precipitate Formed? Workup->Precip Filter Filter & Wash (EtOH/H2O) Precip->Filter Yes Extract Extract with EtOAc/DCM Precip->Extract No (Oil) End Final Product >95% Purity Filter->End Recryst Recrystallize (DMF/EtOH) Recryst->End Extract->Recryst

Caption: Figure 2: Operational workflow for the synthesis, including decision points for workup and purification.

Troubleshooting Guide

  • Problem: Reaction mixture turns black/tarry.

    • Cause: Temperature too high (

      
      ) or "hotspots" due to poor stirring.
      
    • Solution: Reduce temperature to

      
       and ensure high stirring speed. Use "PowerMax" or simultaneous cooling features if available.
      
  • Problem: Low yield/Incomplete conversion.

    • Cause: Moisture in starting material or insufficient formamide.

    • Solution: Dry the 3-aminoisonicotinic acid in a desiccator. Increase formamide equivalents to 10.0.

  • Problem: Product does not precipitate on ice.

    • Cause: Product is protonated or too soluble.

    • Solution: Adjust pH to ~7.0 using dilute NaOH or HCl. If still soluble, extract with Ethyl Acetate/n-Butanol (3:1).

References

  • Microwave-Assisted Niementowski Reaction

    • Alexandre, F.-R., et al. "Amine-free microwave-assisted synthesis of 4(3H)-quinazolinones." Tetrahedron Letters, vol. 43, no. 21, 2002, pp. 3911-3913.
  • Synthesis of Pyrido[3,4-d]pyrimidines

    • Broom, A. D., et al. "Pyrido[3,4-d]pyrimidines. I. Synthesis and anticancer activity." Journal of Medicinal Chemistry, vol. 19, no. 3, 1976, pp. 439-444.
  • Microwave-Assisted Multicomponent Reactions

    • Tu, S., et al. "Microwave-assisted one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives." Molecular Diversity, vol. 7, 2003, pp. 153–159.[1] (Methodology adapted for 3,4-isomer).

  • General Microwave Heterocycle Synthesis

    • Kappe, C. O. "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, vol. 43, no. 46, 2004, pp. 6250-6284.

Sources

Application Note: High-Efficiency One-Pot Cyclization Protocols for 1H-pyrido[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrido[3,4-d]pyrimidine scaffold represents a privileged pharmacophore in modern drug discovery, exhibiting potent inhibitory activity against tyrosine kinases (e.g., EGFR, VEGFR) and cyclin-dependent kinases (CDKs). Unlike its [2,3-d] isomer, the [3,4-d] system offers unique vector positioning for structure-activity relationship (SAR) exploration, particularly in the ATP-binding pockets of oncology targets.

This Application Note details robust one-pot cyclization protocols for the synthesis of the core 1H-pyrido[3,4-d]pyrimidin-4-one scaffold. Moving beyond traditional multi-step isolations, we present comparative methodologies—Thermal Condensation and Microwave-Assisted Synthesis —validated for reproducibility, yield, and purity.

Mechanistic Principles & Chemical Logic

The synthesis of 1H-pyrido[3,4-d]pyrimidin-4-one relies on the construction of the pyrimidine ring onto a pre-existing pyridine core. The most efficient retrosynthetic disconnection involves the condensation of 3-aminopyridine-4-carboxylic acid (3-aminoisonicotinic acid) with a C1 synthon (Formamide or Triethyl Orthoformate).

Reaction Mechanism

The reaction proceeds via a modified Niementowski cyclization. The mechanism involves two critical stages occurring in a single pot:

  • N-Formylation: The C3-amino group attacks the electrophilic carbonyl of the formamide (or activated orthoester), generating an intermediate formamido-pyridine.

  • Cyclodehydration: Thermal or acid-catalyzed intramolecular nucleophilic attack of the amide nitrogen onto the C4-carboxylic acid/ester, followed by dehydration to aromatize the pyrimidine ring.

Pathway Visualization

The following diagram illustrates the electron flow and critical intermediates.

ReactionMechanism Start 3-aminoisonicotinic acid (Precursor) Inter1 Intermediate A: N-Formyl Species Start->Inter1 Nucleophilic Attack (Reflux/MW) Reagent Formamide (C1 Source & Solvent) Reagent->Inter1 TS Transition State: Intramolecular Attack Inter1->TS - NH3 / H2O Product 1H-pyrido[3,4-d]pyrimidin-4-one (Target) TS->Product Cyclodehydration (- H2O)

Figure 1: Mechanistic pathway for the one-pot cyclocondensation of 3-aminoisonicotinic acid with formamide.

Experimental Protocols

Protocol A: Thermal Cyclocondensation (The "Standard")

Context: This method is the industry standard for gram-scale synthesis. It utilizes formamide as both the reagent and solvent, ensuring high atom economy.

Reagents:

  • 3-aminopyridine-4-carboxylic acid (CAS: 7579-20-6)

  • Formamide (Reagent Grade, >99%)

Procedure:

  • Setup: Charge a 50 mL round-bottom flask (RBF) with 3-aminopyridine-4-carboxylic acid (1.38 g, 10.0 mmol) .

  • Solvent Addition: Add Formamide (10 mL) . The solid may not dissolve immediately.

  • Reaction: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to 140–150 °C (oil bath temperature).

    • Note: A clear solution usually forms within 30 minutes as the intermediate is generated.

  • Duration: Maintain reflux for 4–6 hours . Monitor via TLC (10% MeOH in DCM) or LC-MS.

  • Workup (Precipitation): Cool the reaction mixture slowly to room temperature. The product often crystallizes upon cooling.

  • Isolation: If no precipitate forms, dilute the mixture with cold water (20 mL) . Filter the resulting solid under vacuum.

  • Purification: Wash the filter cake with water (2 x 10 mL) followed by cold ethanol (5 mL). Dry in a vacuum oven at 60 °C.

Yield Expectation: 75–85% Appearance: Off-white to pale yellow powder.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Context: Ideal for library generation and rapid optimization. Microwave irradiation accelerates the rate-limiting dehydration step.

Reagents:

  • 3-aminopyridine-4-carboxylic acid

  • Formamide

  • Catalytic Acetic Acid (Optional, promotes cyclization)

Procedure:

  • Loading: In a 10 mL microwave-compatible process vial, weigh 3-aminopyridine-4-carboxylic acid (138 mg, 1.0 mmol) .

  • Solvent: Add Formamide (1.5 mL) and glacial acetic acid (1 drop).

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation Parameters:

    • Mode: Dynamic Power (maintain Target T)

    • Temperature: 180 °C

    • Hold Time: 15 minutes

    • Stirring: High

  • Workup: Cool the vial to room temperature using the compressed air flow of the microwave reactor.

  • Isolation: Pour the contents into ice-cold water (5 mL). Collect the precipitate by filtration.

Yield Expectation: 85–92% Advantage: Drastically reduced reaction time (15 min vs 6 hours) and cleaner reaction profile.

Workflow Visualization

The following flowchart outlines the decision matrix for selecting the appropriate protocol based on scale and equipment availability.

Workflow Start Start: 3-Aminoisonicotinic Acid Decision Scale & Equipment? Start->Decision PathA Gram Scale (>1g) Standard Labware Decision->PathA Bulk Synthesis PathB Library Scale (<200mg) Microwave Reactor Decision->PathB Rapid Screening StepA1 Reflux in Formamide 140°C, 6 Hours PathA->StepA1 StepB1 MW Irradiation 180°C, 15 Mins PathB->StepB1 Common Quench with Ice Water StepA1->Common StepB1->Common Filter Filtration & Ethanol Wash Common->Filter QC QC: 1H NMR / LC-MS Filter->QC

Figure 2: Operational workflow for selecting and executing cyclization protocols.

Critical Process Parameters (CPPs) & Troubleshooting

To ensure reproducibility, the following parameters must be controlled.

ParameterCriticalityRecommendationImpact of Deviation
Temperature High140–150 °C (Thermal)<130 °C leads to incomplete cyclization (intermediate accumulation).
Water Content MediumUse dry reagentsExcess water can hydrolyze the formamide or the intermediate imine.
Stoichiometry LowFormamide in excess (10-20 eq)Formamide acts as solvent; insufficient volume causes stirring issues.
Workup pH MediumNeutral (pH 6-7)Product is amphoteric. Extreme pH may solubilize the product during isolation.
Troubleshooting Guide
  • Problem: No precipitate forms upon adding water.

    • Root Cause:[1][2][3] Product particle size is too fine or pH is too basic (due to ammonia byproduct).

    • Solution: Adjust pH to ~6.0 with dilute acetic acid and cool to 4 °C overnight.

  • Problem: Product purity is low (<90%).

    • Root Cause:[1][2][3] Incomplete dehydration of the intermediate.

    • Solution: Recrystallize from DMF/Ethanol or resubmit to reaction conditions with a catalytic amount of p-TsOH.

References

  • Structure & Biological Relevance

    • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine deriv
    • Source: National Institutes of Health (NIH) / PMC.
    • [Link]

  • Microwave Methodology (Analogous Systems)

    • Microwave-Assisted Synthesis of Novel Spiroisoquinoline and Spiropyrido[4,3-d]pyrimidine Deriv
    • Source: Molecules / PMC.
    • [Link]

  • General Niementowski Cyclization (Historical & Mechanistic Context)

    • Niementowski quinoline synthesis.[1][4][5]

    • Source: Wikipedia (General Reference for the named reaction type).
    • [Link]

  • Review of Pyridopyrimidine Synthesis

    • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (Note: Discusses the isomeric [2,3-d] but contains relevant general chemistry for the fused system).
    • Source: MDPI Molecules.
    • [Link]

Sources

functionalization of 1H-pyrido[3,4-d]pyrimidin-4-one at the C2 position

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 1H-pyrido[3,4-d]pyrimidin-4-one at the C2 Position

Executive Summary

The pyrido[3,4-d]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for inhibitors of histone lysine demethylases (KDM4/5), various protein kinases (MPS1, CDK), and antibacterial agents.

While the C4 position (carbonyl) is often fixed as a lactam to mimic the hydrogen-bonding patterns of nucleobases, the C2 position is a critical vector for optimization. Functionalization at C2 is essential for two primary reasons:

  • Metabolic Stability: The C2-H unsubstituted scaffold is a prime substrate for Aldehyde Oxidase (AO) , leading to rapid in vivo clearance via oxidation to the 2-one species. Introducing a substituent at C2 (e.g., alkyl, aryl, or amine) sterically and electronically blocks AO-mediated metabolism [1].

  • Selectivity: C2 substituents project into distinct pockets of the ATP-binding site (e.g., the solvent-exposed region in kinases), allowing for the tuning of potency and isoform selectivity.

This guide details two robust protocols for C2 functionalization: a "Methylthio Switch" for heteroatom introduction and a Pd-Catalyzed Cross-Coupling for carbon-carbon bond formation.

Strategic Analysis & Workflow

The chemical reactivity of the pyrido[3,4-d]pyrimidine ring system is defined by the electron-deficient nature of the fused pyridine ring.

  • Electrophilicity: The C2 position is electrophilic but less reactive than the C4 position in 2,4-dihalo intermediates.

  • Regiocontrol: To selectively functionalize C2 while retaining the C4-one (lactam), one must either build the ring with the substituent in place (cyclization) or use a "masking" strategy (thiolation or selective hydrolysis).

Decision Tree for C2 Functionalization

G Start Target: C2-Functionalized Pyrido[3,4-d]pyrimidin-4-one SubstType Desired Substituent Type? Start->SubstType Heteroatom Heteroatom (N, O, S) (Amines, Alkoxides) SubstType->Heteroatom Amine/Ether Carbon Carbon (C-C Bond) (Aryl, Alkyl) SubstType->Carbon Aryl/Alkyl RouteA Route A: The Methylthio Switch (S-Me Activation) Heteroatom->RouteA RouteB Route B: Pd-Catalysis (Suzuki/Stille) Carbon->RouteB PrecursorA Precursor: 2-Thioxo-2,3-dihydro-4-one RouteA->PrecursorA PrecursorB Precursor: 2-Chloro-4-one RouteB->PrecursorB ActionA 1. Methylation (MeI) 2. Oxidation (mCPBA) 3. Displacement (HNu) PrecursorA->ActionA ActionB Suzuki Coupling (Pd(PPh3)4, Boronic Acid) PrecursorB->ActionB Result Final C2-Substituted Product ActionA->Result ActionB->Result

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on the desired C2-substituent.

Protocol A: The "Methylthio Switch" (Heteroatom Diversification)

This route is preferred for generating libraries of 2-amino or 2-alkoxy derivatives. It relies on the high nucleophilicity of the sulfur atom for initial alkylation, followed by its activation as a leaving group (sulfone/sulfoxide) [2].

Mechanism
  • Cyclization: 3-aminopyridine-4-carboxamide reacts with

    
     or xanthate to form the 2-thioxo intermediate.
    
  • Masking: S-methylation creates the 2-SMe derivative.

  • Activation: Oxidation to the sulfone (

    
    ) makes C2 highly electrophilic.
    
  • Displacement:

    
     with amines displaces the sulfone.
    
Step-by-Step Protocol

Materials:

  • 3-aminopyridine-4-carboxamide (Starting material)

  • Carbon disulfide (

    
    ) or Potassium ethyl xanthate
    
  • Methyl iodide (MeI)

  • m-Chloroperbenzoic acid (m-CPBA)

  • Target Amine (

    
    )
    

Procedure:

  • Formation of 2-thioxo-2,3-dihydro-1H-pyrido[3,4-d]pyrimidin-4-one:

    • Dissolve 3-aminopyridine-4-carboxamide (1.0 eq) in pyridine/DMF (1:1).

    • Add

      
       (5.0 eq) and DBU (2.0 eq).
      
    • Heat to 90°C for 12 hours.

    • Workup: Cool to RT. Acidify with 1N HCl to precipitate the product. Filter and dry.

  • S-Methylation (The "Switch"):

    • Suspend the 2-thioxo intermediate (1.0 eq) in 1N NaOH (aq).

    • Add Methyl Iodide (1.1 eq) dropwise at 0°C.

    • Stir at RT for 2 hours. The solution will clarify then precipitate the S-Me product.

    • Yield Check: Expect >80% yield.[1] This intermediate is stable and can be stored.

  • Oxidative Activation (Optional but Recommended for weak nucleophiles):

    • Dissolve 2-(methylthio) derivative in DCM.

    • Add m-CPBA (2.2 eq) at 0°C. Stir for 4 hours to form the 2-(methylsulfonyl) derivative.

    • Note: The sulfone is a far superior leaving group to the sulfide.

  • Nucleophilic Displacement (

    
    ): 
    
    • Dissolve the 2-(methylsulfonyl) or 2-(methylthio) intermediate in Dioxane or DMF.

    • Add the amine nucleophile (1.5 - 3.0 eq).

    • Conditions:

      • For Sulfones: Stir at RT to 50°C (mild).

      • For Sulfides: Heat to 120°C in a sealed tube (requires harsh conditions).

    • Workup: Evaporate solvent, purify via reverse-phase HPLC or flash chromatography (DCM/MeOH gradient).

Protocol B: Palladium-Catalyzed C2-Arylation (Carbon Diversification)

To install aryl or heteroaryl groups at C2, Suzuki-Miyaura coupling is the gold standard. The challenge is accessing the 2-chloro-pyrido[3,4-d]pyrimidin-4-one precursor without touching the C4 carbonyl [3, 4].

Precursor Synthesis Strategy

The most reliable route to the 2-chloro-4-one is the selective hydrolysis of the 2,4-dichloro intermediate.

  • Reactivity Rule: In 2,4-dichloropyrimidines, the C4-Cl is significantly more reactive toward nucleophiles (including water/hydroxide) than C2-Cl due to the para-like position relative to the ring nitrogen.

Procedure:

  • Synthesis of 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one:

    • Start with 2,4-dichloropyrido[3,4-d]pyrimidine (commercially available or synthesized via

      
       chlorination of the 2,4-dione).
      
    • Treat with 1N NaOH (2.0 eq) in THF/Water (1:1) at RT.

    • Monitor by LCMS.[2][3] The C4-Cl hydrolyzes selectively to give the C4-OH (tautomer of 4-one).

    • Acidify to pH 4 to precipitate the 2-chloro-4-one product.

  • Suzuki-Miyaura Coupling:

    • Reactants: 2-Chloro-4-one (1.0 eq), Aryl Boronic Acid (1.5 eq).

    • Catalyst:

      
       (5 mol%) is standard. For sterically hindered substrates, use 
      
      
      
      with XPhos.
    • Base:

      
       (2M aq, 3.0 eq).
      
    • Solvent: 1,4-Dioxane (degassed).

    • Conditions: Microwave irradiation at 120°C for 30 mins OR reflux at 100°C for 12 hours under Argon.

  • Purification:

    • Filter through Celite to remove Pd.

    • The product is often amphoteric; use neutral alumina or C18 chromatography.

Comparative Data & Troubleshooting

ParameterRoute A (S-Me Displacement)Route B (Pd-Coupling)
Primary Scope Amines, Alkoxides, ThiolsAryl, Heteroaryl, Alkenyl
Key Intermediate 2-(Methylsulfonyl)-4-one2-Chloro-4-one
Limiting Factor Oxidation step can affect other sensitive groupsCatalyst poisoning; Protodeboronation
AO Blocking High (if bulky amine used)High (Aryl groups are excellent blockers)
Typical Yield 60-85%50-75%

Common Pitfalls:

  • N-Alkylation vs. O-Alkylation: During the S-methylation step, ensure basic conditions are controlled. The pyrido-pyrimidine nitrogen (N3) can be alkylated if a strong base (NaH) and excess MeI are used. Using mild aqueous NaOH favors S-alkylation.

  • Solubility: These scaffolds are often insoluble in non-polar solvents. Use DMF, DMSO, or NMP for reactions; precipitate with water for workup.

  • Tautomerism: Remember that 4-hydroxy and 4-one are tautomers. In reaction schemes, they are chemically equivalent, but the "4-one" is the dominant species in solution and the biologically relevant form.

References

  • Aldehyde Oxidase Metabolism & C2 Blocking

    • Title: Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution.[2][3]

    • Source: Xenobiotica (2017).[3]

    • URL:[Link]

  • Methylthio/Sulfone Displacement Strategy

    • Title: Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1).
    • Source: Journal of Medicinal Chemistry (2016).
    • URL:[Link]

  • Suzuki Coupling on Chloropyrimidines

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.
    • Source: Molecules (2021).[4]

    • URL:[Link]

  • General Synthesis of Pyrido[3,4-d]pyrimidines

    • Title: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives.[1][5][6]

    • Source: Bioorganic & Medicinal Chemistry Letters (2012).
    • URL:[Link]

Sources

Application Notes & Protocols: Catalytic Hydrogenation of Pyrido[3,4-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Saturating the Pyrido[3,4-d]pyrimidine Core

The pyrido[3,4-d]pyrimidine framework is a privileged scaffold in modern medicinal chemistry, forming the core of numerous potent kinase inhibitors and other therapeutic agents.[1][2][3] While the aromatic, planar nature of this heterocycle is crucial for certain receptor interactions, such as π-π stacking, the selective hydrogenation to its 5,6,7,8-tetrahydro derivative offers a powerful strategy for optimizing drug candidates.[4] Introducing saturation disrupts planarity, creating a three-dimensional structure that can enhance binding affinity, improve metabolic stability, and increase aqueous solubility—key attributes correlated with clinical success.[5]

Catalytic hydrogenation stands as the most robust and scalable method for this transformation. It provides a clean, high-yielding route to these valuable saturated scaffolds without the need for stoichiometric, and often toxic, reducing agents.[6] This guide provides a detailed overview of the mechanistic principles, catalyst selection, and field-tested protocols for the successful hydrogenation of pyrido[3,4-d]pyrimidine systems.

Mechanistic Rationale and Strategic Catalyst Selection

The successful hydrogenation of N-heterocycles is not trivial. The lone pair of electrons on the pyridine nitrogen can coordinate to the metal surface, leading to catalyst inhibition or "poisoning".[7] Therefore, a rational approach to catalyst and condition selection is paramount.

Causality Behind Experimental Choices:

  • Acidic Medium: Performing the hydrogenation in an acidic solvent, such as glacial acetic acid, is a common and highly effective strategy. The acid protonates the basic pyridine nitrogen, preventing its lone pair from binding to the catalyst surface and deactivating it. This protonation also enhances the electrophilicity of the ring, making it more susceptible to reduction.[6][8][9][10]

  • Catalyst Selection:

    • Platinum(IV) Oxide (PtO₂, Adams' Catalyst): This is a highly effective and widely used precatalyst for the hydrogenation of pyridine rings. In the presence of hydrogen, it is reduced in situ to finely dispersed platinum metal, which is the active catalyst. It exhibits excellent activity under acidic conditions and is often the catalyst of choice for complete saturation of the pyridine moiety.[6][9]

    • Palladium on Carbon (Pd/C): As the workhorse of hydrogenation, Pd/C is exceptionally versatile. While it can reduce pyridine rings, it may require more forcing conditions (higher pressure or temperature) compared to PtO₂.[8][11] Its primary utility in this context often lies in its high efficiency for the hydrogenolysis of protecting groups, such as N-benzyl ethers, a common step in the synthesis of these scaffolds.[12][13]

    • Homogeneous Catalysts: While heterogeneous catalysts are favored for their ease of removal, homogeneous systems based on Iridium and Ruthenium have emerged for highly selective and even asymmetric hydrogenations.[5][14][15] These advanced systems offer exceptional control but typically require more specialized handling and ligand synthesis.

Visualizing the Hydrogenation Workflow

The general workflow for a catalytic hydrogenation experiment is a systematic process designed for safety and reproducibility.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Dissolve Substrate in Solvent B Add Catalyst (under inert atm) A->B C Seal Vessel & Purge with N2 then H2 B->C D Pressurize with H2 & Heat (if needed) C->D E Monitor Reaction (TLC / LC-MS) D->E F Depressurize & Purge with N2 E->F G Filter through Celite® to Remove Catalyst F->G H Solvent Removal & Purification G->H I Characterize Product (NMR, MS, etc.) H->I

Caption: Standard workflow for heterogeneous catalytic hydrogenation.

Protocols for Ring Saturation

The following protocols provide detailed methodologies for the complete reduction of the pyridine ring within the pyrido[3,4-d]pyrimidine scaffold.

Protocol 1: Complete Pyridine Ring Hydrogenation using PtO₂ (Adams' Catalyst)

This method is highly reliable for achieving full saturation to the corresponding 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.

  • Principle: PtO₂ is reduced in situ to active platinum. Glacial acetic acid serves to protonate the substrate, preventing catalyst poisoning and activating the ring for reduction.[6][10][16]

  • Step-by-Step Methodology:

    • Vessel Preparation: To a high-pressure hydrogenation vessel equipped with a magnetic stir bar, add the pyrido[3,4-d]pyrimidine substrate (1.0 mmol).

    • Solvent Addition: Add glacial acetic acid (10-15 mL). Stir until the substrate is fully dissolved.

    • Catalyst Addition: Carefully add PtO₂ (5-10 mol%, e.g., 11-23 mg for a 1.0 mmol reaction).

    • System Sealing and Purging: Securely seal the reaction vessel. Purge the headspace by pressurizing with nitrogen (N₂) to ~50 psi and then venting, repeating this cycle 3-5 times to remove all oxygen.

    • Hydrogenation: Purge the vessel with hydrogen (H₂) gas in a similar manner (3-5 cycles). Finally, pressurize the vessel to the desired pressure (typically 50-100 psi / 3.5-7.0 bar).

    • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Reaction progress can be monitored by taking small aliquots (after careful depressurization and purging) for LC-MS analysis.

    • Work-up: Once the reaction is complete, carefully vent the H₂ pressure and purge the vessel with N₂.

    • Catalyst Removal: Dilute the reaction mixture with methanol (20 mL) and filter it through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with additional methanol (2 x 10 mL).

    • Isolation: Combine the filtrates and remove the solvent in vacuo. The resulting residue can be basified with a saturated NaHCO₃ solution and extracted with an organic solvent (e.g., DCM or EtOAc), or purified directly via chromatography.

    • Characterization: Confirm the structure of the resulting tetrahydropyrido[3,4-d]pyrimidine by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)

While often used for deprotection, Pd/C can also effect ring saturation, sometimes requiring slightly more forcing conditions.

  • Principle: 10% Pd/C is a widely available and effective heterogeneous catalyst. The reaction often benefits from an acidic medium to reduce catalyst inhibition by the nitrogenous substrate.[8]

  • Step-by-Step Methodology:

    • Setup: Follow steps 1 and 2 from Protocol 1, using a solvent such as methanol with 1-5% acetic acid.

    • Catalyst Addition: Under an inert atmosphere (e.g., a glovebag flushed with N₂), carefully add 10% Pd/C (10-20 mol% Pd). Caution: Dry Pd/C is pyrophoric and can ignite in the presence of solvents and air.

    • Hydrogenation: Follow steps 4-6 from Protocol 1. Note that higher pressures (e.g., 100-500 psi) or elevated temperatures (40-60 °C) may be required to drive the reaction to completion.

    • Work-up and Isolation: Follow steps 7-10 from Protocol 1 for catalyst removal and product isolation.

Comparative Data for Ring Hydrogenation
CatalystTypical Loading (mol%)SolventPressure (psi)Temp (°C)Time (h)Key Application
PtO₂ 5 - 10Glacial Acetic Acid50 - 1002512 - 24Robust pyridine ring saturation[6][9]
10% Pd/C 10 - 20MeOH / AcOH100 - 50025 - 6016 - 48General reduction, deprotection[8][11]
Rh/C 5 - 10Acetic Acid50 - 70254 - 8Efficient reduction, sometimes milder[6]

Key Application: N-Debenzylation via Hydrogenolysis

The N-benzyl group is a common protecting group used during the synthesis of pyrido[3,4-d]pyrimidine analogs.[17] Its removal via catalytic hydrogenolysis is a critical deprotection step.

Visualizing the General Reaction

Caption: General scheme for pyrido[3,4-d]pyrimidine hydrogenation.

Protocol 3: N-Debenzylation using Pd/C and Hydrogen Gas

This is the standard, highly efficient method for cleaving N-benzyl groups.

  • Principle: The Pd catalyst facilitates the cleavage of the benzylic C-N bond by activated hydrogen species on its surface, yielding the deprotected amine and toluene as a byproduct.[12]

  • Step-by-Step Methodology:

    • Setup: Dissolve the N-benzyl protected substrate (1.0 mmol) in a suitable solvent (10-20 mL of methanol, ethanol, or ethyl acetate) in a round-bottom flask or pressure vessel.

    • Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd).

    • Hydrogen Atmosphere: Seal the vessel and purge with N₂. Then, either inflate a balloon with H₂ and attach it to the flask (for atmospheric pressure reactions) or pressurize the vessel to 50 psi.

    • Reaction: Stir vigorously at room temperature for 2-8 hours. Monitor by TLC or LC-MS for the disappearance of starting material.

    • Work-up: Filter the reaction mixture through Celite® to remove the catalyst, wash the pad with the reaction solvent, and concentrate the filtrate to obtain the deprotected product.

Protocol 4: N-Debenzylation via Catalytic Transfer Hydrogenation (CTH)

CTH is a valuable alternative that avoids the direct use of flammable hydrogen gas, making it more convenient for standard laboratory setups.

  • Principle: A hydrogen donor, such as ammonium formate, decomposes on the catalyst surface to provide the hydrogen equivalents needed for the hydrogenolysis reaction.[18][19][20]

  • Step-by-Step Methodology:

    • Setup: To a stirred solution of the N-benzyl substrate (1.0 mmol) in methanol (20 mL), add 10% Pd/C (equal weight to the substrate).

    • Hydrogen Donor Addition: Add ammonium formate (HCOONH₄, 5-10 equivalents) in a single portion.

    • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 30-90 minutes. Monitor the reaction by TLC.

    • Work-up: After completion, allow the mixture to cool slightly and filter while warm through a Celite® pad. Wash the pad with hot methanol.

    • Isolation: Concentrate the combined filtrates under reduced pressure to yield the deprotected amine.

Troubleshooting and Field-Proven Insights

  • Stalled or Incomplete Reaction:

    • Cause: Potential catalyst poisoning or poor quality catalyst.

    • Solution: Ensure the substrate is pure. If necessary, filter the reaction mixture through a new Celite® pad and add fresh catalyst. For stubborn reductions, increasing H₂ pressure or temperature may be effective.

  • Unwanted Side Reactions (Hydrogenolysis):

    • Issue: Functional groups like aryl halides (Cl, Br, I) or O-benzyl ethers can be cleaved under standard hydrogenation conditions.

    • Solution: Use a less active catalyst or add a catalyst poison. For instance, adding a small amount of pyridine can selectively inhibit O-benzyl hydrogenolysis while allowing other reductions to proceed.[21][22] For substrates with aryl chlorides, using a catalyst like PtO₂ under neutral conditions may preserve the halogen.

  • Safety with Pyrophoric Catalysts:

    • Hazard: Pd/C and Raney® Ni can spontaneously ignite upon exposure to air, especially when dry or solvent-wetted.

    • Precaution: Always handle these catalysts under an inert atmosphere (N₂ or Argon). Never add catalyst to a flammable solvent in an open-air vessel. During filtration, ensure the Celite® pad and the catalyst on it are kept wet with solvent until they can be disposed of safely in a designated waste container.

Conclusion

Catalytic hydrogenation is an indispensable tool for modifying the pyrido[3,4-d]pyrimidine scaffold. By understanding the principles of catalyst selection and reaction optimization, researchers can reliably access 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives, which are crucial for the development of next-generation therapeutics. The protocols outlined herein, from robust ring saturation with PtO₂ to convenient N-debenzylation via transfer hydrogenation, provide a validated roadmap for drug development professionals to advance their synthetic campaigns with efficiency and control.

References

  • Title: Homogeneous Catalytic System for Reversible Dehydrogenation−Hydrogenation Reactions of Nitrogen Heterocycles with Reversible Interconversion of Catalytic Species Source: Journal of the American Chemical Society URL: [Link][14]

  • Title: Homogeneous catalytic system for reversible dehydrogenation-hydrogenation reactions of nitrogen heterocycles with reversible interconversion of catalytic species Source: PubMed URL: [Link][15]

  • Title: Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N–BH3 Under the Catalysis of the Homogeneous Ruthenium Precatalyst Source: Organic Letters URL: [Link][23]

  • Title: Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes Source: PMC URL: [Link][5]

  • Title: Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRAS G12D Inhibitors Source: ACS Publications URL: [Link][4]

  • Title: Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines Source: RSC Advances URL: [Link][24]

  • Title: Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst Source: Asian Journal of Chemistry URL: [Link][6][9]

  • Title: Selection, synthesis, and structure-activity relationship of tetrahydropyrido[4,3-d]pyrimidine-2,4-diones as human GnRH receptor antagonists Source: PubMed URL: [Link][25]

  • Title: Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds Source: Journal of the American Chemical Society URL: [Link][26]

  • Title: Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and Source: Semantic Scholar URL: [Link][27]

  • Title: Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison Source: PubMed URL: [Link][21][22]

  • Title: Iridium-Catalyzed Hydrogenation of N-Heterocyclic Compounds under Mild Conditions by an Outer-Sphere Pathway Source: ResearchGate URL: [Link][7]

  • Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives Source: PMC URL: [Link][1]

  • Title: A highly efficient Pd–C catalytic hydrogenation of pyridine nucleus under mild conditions Source: ResearchGate URL: [Link][8]

  • Title: Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate Source: Synthetic Communications URL: [Link][18]

  • Title: Rapid Debenzylation of N-Benzylamino Derivatives To Amino-Derivatives Using Ammonium Formate As Catalytic Hydrogen Transfer Agent Source: URL: [Link][19]

  • Title: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate Source: Scholars@Duke URL: [Link][20]

  • Title: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents Source: PMC URL: [Link][28]

  • Title: Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives Source: Encyclopedia URL: [Link][29]

  • Title: Catalytic hydrogenation of substituted pyridines with PtO2 catalyst Source: ResearchGate URL: [Link][10]

  • Title: Recent Advances of Pd/C-Catalyzed Reactions Source: MDPI URL: [Link][11]

  • Title: (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst Source: ResearchGate URL: [Link][16]

  • Title: Advances in the Chemistry of 6-6 Bicyclic Systems: Chemistry of Pyrido[3,4- d]pyrimidines Source: Ovidius University Annals of Chemistry URL: [Link][2]

  • Title: Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 Source: PMC URL: [Link][13]

  • Title: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes Source: Master Organic Chemistry URL: [Link][30]

  • Title: The chemistry of pyrido[2,3-d]pyrimidines Source: Journal of Chemical and Pharmaceutical Research URL: [Link][3]

Sources

Advanced Application Note: C-H Activation Techniques for Modifying 1H-pyrido[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Scaffold Analysis

The 1H-pyrido[3,4-d]pyrimidin-4-one scaffold (also referred to as pyrido[3,4-d]pyrimidin-4(3H)-one) is a privileged pharmacophore in oncology, serving as a core structure for inhibitors of JmjC histone lysine demethylases (KDM4/5) and PI3K/mTOR kinases.[1]

Despite its therapeutic potential, this scaffold presents a significant metabolic liability : the C2 position is highly susceptible to oxidative metabolism by Aldehyde Oxidase (AO) , converting the drug into its inactive 2-oxo metabolite. Conventional synthesis to block this site requires de novo ring construction, which limits library diversity.

Direct C-H Activation offers a superior alternative, enabling late-stage functionalization (LSF) to:

  • Block Metabolic Soft Spots: Install alkyl/cycloalkyl groups at C2 via radical pathways.

  • Expand SAR: Introduce aryl/heteroaryl motifs at C8 (pyridine ring) via transition-metal catalysis.

Chemo-Informatics: Reactive Site Mapping[1]

The scaffold consists of an electron-deficient pyrimidine ring fused to a pyridine ring.[1] Understanding the electronic bias is critical for regioselectivity.

ReactiveSites cluster_scaffold 1H-pyrido[3,4-d]pyrimidin-4-one Reactivity Profile C2 C2 Position (Most Electron Deficient) Target: Radical Alkylation (Minisci) Goal: Block AO Metabolism C8 C8 Position (Adjacent to Pyridine N) Target: Pd-Catalyzed Arylation Mechanism: CMD / Directing Group C6 C6 Position (Remote) Target: N-Oxide Activation Mechanism: Nucleophilic Substitution Scaffold Scaffold Core Scaffold->C2 Nucleophilic/Radical Attack Scaffold->C8 Acidic C-H / Coordination Scaffold->C6 Sterically Accessible

Figure 1: Regioselectivity map for C-H functionalization. C2 is the primary site for radical attack, while C8 is preferred for metal-catalyzed activation.[1]

Part 2: Detailed Protocols

Protocol A: C2-Alkylation via Minisci Radical Reaction

Application: Installing small alkyl or cycloalkyl groups (Methyl, Ethyl, Cyclopropyl) at C2 to sterically and electronically block Aldehyde Oxidase metabolism.

Mechanism: The reaction proceeds via the generation of a nucleophilic carbon-centered radical (from a carboxylic acid, alcohol, or alkyl halide) which attacks the protonated, highly electron-deficient heterocycle at C2.

Materials
  • Substrate: 1H-pyrido[3,4-d]pyrimidin-4-one derivative (1.0 equiv)

  • Radical Precursor: Alkyl sulfinate (e.g., Sodium cyclopropanesulfinate) or Carboxylic Acid + Catalyst (AgNO3).

  • Oxidant: K2S2O8 (Potassium persulfate) or TBHP.

  • Solvent: DMSO/H2O (biphasic systems are often preferred).

  • Additives: TFA (Trifluoroacetic acid) to protonate the N-heterocycle, increasing electrophilicity.

Step-by-Step Methodology
  • Preparation: In a 20 mL sealed tube, dissolve the substrate (0.5 mmol) in DMSO:H2O (3:1 ratio, 4 mL).

  • Activation: Add TFA (2.0 equiv) to protonate the scaffold. Note: Protonation of N1/N3 activates the C2 position toward nucleophilic radical attack.

  • Reagent Addition: Add Sodium cyclopropanesulfinate (3.0 equiv).

  • Initiation: Add AgNO3 (0.2 equiv) as a catalyst and K2S2O8 (2.0 equiv) as the oxidant.

  • Reaction: Heat the mixture to 50°C for 4-12 hours. Monitor by LC-MS for the disappearance of the starting material (M+H) and appearance of the alkylated product (M+H + alkyl).

  • Work-up: Quench with sat. NaHCO3 (neutralize TFA). Extract with EtOAc (3x). The product is often more lipophilic than the starting material.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Troubleshooting:

  • Low Conversion:[1] Increase the equivalents of the radical precursor (up to 5 equiv) and add the oxidant portion-wise to prevent radical quenching.

  • Regioisomers: If C8 alkylation is observed, lower the temperature and ensure full protonation (check pH < 2).

Protocol B: Pd-Catalyzed C-H Arylation at C8

Application: Introducing aryl groups at the C8 position to access the histone peptide binding pocket in KDM inhibitors.[1]

Mechanism: Concerted Metalation-Deprotonation (CMD).[1] The pyridine nitrogen (N7) can act as a weak directing group, or the intrinsic acidity of C8 (flanked by N7) directs the palladium insertion.

Materials
  • Catalyst: Pd(OAc)2 (5-10 mol%)

  • Ligand: PPh3 or electron-deficient phosphines (e.g., P(p-F-Ph)3) can enhance reactivity.[1]

  • Coupling Partner: Aryl Iodide (Ar-I) or Aryl Boronic Acid (requires oxidative conditions).

  • Base: Ag2CO3 (acts as both base and halide scavenger) or K2CO3/PivOH.

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol.[1]

Step-by-Step Methodology
  • Setup: Flame-dry a Schlenk tube and purge with Argon.

  • Loading: Add Substrate (0.3 mmol), Aryl Iodide (1.5 equiv), Pd(OAc)2 (10 mol%), and Ag2CO3 (2.0 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane (3 mL).

  • Additive: Add Pivalic Acid (30 mol%). Crucial: Pivalate acts as a proton shuttle in the CMD mechanism, lowering the energy barrier for C-H bond cleavage.

  • Reaction: Seal and heat to 110°C for 16-24 hours.

  • Work-up: Filter through a Celite pad to remove silver salts.[1] Wash with DCM.[1]

  • Purification: The C8-arylated product is isolated via preparative HPLC or column chromatography.

Optimization Table:

VariableStandard ConditionAlternativeEffect
Catalyst Pd(OAc)2Pd(TFA)2Pd(TFA)2 is more electrophilic, better for unreactive substrates.[1]
Base Ag2CO3Cs2CO3Cesium is cheaper but Silver aids in iodide abstraction.
Additive PivOH1-AdCOOHBulky acids can improve regioselectivity if C6/C8 mixtures occur.[1]

Part 3: Mechanistic Validation & Data Interpretation[1]

Reaction Cycle (CMD Mechanism)

CMD_Mechanism Start Pd(II) Species (Active Catalyst) Coordination Substrate Coordination (N7-Pd Interaction) Start->Coordination CMD_Step CMD Step (C8-H Bond Cleavage via PivO-) Coordination->CMD_Step + PivOH Intermediate Pd-Aryl-Heterocycle Intermediate CMD_Step->Intermediate - PivOH RedElim Reductive Elimination (C-C Bond Formation) Intermediate->RedElim Recycle Re-oxidation to Pd(II) RedElim->Recycle Product Release Recycle->Start Oxidant (Ag+)

Figure 2: Concerted Metalation-Deprotonation (CMD) cycle for C8-arylation. The pivalate ligand assists in deprotonating the C8-H bond.[1]

Critical Quality Attributes (CQA)
  • Regioselectivity: Confirm C2 vs. C8 substitution using 2D NMR (HMBC).

    • C2-Substitution: Loss of the singlet at ~8.5 ppm (pyrimidine proton).

    • C8-Substitution: Loss of the doublet/singlet at ~9.0 ppm (pyridine proton) and changes in N7 chemical shift.

  • Metabolic Stability: Incubate the product with human liver cytosol or recombinant Aldehyde Oxidase.

    • Target: < 10% conversion to 2-oxo metabolite after 60 min.[1]

References

  • Metabolic Liability of Pyrido-pyrimidines: Hayes, A., et al. (2016). "Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution."[1][2][3][4][5] Xenobiotica, 47(9), 771-777.

  • Minisci Reaction on N-Heterocycles: Duncton, M. A. (2011). "Minisci reactions: Versatile CH functionalization for medicinal chemists."[1] MedChemComm, 2(12), 1135-1161.

  • Pd-Catalyzed C-H Activation Mechanisms: Lapointe, D., & Fagnou, K. (2010). "Overview of the Mechanistic Rationales for the Pd-Catalyzed C-H Functionalization of Heterocycles." Chemistry Letters, 39(11), 1118-1126.

  • KDM Inhibitor Development: Bavetsias, V., et al. (2016).[6] "8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors."[1][6] Journal of Medicinal Chemistry, 59(4), 1388-1409.[6]

Sources

Application Note: Scalable Production of 1H-pyrido[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Scaffold and Its Significance

The 1H-pyrido[3,4-d]pyrimidin-4-one core (CAS: 253-86-1) is a privileged bicyclic heterocycle in medicinal chemistry, serving as the structural foundation for numerous kinase inhibitors (e.g., CDK4/6, EGFR) and phosphodiesterase inhibitors.[1] Its structural similarity to purines allows it to function as an effective ATP-mimetic pharmacophore.

Scale-Up Challenges

Transitioning this synthesis from milligram medicinal chemistry batches to kilogram process scale presents specific engineering challenges:

  • Thermal Instability: The classic "fusion" reactions often require temperatures near the decomposition point of reagents (formamide), posing runaway risks.

  • Sublimation & Off-gassing: The release of ammonia and carbon monoxide (from formamide decomposition) requires robust scrubbing systems.

  • Solubility Profile: The final product is a high-melting solid (>300°C) with poor solubility in common organic solvents, making traditional column chromatography unviable for multi-kilogram batches.

Route Selection: The "Formamide Fusion" Strategy

While orthoformate-based routes (e.g., Triethyl orthoformate + Ac2O) are common in early discovery, they are atom-inefficient and expensive for scale-up. This protocol utilizes the Thermal Condensation of 3-aminopyridine-4-carboxamide with Formamide .

Why this route?

  • Atom Economy: Formamide acts as both solvent and C1 synthon.

  • Purification: Relies on controlled precipitation (antisolvent crash-out), eliminating chromatography.

  • Cost: Reagents are commodity chemicals.

Part 2: Process Safety Assessment (Critical)

Before initiating the reaction, the following hazards must be mitigated:

Hazard ClassSourceMitigation Strategy
Thermal Runaway Formamide decomposition (>180°C) releases CO and NH₃ rapidly.Strict T-max: Never exceed 160°C jacket temperature. Use a rupture disk alongside the relief valve.
Toxic Off-gassing Ammonia (byproduct) and CO (decomposition).[2]Vent to a scrubber containing dilute H₂SO₄ (for NH₃) and ensure high airflow fume extraction for CO.
Skin Absorption Formamide is a teratogen and easily absorbed.Full PPE (Tyvek suit, butyl rubber gloves). No open handling.

Part 3: Detailed Experimental Protocol (1.0 kg Scale)

Reaction Scheme

The synthesis proceeds via the cyclocondensation of 3-aminopyridine-4-carboxamide.

ReactionScheme SM 3-aminopyridine- 4-carboxamide (C6H7N3O) Intermediate Formimidate Intermediate SM->Intermediate 145°C, 12h Reagent Formamide (Excess, Solvent/Rgt) Reagent->Intermediate Product 1H-pyrido[3,4-d] pyrimidin-4-one (C7H5N3O) Intermediate->Product Cyclization (- NH3) Byproducts NH3 (gas) + H2O Intermediate->Byproducts

Caption: Cyclocondensation pathway via in-situ formimidate formation.

Materials Bill of Materials (BOM)
Reagent / SolventCASMass/VolEquiv.Role
3-Aminopyridine-4-carboxamide 13264-77-21.00 kg1.0Limiting Reagent
Formamide 75-12-75.00 L~17.0Solvent/Reagent
Water (Deionized) 7732-18-510.0 LN/AAntisolvent
Methanol 67-56-12.0 LN/AWash Solvent
Step-by-Step Procedure
Phase A: Reaction Setup
  • Equipment: 10 L Jacketed Glass Reactor (or Hastelloy for larger scales) equipped with an overhead mechanical stirrer (anchor impeller), reflux condenser, internal temperature probe, and nitrogen inertion line. Connect the condenser outlet to an acid scrubber (1M H₂SO₄).

  • Charging: Charge Formamide (5.0 L) into the reactor at 20°C.

  • Addition: Add 3-Aminopyridine-4-carboxamide (1.0 kg) portion-wise via a powder funnel. Agitate at 150 RPM. Note: The starting material may not fully dissolve initially.

  • Inertion: Purge headspace with Nitrogen for 15 minutes to remove oxygen (prevents oxidative darkening of the product).

Phase B: Thermal Cycle
  • Heating: Ramp jacket temperature to 155°C over 60 minutes.

    • Critical Parameter: Internal temperature must reach 145-150°C . Do not exceed 160°C internal to prevent formamide degradation.

  • Reaction: Hold at 145-150°C for 12 to 16 hours .

    • Observation: The slurry will gradually dissolve to a clear or slightly amber solution, then potentially re-precipitate product as the reaction proceeds (depending on concentration).

    • IPC (In-Process Control): Take an aliquot every 2 hours after T=10h. Analyze by HPLC (C18 column, Water/ACN gradient).

    • Endpoint: < 2.0% unreacted starting material.

Phase C: Work-up and Isolation
  • Cooling: Cool the reaction mixture to 80°C .

    • Why 80°C? High enough to keep impurities in solution, low enough to safely add water.

  • Quench/Precipitation: Slowly add Deionized Water (5.0 L) over 45 minutes.

    • Exotherm Warning: Mixing water with hot formamide is exothermic. Monitor T-internal; keep < 90°C.

  • Crystallization: Cool the resulting suspension to 5-10°C over 2 hours. Hold at 5°C for 1 hour to maximize yield.

  • Filtration: Filter the slurry using a polypropylene filter cloth or nutsche filter.

    • Filtration Rate: Fast. The product forms dense micro-crystals.

  • Washing:

    • Wash 1: Water (2 x 2.5 L) to remove residual formamide.

    • Wash 2: Cold Methanol (2.0 L) to displace water and facilitate drying.

Phase D: Drying
  • Drying: Transfer wet cake to a vacuum oven. Dry at 60°C under full vacuum (-0.9 bar) with a nitrogen bleed for 24 hours.

    • Target: LOD (Loss on Drying) < 0.5%.

Part 4: Process Flow & Unit Operations

ProcessFlow Start Start: Raw Material Check Reactor Reactor: Condensation (150°C, 12h) Start->Reactor Charge SM + Formamide Quench Quench: Water Addition (Controlled Exotherm) Reactor->Quench IPC Pass (<2% SM) Filter Isolation: Filtration & MeOH Wash Quench->Filter Slurry Transfer Dry Drying: Vacuum Oven (60°C) Filter->Dry Wet Cake QC QC Release: HPLC Purity >98% Dry->QC Final Powder

Caption: Unit operation workflow for the kilogram-scale batch.

Part 5: Analytical Specifications & Troubleshooting

Final Product Specifications
TestMethodSpecification
Appearance VisualOff-white to tan powder
Purity HPLC (254 nm)≥ 98.0% a/a
Identity 1H-NMR (DMSO-d6)Conforms to structure
Residual Solvent GC-HSFormamide < 200 ppm, MeOH < 3000 ppm
Water Content Karl Fischer< 0.5% w/w
Troubleshooting Guide
IssueProbable CauseCorrective Action
Dark/Black Product Oxidation or T > 160°CEnsure strict N₂ inertion. Check reactor jacket calibration. Recrystallize from DMF/Water + Charcoal.
Low Yield (<70%) Incomplete precipitationIncrease water volume during quench. Ensure cooling to 5°C. Check filtrate for product loss.
Sticky Solid Residual FormamideImprove water wash efficiency. Reslurry wet cake in water at 50°C for 1 hour, then refilter.

References

  • Original Synthesis & Derivatives

    • Rewcastle, G. W., et al. "Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors..." Journal of Medicinal Chemistry, 1996. Link

  • Scale-Up Methodologies (Formamide Fusion)

    • Patel, M., et al. "Scale-up of Formamide Condensations." Organic Process Research & Development, 2009. (General reference for formamide safety).
    • Note on Formamide Safety: NOAA Chemical Datasheet - Formamide. Link

  • Alternative Routes (Orthoformate)

    • Jia, X., et al. "One-Pot Reactions of Triethyl Orthoformate with Amines." Molecules, 2023. Link

  • Starting Material Synthesis (3-aminopyridine-4-carboxamide)

    • BenchChem Protocol: "Synthesis of 3-Amino-4-nitropyridine" (Precursor route). Link

Sources

Application Note: SAR Profiling & Optimization of 1H-pyrido[3,4-d]pyrimidin-4-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and chemical biologists. It moves beyond generic descriptions to provide a rigorous, actionable framework for utilizing the 1H-pyrido[3,4-d]pyrimidin-4-one scaffold in drug discovery, specifically targeting epigenetic modulators (KDMs) and kinases (MPS1).

Executive Summary & Scaffold Rationale

The 1H-pyrido[3,4-d]pyrimidin-4-one scaffold (often tautomeric with 4-hydroxypyrido[3,4-d]pyrimidine) represents a "privileged structure" in medicinal chemistry. Unlike its fully aromatic quinazoline or pteridine cousins, the presence of the lactam (cyclic amide) functionality at the C4 position confers unique hydrogen-bonding capabilities—serving specifically as a donor at N3 and an acceptor at the C4-carbonyl.

Why this scaffold?

  • Epigenetic Targeting: The 4-one moiety mimics the α-ketoglutarate cofactor, making it a potent core for Histone Lysine Demethylase (KDM) inhibition.

  • Kinase Selectivity: It offers a distinct vector profile compared to the ubiquitous pyrido[2,3-d]pyrimidine, often resulting in improved selectivity profiles against off-target kinases like CDK2.

  • Physicochemical Properties: The pyridine nitrogen (N6) lowers lipophilicity (LogD) compared to carbocyclic analogs, improving solubility and reducing metabolic liability.

Chemical Space & Design Strategy

To conduct a successful SAR campaign, one must treat the scaffold as a multi-vector platform. The numbering system used here follows IUPAC standards for the fused system.

The SAR Vector Map
  • Position 2 (C2): The "Hinge Binder" or "Anchor." In kinase inhibitors, this position usually hosts an amine or aromatic group to interact with the ATP-binding pocket hinge region. In KDM inhibitors, hydrophobic bulk here can tune potency.

  • Position 3 (N3): The "Solubility Handle." Alkylation here locks the tautomer into the 4-one form. Substituents here often project into solvent-exposed regions, making it ideal for solubilizing groups (e.g., piperazines).

  • Position 6 (C6): The "Metabolic Switch." This position on the pyridine ring is susceptible to oxidative metabolism. Blocking this site (e.g., with -CH3 or -CF3) or using it to reach deep hydrophobic pockets is a critical optimization step.

  • Position 8 (C8): The "Selectivity Gate." Substituents here (e.g., amino, alkoxy) can induce atropisomerism or steric clashes that filter out off-targets.

Visualization: SAR Logic Flow

SAR_Logic Core 1H-pyrido[3,4-d] pyrimidin-4-one C2 C2 Position (Hinge Binding / Anchor) Target: Affinity Core->C2 N3 N3 Position (Solvent Front) Target: Solubility/PK Core->N3 C6 C6 Position (Metabolic Hotspot) Target: Stability (t1/2) Core->C6 C8 C8 Position (Steric Gate) Target: Selectivity Core->C8 Outcome Optimized Lead (High Potency, Low Clearance) C2->Outcome N3->Outcome C6->Outcome C8->Outcome

Caption: Vector analysis for pyrido[3,4-d]pyrimidin-4-one optimization. Each vector addresses a specific liability (Affinity, PK, Stability, Selectivity).

Synthetic Protocols

Reliable access to the core is prerequisite for SAR. The following protocol describes the "Ortho-Amino Amide Cyclization" route, which is robust and allows late-stage diversification.

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize 2-substituted-1H-pyrido[3,4-d]pyrimidin-4-one.

  • Starting Material: 3-aminoisonicotinic acid (or its methyl ester).

  • Step 1 (Amide Formation):

    • React 3-aminoisonicotinic acid with an appropriate amine (R-NH2) if N3 substitution is desired early, or use ammonia to keep N3 unsubstituted.

    • Reagents: HATU, DIPEA, DMF.

    • Condition: Stir at RT for 4-12h.

  • Step 2 (Cyclization):

    • React the resulting ortho-amino amide with an electrophile (e.g., Triethyl orthoformate for C2-H, or an aldehyde followed by oxidation for C2-Aryl).

    • Reagents: Triethyl orthoformate (solvent/reagent) + catalytic p-TsOH.

    • Condition: Reflux (100-140°C) for 3h.

  • Step 3 (Purification):

    • Cool reaction mixture.[1] The product often precipitates.

    • Filter and wash with cold diethyl ether. Recrystallize from EtOH/DMF if necessary.

Protocol B: C6/C8 Diversification (The "Halogen Dance")

To introduce complexity at C6 or C8, start with halogenated pyridine precursors.

  • C6-Functionalization: Use Suzuki-Miyaura coupling on 6-chloro-pyrido[3,4-d]pyrimidin-4-one.

    • Catalyst: Pd(dppf)Cl2.

    • Base: K2CO3 (2M aq).

    • Solvent: Dioxane/Water (4:1).

    • Temp: 90°C, 2h.

Biological Assay Protocols

Two distinct assay types are recommended depending on the target class: KDM Demethylase (Epigenetic) and MPS1 Kinase (Oncology).

Assay 1: KDM4/5 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Rationale: This assay measures the demethylation of a biotinylated histone peptide. The 4-one scaffold mimics the co-factor, competing with α-ketoglutarate.

Materials:

  • Recombinant KDM4A or KDM5B enzyme.

  • Substrate: Biotin-Histone H3K9me3 (200 nM).

  • Cofactors: α-ketoglutarate, Fe(II), Ascorbate.

  • Detection: Eu-cryptate labeled anti-H3K9me2 antibody + Streptavidin-XL665.

Procedure:

  • Compound Prep: Prepare 10-point dose-response curves of the pyrido-pyrimidine analog in DMSO (Top conc: 10 µM).

  • Enzyme Mix: Dilute enzyme in assay buffer (50 mM HEPES pH 7.5, 0.01% Tween-20, 50 µM Fe(NH4)2(SO4)2).

  • Incubation: Add 2 µL compound + 4 µL enzyme mix to a 384-well low-volume plate. Incubate 15 min.

  • Substrate Start: Add 4 µL substrate mix (Biotin-peptide + α-KG + Ascorbate).

  • Reaction: Incubate at RT for 60 min.

  • Detection: Add 10 µL detection mix (Eu-Ab + SA-XL665). Incubate 1h.

  • Read: Measure HTRF ratio (665/620 nm) on a PHERAstar or EnVision reader.

Assay 2: Metabolic Stability (Microsomal Clearance)

Rationale: The pyridine ring in this scaffold is prone to oxidation by CYP450s. This assay is mandatory for validating C6-substitutions.

Procedure:

  • Incubate test compound (1 µM) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Sample at t = 0, 5, 15, 30, 45 min.

  • Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Centrifuge and analyze supernatant via LC-MS/MS.

  • Success Metric: Target intrinsic clearance (

    
    ) < 20 µL/min/mg protein.
    

Data Presentation & Analysis

When reporting SAR data for this scaffold, organize results to highlight the "Vector" impact.

Table 1: Representative SAR of 1H-pyrido[3,4-d]pyrimidin-4-one

Cmpd IDR2 (Hinge/Anchor)R6 (Metabolic)R8 (Selectivity)Target IC50 (nM)HLM t1/2 (min)Notes
PP-01 PhenylHH45012Baseline activity; poor stability.
PP-05 4-F-PhenylHH12014Fluorine improves potency (lipophilicity).
PP-12 4-F-PhenylMethyl H115>60 C6-Me blocks metabolism (Success).
PP-18 4-F-PhenylMethylMethoxy 15 55C8-OMe induces twist; boosts selectivity.

Experimental Workflow Diagram

The following diagram illustrates the integrated workflow from synthesis to lead identification.

Workflow Start Scaffold Selection (1H-pyrido[3,4-d]pyrimidin-4-one) Synth Synthesis (Ortho-amino amide route) Start->Synth Div Diversification (C2/C6/C8 Vectors) Synth->Div Assay1 Primary Assay (Enzymatic IC50) Div->Assay1 Assay2 Cellular Assay (Target Engagement) Assay1->Assay2 If IC50 < 100nM ADME ADME Profiling (HLM Stability) Assay2->ADME If Cell Potency < 1uM Decision Go / No-Go? ADME->Decision Lead Lead Candidate Decision->Lead Stable & Potent Loop Resynthesize (Optimize Vectors) Decision->Loop Unstable/Weak Loop->Div

Caption: Integrated Design-Make-Test-Analyze (DMTA) cycle for pyrido-pyrimidine development.

Troubleshooting & Expert Tips

  • Solubility Issues: The planar nature of the scaffold often leads to π-stacking and poor aqueous solubility.

    • Solution: Introduce sp3-rich groups (e.g., morpholine, N-methyl piperazine) at the C2 or N3 position to disrupt planarity and increase Fsp3 fraction.

  • Regioselectivity in Synthesis: During the cyclization of 3,4-disubstituted pyridines, obtaining the [3,4-d] isomer vs [4,3-d] can be tricky.

    • Validation: Always confirm regiochemistry using NOESY NMR (Look for correlation between Pyridine-H2 and Pyrimidine substituents) or X-ray crystallography.

  • Tautomerism: Be aware that N-alkylation fixes the tautomer. If you require the NH-lactam for binding (donor), do not alkylate N3. If the target requires an acceptor, N3-methylation can lock the carbonyl character.

References

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Int. J. Mol.[2] Sci. 2023.[2]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1). J. Med.[3][4] Chem. 2016.

  • Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives as cell penetrant inhibitors of KDM4 and KDM5. J. Med. Chem. 2016.

  • Review on the Synthesis and Therapeutic Potential of Pyrido[3,4-d]pyrimidine Derivatives. Pharmaceuticals. 2022.[2][4][5][6][7][8]

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrido[3,4-d]pyrimidine Cyclization & Regiocontrol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regiocontrol Challenge

The pyrido[3,4-d]pyrimidine scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., targeting MPS1, CDK2, EGFR). However, its synthesis is plagued by two distinct regioselectivity failure modes:

  • Scaffold Isomerism (Pre-Cyclization): Inadvertent formation of the isomeric pyrido[4,3-d]pyrimidine due to lack of regiocontrol during the pyridine precursor synthesis.

  • Functionalization Selectivity (Post-Cyclization): Competition between C2, C4, and N3 sites during derivatization.

This guide provides a root-cause analysis and validated protocols to resolve these bottlenecks.

Troubleshooting Module: Precursor & Cyclization Logic

Issue 1: "I am isolating the [4,3-d] isomer or a mixture of isomers."

Root Cause: The regiochemistry of the pyrido-pyrimidine fusion is determined before the pyrimidine ring is closed. The error lies in the synthesis of the pyridine precursor. Nitration of 3-methylpyridine (3-picoline) is not fully regioselective, yielding both 3-nitro-4-methylpyridine (precursor to [3,4-d]) and 5-nitro-4-methylpyridine.

Diagnostic Check:

  • Did you separate the nitration isomers via fractional crystallization or column chromatography?

  • NMR Signature: In the [3,4-d] precursor (3-aminoisonicotinic acid deriv.), the pyridine protons are singlets or weak doublets at C2 and C6. In the [4,3-d] precursor, the coupling patterns differ due to proton adjacency.

Corrective Protocol (The "Hoffmann" Route): Do not rely on direct condensation of asymmetric pyridines if regiocontrol is critical. Use the Hofmann Rearrangement of pyridine-3,4-dicarboximide.

  • Start with pyridine-3,4-dicarboxylic acid (cinchomeronic acid).

  • Form the imide.

  • Subject to Hofmann rearrangement. Note: This favors the 3-amino-4-carboxylic acid isomer due to electronic stabilization of the intermediate isocyanate at the 3-position.

Issue 2: "The C4-Chloro displacement is yielding mixtures or reacting at C2."

Root Cause: In 2,4-dichloropyrido[3,4-d]pyrimidine, the C4 position is electronically more deficient (and thus more reactive toward SNAr) than C2, but the selectivity window is narrow if the nucleophile is small or the temperature is too high.

The "Masking" Strategy: Instead of using a 2,4-dichloro intermediate, synthesize the 2-(methylthio)-4-chloro intermediate.

  • Why: The SMe group at C2 is a poor leaving group compared to Cl, effectively "masking" the C2 position.

  • Workflow:

    • Displace C4-Cl with your amine (highly selective).

    • Oxidize C2-SMe to C2-SO₂Me (sulfone) using m-CPBA.

    • Displace C2-SO₂Me with the second nucleophile.

Issue 3: "N-Alkylation of the pyrido[3,4-d]pyrimidin-4-one is occurring at Oxygen (O-alkylation)."

Root Cause: The lactam/lactim tautomerism allows alkylation at N3 or O4. Hard electrophiles (alkyl halides) and hard bases (NaH) often favor O-alkylation or mixtures.

Solution:

  • Reagent Switch: Use Mitsunobu conditions (PPh₃, DIAD, Alcohol) for highly selective N3-alkylation .

  • Alternative: Use soft bases (Cs₂CO₃) in polar aprotic solvents (DMF) to favor thermodynamic control (N-alkylation).

Visualizing the Regioselectivity Pathways

The following decision tree illustrates the critical bifurcation points where regioselectivity is determined.

G Start Starting Material: 3,5-Dichloropyridine-4-carbonitrile Step1 Step 1: SNAr with NaN3 Start->Step1 RouteA Path A (Major): 3-Azido-5-chloropyridine-4-carbonitrile (Desired) Step1->RouteA 90% Regioselectivity RouteB Path B (Minor): 3,5-Diazidopyridine (Impurity) Step1->RouteB 10% (Separation Required) Red Reduction (Staudinger) (PPh3, THF/H2O) RouteA->Red Amino Intermediate: 3-Amino-5-chloropyridine-4-carbonitrile Red->Amino Cycliz Cyclization Reagent Selection Amino->Cycliz Formamide Reagent: Formamide (180°C) Result: 4-Aminopyrido[3,4-d]pyrimidine Cycliz->Formamide Dimroth Rearrangement Risk Orthoformate Reagent: Triethyl Orthoformate Result: Pyrido[3,4-d]pyrimidin-4(3H)-one Cycliz->Orthoformate Direct Ring Closure Func Post-Cyclization Functionalization Orthoformate->Func C4-Cl Chlorination (POCl3)

Caption: Critical bifurcation points in the synthesis of 5-substituted pyrido[3,4-d]pyrimidines from 3,5-dichloropyridine precursors.

Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Amino-pyrido[3,4-d]pyrimidines

Targeting the "Kinase Preferred" Chemotype via the SMe Masking Strategy.

Prerequisites:

  • Starting Material: 5-bromo-2-(methylthio)pyrimidine-4-carboxylate.[1]

  • Key Concept: Constructing the pyridine ring onto the pyrimidine to ensure [3,4-d] fusion.

Step-by-Step:

  • Heck Coupling (Pyridine Ring Formation):

    • React ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate with an acrylate or vinyl boronate under Pd-catalysis.

    • Checkpoint: Ensure complete conversion to avoid inseparable bromo-impurities.

  • Cyclization/Amination:

    • Treat the vinyl-pyrimidine intermediate with ammonia/methanol.

    • Heat to induce cyclization to the pyrido[3,4-d]pyrimidin-8-one derivative.

    • Note: This builds the pyridine ring, guaranteeing the [3,4-d] orientation relative to the pyrimidine nitrogens.

  • Chlorination (Activation):

    • Reagent: POCl₃ (neat) or with PCl₅.

    • Conditions: 70°C for 2 hours.

    • Product: 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine .[1][2]

  • Regioselective Displacement (The "Switch"):

    • Reaction 1 (C8 substitution): React with Aniline A (Nucleophile 1). The C8-Cl is highly reactive.

    • Oxidation: Treat with m-CPBA (1.1 eq) in DCM at 0°C to form the sulfoxide/sulfone.

    • Reaction 2 (C2 substitution): React with Amine B (Nucleophile 2). The C2-SO₂Me is now a potent leaving group.

Data Table: Reactivity Profile of Leaving Groups
PositionSubstituentRelative Reactivity (SNAr)Recommended NucleophileRegioselectivity Score
C4 -ClHigh (100)Anilines, PhenolsExcellent (vs C2-SMe)
C2 -ClMedium (40)Aliphatic AminesPoor (vs C4-Cl)
C2 -SMeVery Low (<1)None (Masked)Perfect Protection
C2 -SO₂MeHigh (90)Anilines, AminesHigh (after activation)
C8 -ClHigh (85)AnilinesGood

Frequently Asked Questions (FAQ)

Q: Why does my cyclization with formamide yield a mixture of ring-opened products? A: Formamide at high temperatures (180°C+) can act as a nucleophile and cause ring opening/re-closure (Dimroth rearrangement).

  • Fix: Switch to Triethyl Orthoformate (TEOF) with a catalytic amount of Acetic Anhydride. This proceeds under milder conditions and favors the kinetic cyclization product without rearrangement.

Q: I need to introduce a substituent at C5, but the synthesis fails. A: The C5 position is sterically crowded and electronically deactivated in the pyrido[3,4-d] system.

  • Fix: Introduce the C5 substituent on the pyridine precursor (e.g., use 3-amino-5-bromo-isonicotinic acid) rather than attempting electrophilic aromatic substitution on the bicyclic core.

Q: Can I separate the [3,4-d] and [4,3-d] isomers by HPLC? A: Yes, but it is difficult. They often co-elute on C18 columns.

  • Recommendation: Use a Pentafluorophenyl (PFP) stationary phase column. The differing dipole moments of the isomers usually provide better resolution on fluorinated phases compared to standard alkyl phases.

References

  • Review on Synthesis & Biological Potential

    • Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
    • Source: Pharmaceuticals (2022).[3][4][5][6]

    • URL:[Link]

  • Kinase Inhibitor Scaffolds

    • Title: Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modific
    • Source: Organic & Biomolecular Chemistry (2014).[1]

    • URL:[Link]

  • MPS1 Inhibitor Discovery

    • Title: Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1).
    • Source: Journal of Medicinal Chemistry (2016).
    • URL:[Link]

  • CXCR2 Antagonists

    • Title: Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2.[7]

    • Source: Molecules (2023).[7]

    • URL:[Link]

Sources

Technical Support Center: Enhancing Water Solubility of 1H-Pyrido[3,4-d]pyrimidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrido[3,4-d]pyrimidin-4-one derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the enhancement of water solubility for this important class of compounds. Poor aqueous solubility is a significant hurdle in drug development, often leading to low bioavailability and hindering the progression of promising candidates.[1][2] This resource offers practical, evidence-based strategies to overcome these challenges.

Understanding the Challenge: The "Brick Dust" Problem

1H-Pyrido[3,4-d]pyrimidin-4-one derivatives often exhibit poor water solubility due to their rigid, planar structures and potential for strong intermolecular interactions, such as hydrogen bonding and π-π stacking in the solid state. This high crystal lattice energy makes it difficult for water molecules to effectively solvate the individual molecules, a phenomenon often referred to as the "brick dust" problem in pharmaceutics. Addressing this requires a multi-faceted approach, encompassing both chemical and physical modifications.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your experiments, providing not just solutions, but also the scientific rationale behind them.

Q1: My 1H-pyrido[3,4-d]pyrimidin-4-one derivative has extremely low aqueous solubility (<0.1 mg/mL). Where do I start?

A1: Initial Assessment and Strategy Selection

Your starting point should be a thorough characterization of your compound's physicochemical properties. This data will guide the selection of the most appropriate solubility enhancement strategy.[3]

Step 1: Foundational Physicochemical Characterization Before attempting any modifications, it is crucial to understand the baseline properties of your derivative.

ParameterRecommended Analytical Method(s)Rationale
Thermodynamic Solubility Shake-flask method followed by LC-UV or LC-MS/MS analysis[4]Establishes the true equilibrium solubility, providing a baseline for improvement.
pKa Potentiometric titration, UV-spectrophotometry, or computational predictionDetermines the ionization state of your molecule at different pH values. This is critical for pH modification and salt formation strategies.[5]
LogP/LogD Shake-flask method (octanol/water), HPLC-based methods, or computational modelsIndicates the lipophilicity of your compound, which influences its solubility in both aqueous and organic media.
Solid-State Properties X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)[6]Identifies the crystalline form (polymorph) and its thermal properties. Amorphous forms are generally more soluble than their crystalline counterparts.[7]

Step 2: Strategy Selection Framework Based on the characterization data, you can select a suitable starting strategy.

Caption: Initial decision workflow for solubility enhancement.

Q2: I've identified an ionizable center in my molecule. How can I effectively use pH modification and salt formation?

A2: Leveraging Ionization for Enhanced Solubility

For ionizable compounds, pH adjustment and salt formation are often the most direct and effective methods to increase aqueous solubility.[5][7][8]

pH Modification: The solubility of an ionizable compound is highly dependent on the pH of the aqueous medium.

  • For acidic compounds: Increasing the pH above the pKa will deprotonate the acidic group, forming a more soluble anionic species.

  • For basic compounds: Decreasing the pH below the pKa will protonate the basic group, forming a more soluble cationic species.

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers: Use a range of buffers covering a pH range of at least 2 units above and below the measured pKa of your compound.

  • Equilibrate: Add an excess of your compound to each buffer solution.

  • Agitate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[4]

  • Separate and Analyze: Centrifuge and filter the samples to remove undissolved solids. Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC-UV.

  • Plot: Graph the measured solubility against the pH of the buffer.

Salt Formation: Converting an ionizable drug into a salt can dramatically increase its solubility and dissolution rate.[5][9][10][11] This is a widely used and regulatory-accepted approach.[9]

Troubleshooting Common Issues in Salt Formation:

  • Salt disproportionation: The salt may convert back to the less soluble free acid or base form, especially in buffered solutions or in the presence of common ions.[5]

    • Solution: Carefully select a counter-ion that forms a stable salt. Evaluate the salt's stability across a range of pH values.

  • Hygroscopicity: The resulting salt may be highly hygroscopic, leading to handling and stability issues.

    • Solution: Screen a variety of counter-ions. Sometimes a less soluble but also less hygroscopic salt is a better practical choice.

  • Poor crystal form: The salt may precipitate as an amorphous solid or a poorly crystalline material, which can be difficult to handle and purify.

    • Solution: Experiment with different crystallization solvents and conditions (e.g., temperature, cooling rate).

Q3: My compound is non-ionizable, or salt formation was unsuccessful. What are my next steps?

A3: Exploring Physical Modifications and Advanced Formulation Techniques

For non-ionizable compounds, the focus shifts to altering the physical state of the drug or employing formulation strategies to enhance solubility.[3]

Particle Size Reduction

Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[3][12][13][14]

  • Micronization: Techniques like jet milling can reduce particle size to the micrometer range (1-10 µm).[15]

  • Nanosizing: Methods such as wet media milling or high-pressure homogenization can produce nanoparticles (<1000 nm), leading to a more significant increase in surface area and potentially saturation solubility.[12][16][17]

When to consider particle size reduction: This approach is most effective for compounds where the dissolution rate is the limiting factor for absorption (BCS Class II drugs).

Solid Dispersions

A solid dispersion involves dispersing the drug in an inert carrier matrix at the solid state.[18][19][20][21] This can lead to the formation of an amorphous system, which has higher solubility than the crystalline form.[7]

Commonly Used Carriers:

  • Polyethylene glycols (PEGs)

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

Methods for Preparing Solid Dispersions:

  • Melting (Fusion) Method: The drug and carrier are heated until they melt, then rapidly cooled.[19]

  • Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated.[14][20]

  • Hot-Melt Extrusion (HME): This technique is well-suited for scaling up the production of solid dispersions.[16]

Troubleshooting Solid Dispersions:

  • Physical Instability: The amorphous drug may recrystallize over time, reducing the solubility advantage.

    • Solution: Select a polymer carrier that has strong interactions with the drug molecule to inhibit recrystallization. Store the solid dispersion under controlled temperature and humidity conditions.[22]

  • Miscibility Issues: The drug and carrier may not be fully miscible, leading to phase separation.

    • Solution: Use thermal analysis (DSC) to assess drug-polymer miscibility.[6] The presence of a single glass transition temperature (Tg) indicates good miscibility.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent water solubility.[17][23][24][25][26]

Commonly Used Cyclodextrins:

  • Beta-cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Phase Solubility Study

  • Prepare cyclodextrin solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

  • Add excess drug: Add an excess amount of your 1H-pyrido[3,4-d]pyrimidin-4-one derivative to each solution.

  • Equilibrate: Shake the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Analyze: Filter the solutions and determine the concentration of the dissolved drug.

  • Plot: Plot the drug concentration against the cyclodextrin concentration. The slope of this plot can be used to determine the stability constant of the complex.

Caption: Cyclodextrin inclusion complex formation.

Q4: I am considering using co-solvents or surfactants. What are the key considerations and potential pitfalls?

A4: Utilizing Co-solvents and Surfactants Judiciously

Co-solvency: This technique involves adding a water-miscible organic solvent (co-solvent) to an aqueous solution to increase the solubility of a nonpolar drug.[27][28][29][30] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[27][31]

Key Considerations:

  • Toxicity: The amount of co-solvent that can be used is often limited by its toxicity, especially for parenteral formulations.

  • Precipitation upon dilution: When a co-solvent formulation is diluted with aqueous fluids (e.g., upon injection into the bloodstream), the drug may precipitate out of solution.

    • Solution: Carefully determine the optimal co-solvent concentration that maintains drug solubility upon dilution.

Surfactants: Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic drugs by forming micelles.[32][33][34] Above the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures with a hydrophobic core that can encapsulate drug molecules.[32][35]

Types of Surfactants:

  • Non-ionic: Polysorbates (Tweens), Poloxamers (Pluronics)

  • Anionic: Sodium lauryl sulfate (SLS)

  • Cationic: Benzalkonium chloride

Potential Pitfalls:

  • Cellular toxicity: Surfactants can disrupt cell membranes, leading to toxicity.

  • In vivo interactions: Surfactants can interact with food components and biological fluids, which may affect drug absorption.

Expected Solubility Enhancement with Different Techniques

TechniqueTypical Fold-Increase in SolubilityKey Considerations
pH Modification 10 to >1000Only for ionizable compounds; potential for precipitation in different pH environments (e.g., GI tract).
Salt Formation 10 to >1000Only for ionizable compounds; risk of disproportionation and hygroscopicity.[5]
Particle Size Reduction 2 to 10Primarily affects dissolution rate; may not significantly increase equilibrium solubility.[3]
Solid Dispersions 10 to 100Risk of recrystallization over time; requires careful selection of carrier.[22]
Cyclodextrin Complexation 5 to 500Can significantly increase the bulk of the formulation; potential for renal toxicity at high concentrations.[36]
Co-solvents/Surfactants 2 to 50Potential for precipitation upon dilution (co-solvents) and toxicity (surfactants).[27][32]

Frequently Asked Questions (FAQs)

Q: Can I combine different solubility enhancement techniques? A: Yes, combination approaches are often very effective. For example, you could create a solid dispersion of a salt form of your drug or use a co-solvent system to dissolve a cyclodextrin complex.

Q: How do I choose between the different types of cyclodextrins? A: The choice depends on the size and shape of your drug molecule and the desired route of administration. HP-β-CD and SBE-β-CD are generally preferred for parenteral formulations due to their higher water solubility and lower toxicity compared to unsubstituted β-CD.[37]

Q: What is a prodrug approach, and is it suitable for my compound? A: A prodrug is a bioreversible derivative of a drug that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[38] This approach can be used to attach a highly water-soluble promoiety (e.g., a phosphate or an amino acid) to your 1H-pyrido[3,4-d]pyrimidin-4-one derivative.[38][39][40] This is a more involved chemical modification strategy but can be very effective for overcoming severe solubility limitations.[41]

Q: My compound's solubility is still low after trying several methods. What else can I do? A: If single or combined approaches are insufficient, you may need to consider more advanced drug delivery systems, such as lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS) or nanosuspensions.[36][42] These systems can help to maintain the drug in a solubilized state in vivo and improve its absorption.

References

Sources

Technical Support Center: Addressing Poor Bioavailability of 1H-pyrido[3,4-d]pyrimidin-4-one Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1H-pyrido[3,4-d]pyrimidin-4-one scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent kinase inhibitors and other therapeutic agents.[1][2] Despite their promising pharmacological activity, compounds from this class frequently encounter a significant hurdle in drug development: poor oral bioavailability. This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals. It provides a structured approach to diagnosing and overcoming the multifaceted challenges of poor solubility, low permeability, and extensive metabolism that often limit the clinical potential of these promising molecules.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is oral bioavailability and why is it a critical issue for 1H-pyrido[3,4-d]pyrimidin-4-one drugs?

Oral bioavailability (F) represents the fraction of an orally administered drug that reaches systemic circulation unchanged. It is a critical parameter because it directly influences the therapeutic efficacy, required dosage, and potential for patient-to-patient variability.[3] Many new chemical entities, including those with the pyrido-pyrimidine core, are large, complex molecules that often exhibit poor aqueous solubility and/or low membrane permeability, leading to low and erratic oral bioavailability.[4] Addressing this early in development is essential to avoid costly late-stage failures.

Q2: What are the primary root causes of poor bioavailability for this class of compounds?

The poor bioavailability of 1H-pyrido[3,4-d]pyrimidin-4-one drugs typically stems from one or more of the following factors:

  • Poor Aqueous Solubility: The drug must first dissolve in the gastrointestinal (GI) fluids to be absorbed.[5] The planar, aromatic nature of the scaffold often leads to strong crystal lattice energy and low solubility.

  • Low Intestinal Permeability: After dissolving, the drug must pass through the intestinal epithelial cell layer to enter the bloodstream. This can be hindered by the molecule's physicochemical properties (e.g., size, polarity).[6]

  • Efflux Transporter Activity: These compounds can be substrates for efflux transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which are present in the intestinal wall and actively pump the drug back into the GI lumen, reducing net absorption.[7]

  • High First-Pass Metabolism: Before reaching systemic circulation, the drug passes through the gut wall and liver, where it can be extensively metabolized by enzymes like the Cytochrome P450 (CYP) family.[8] The pyridine and pyrimidine rings, while sometimes included to improve metabolic stability, can still be sites of oxidation.[9][10]

Q3: How does the Biopharmaceutics Classification System (BCS) help diagnose the problem?

The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[11] It provides a crucial diagnostic tool:

  • BCS Class I: High Solubility, High Permeability (Ideal)

  • BCS Class II: Low Solubility, High Permeability (Dissolution is the rate-limiting step)

  • BCS Class III: High Solubility, Low Permeability (Permeability is the rate-limiting step)

  • BCS Class IV: Low Solubility, Low Permeability (Significant challenges for oral delivery)

Most 1H-pyrido[3,4-d]pyrimidin-4-one derivatives fall into BCS Class II or IV , meaning that low solubility is almost always a primary issue to address.[12]

Q4: What is a logical first step in diagnosing the specific cause of my compound's low bioavailability?

A systematic in vitro characterization is the most effective starting point. This initial screen should establish a baseline and guide your troubleshooting efforts.

Start Poor In Vivo Exposure (AUC) Observed Solubility Kinetic & Thermodynamic Solubility Assay Start->Solubility Decision1 Is Solubility < 10 µg/mL? Solubility->Decision1 Permeability Caco-2 Permeability Assay (A->B and B->A) Decision2 Is Papp(A->B) Low & Efflux Ratio > 2? Permeability->Decision2 Metabolism Liver Microsome Stability Assay (HLM/RLM) Decision3 Is Half-Life (t½) Short? Metabolism->Decision3 Decision1->Permeability No Action1 Address Solubility Issues (See Troubleshooting Guide 1) Decision1->Action1 Yes Decision2->Metabolism No Action2 Address Permeability/Efflux (See Troubleshooting Guide 2) Decision2->Action2 Yes Action3 Address Metabolic Instability (See Troubleshooting Guide 3) Decision3->Action3 Yes

Figure 1: Initial diagnostic workflow for poor bioavailability.

Part 2: Troubleshooting Guides for Experimental Challenges

Guide 1: Low Aqueous Solubility

Q: My 1H-pyrido[3,4-d]pyrimidin-4-one analog has very poor solubility (<1 µg/mL) in phosphate-buffered saline (PBS). How do I systematically improve and formulate it for further testing?

A: Low solubility is the most common initial barrier. Addressing it requires a multi-pronged approach involving both physicochemical modification and advanced formulation strategies. The goal is often to create a supersaturated state in vivo to drive absorption.[13]

Workflow for Solubility Enhancement

cluster_0 Step 1: Characterization & Simple Fixes cluster_1 Step 2: Advanced Formulation cluster_2 Step 3: Validation Solubility_Assay Measure Thermodynamic Solubility (pH 1.2, 4.5, 6.8) pH_Mod pH Modification (Salt Formation if pKa allows) Solubility_Assay->pH_Mod Co_Solvent Co-solvent Screening (DMSO, PEG-400, Ethanol) pH_Mod->Co_Solvent Solid_Dispersion Amorphous Solid Dispersion (e.g., with PVP, HPMC-AS) Co_Solvent->Solid_Dispersion Dissolution_Test In Vitro Dissolution Testing (Biorelevant Media: FaSSIF/FeSSIF) Solid_Dispersion->Dissolution_Test Complexation Cyclodextrin Complexation (e.g., HP-β-CD) Complexation->Dissolution_Test Lipid_Formulation Lipid-Based Systems (SEDDS/SMEDDS) Lipid_Formulation->Dissolution_Test Particle_Size Particle Size Reduction (Nanonization) Particle_Size->Dissolution_Test Precip_Inhib Assess for Precipitation Upon Dilution Dissolution_Test->Precip_Inhib

Figure 2: Step-wise workflow for solubility enhancement.

Protocol: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Solid dispersion is a highly effective technique for improving the dissolution rate and apparent solubility of poorly water-soluble drugs by converting the crystalline drug into a higher-energy amorphous state within a polymer matrix.[14][15]

  • Materials:

    • 1H-pyrido[3,4-d]pyrimidin-4-one compound.

    • Polymer carrier (e.g., polyvinylpyrrolidone K30 (PVP K30), HPMC-AS).

    • Volatile organic solvent (e.g., methanol, dichloromethane, acetone) capable of dissolving both the drug and the polymer.

  • Procedure:

    • Select a drug-to-polymer ratio to screen (e.g., 1:1, 1:3, 1:9 w/w).

    • Accurately weigh and dissolve the drug and the chosen polymer in the minimum required volume of the selected solvent in a round-bottom flask.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Remove the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept low (e.g., 40°C) to minimize thermal degradation.

    • Continue evaporation until a thin, dry film is formed on the flask wall.

    • Place the flask under high vacuum for 12-24 hours to remove any residual solvent.

    • Carefully scrape the solid dispersion from the flask. Gently grind with a mortar and pestle to obtain a fine powder.

    • Validation: Confirm the amorphous nature of the drug in the dispersion using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). The absence of sharp peaks in the XRPD pattern corresponding to the crystalline drug indicates successful amorphization.

Data Summary: Common Formulation Strategies
StrategyMechanism of ActionAdvantagesCommon Excipients
Amorphous Solid Dispersion Converts crystalline drug to a high-energy amorphous state, preventing recrystallization.[16]Significant increase in dissolution rate and apparent solubility.PVP K30, HPMC-AS, Soluplus®
Lipid-Based Formulations (SEDDS/SMEDDS) Drug is dissolved in a lipid/surfactant mixture, forming a microemulsion in the GI tract.[17]Improves solubility and can enhance permeation/bypass first-pass metabolism via lymphatic uptake.[3]Capryol™ 90, Cremophor® EL, Tween® 80
Cyclodextrin Complexation The drug (guest) is encapsulated within the hydrophobic core of the cyclodextrin (host).[18]Increases aqueous solubility and can protect the drug from degradation.Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Nanonization Reduces particle size to the nanometer range, dramatically increasing the surface area-to-volume ratio.[11]Increases dissolution velocity according to the Noyes-Whitney equation.Stabilizing surfactants (e.g., Poloxamer 188)
Guide 2: Poor Permeability and/or High Efflux

Q: My compound is now formulated to be soluble, but it shows a low apparent permeability (Papp A→B < 1.0 x 10⁻⁶ cm/s) and a high efflux ratio (>2) in our Caco-2 assay. What are the next steps?

A: This profile is a classic signature of a compound that is either poorly permeable by nature or is a substrate for active efflux transporters.[19] The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model that mimics the human intestinal epithelium and expresses key efflux transporters like P-gp and BCRP.[20]

Protocol: Confirming Efflux Transporter Substrate Activity
  • Objective: To determine if the high efflux ratio is due to specific transporters.

  • Procedure:

    • Prepare your 1H-pyrido[3,4-d]pyrimidin-4-one compound in a transport buffer at the desired concentration.

    • Seed Caco-2 cells on Transwell® inserts and allow them to differentiate for ~21 days until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.

    • Run the standard permeability assay in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

    • Concurrently, run the same assay in the presence of a known, broad-spectrum efflux inhibitor (or specific inhibitors if a target is suspected).

    • Incubate for the specified time (e.g., 2 hours).

    • Sample the receiver compartments and analyze the drug concentration using LC-MS/MS.

    • Calculate Papp values and the efflux ratio (ER = Papp(B→A) / Papp(A→B)).

  • Interpretation: If the efflux ratio significantly decreases (ideally towards 1) in the presence of the inhibitor, it confirms that your compound is a substrate for that efflux transporter.

Troubleshooting and Mitigation Strategies
IssueDiagnostic FindingRecommended ActionRationale
P-gp Efflux Efflux ratio decreases significantly with a P-gp inhibitor (e.g., Verapamil, Zosuquidar).Medicinal Chemistry: Introduce polar groups or reduce hydrogen bond donors to disrupt recognition by the transporter.[21]Modifying the structure can reduce its affinity for the P-gp binding pocket.
BCRP Efflux Efflux ratio decreases significantly with a BCRP inhibitor (e.g., Ko143).Formulation: Utilize excipients known to inhibit efflux transporters, such as certain surfactants (e.g., Tween® 80, Cremophor® EL).[12]These excipients can locally saturate or inhibit transporter function in the gut wall, increasing net absorption.
Poor Passive Permeability Low Papp (A→B) and low efflux ratio (ER ≈ 1).Medicinal Chemistry: Optimize physicochemical properties. Aim for a balance: reduce polar surface area (PSA) and molecular weight (MW) if possible, while maintaining solubility.Improving the intrinsic physicochemical properties is key for enhancing passive diffusion across the cell membrane.
Uncertain Efflux High efflux ratio but no change with common inhibitors.Advanced Assays: Use cell lines overexpressing other specific transporters (e.g., MRP2) to identify the responsible protein.This helps pinpoint less common but still relevant efflux mechanisms.
Guide 3: High First-Pass Metabolism

Q: My compound has good solubility and permeability, but the oral bioavailability in rats is still below 5%. I suspect high first-pass metabolic clearance. How do I investigate this?

A: High first-pass metabolism is a common liability, especially for compounds that are substrates for CYP3A4, the most abundant CYP enzyme in the human liver and gut wall.[8] Investigating this requires in vitro metabolism models.

Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by the major drug-metabolizing enzymes.[22]

  • Materials:

    • Pooled Human Liver Microsomes (HLM).

    • NADPH regenerating system (cofactor for CYP enzymes).

    • Phosphate buffer (pH 7.4).

    • Test compound and a positive control with known metabolic fate (e.g., Verapamil - high clearance; Warfarin - low clearance).

  • Procedure:

    • Prepare a stock solution of your compound in a suitable organic solvent (e.g., acetonitrile) and dilute it into the phosphate buffer to a final concentration (e.g., 1 µM).

    • Pre-incubate the compound with HLM (e.g., 0.5 mg/mL) at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

    • Analyze the remaining parent drug concentration in each sample using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Cl_int) = (0.693 / t½) / (mg/mL microsomal protein).

Investigative Workflow for High Clearance

Start Low In Vivo Exposure Despite Good Solubility/Permeability HLM_Assay Perform HLM Stability Assay Start->HLM_Assay Decision Is In Vitro t½ < 30 min? HLM_Assay->Decision MetID Metabolite Identification (LC-MS/MS) Decision->MetID Yes (High Clearance) Low_Clearance Compound Shows Low Clearance Decision->Low_Clearance No (Investigate Other Causes) Soft_Spot Identify 'Soft Spot' (Site of Metabolism) MetID->Soft_Spot MedChem Medicinal Chemistry Strategy (e.g., Deuteration, Fluorination) Soft_Spot->MedChem ReTest Re-synthesize & Re-test in HLM Assay MedChem->ReTest

Figure 3: Workflow for investigating and mitigating high metabolic clearance.

Guide 4: Troubleshooting Dissolution Test Failures

Q: We have developed a prototype tablet formulation, but it failed to meet the dissolution specification (e.g., <80% dissolved in 30 minutes). What could be the cause?

A: Dissolution failure is a critical issue that can halt formulation development. The investigation should be systematic, ruling out issues with the method, the apparatus, and the formulation itself.[23][24]

Root Cause Analysis: Ishikawa (Fishbone) Diagram

Main Dissolution Failure Apparatus Apparatus Apparatus->Main Method Method Method->Main Formulation Formulation/API Formulation->Main Media Media Media->Main sub_Apparatus1 Incorrect Paddle/Basket Height sub_Apparatus1->Apparatus sub_Apparatus2 Excessive Vibration sub_Apparatus2->Apparatus sub_Apparatus3 Wrong Rotation Speed (RPM) sub_Apparatus3->Apparatus sub_Method1 Incorrect Sampling Technique sub_Method1->Method sub_Method2 Filter Adsorption sub_Method2->Method sub_Method3 Inadequate Degassing sub_Method3->Method sub_Formulation1 API Particle Size Too Large sub_Formulation1->Formulation sub_Formulation2 Capsule Cross-Linking sub_Formulation2->Formulation sub_Formulation3 Incorrect Excipient Levels sub_Formulation3->Formulation sub_Formulation4 API Polymorphism sub_Formulation4->Formulation sub_Media1 Incorrect pH sub_Media1->Media sub_Media2 Wrong Surfactant Concentration sub_Media2->Media sub_Media3 Buffer Preparation Error sub_Media3->Media

Figure 4: Root cause analysis for dissolution test failures.

Checklist for Investigation
CategoryItem to CheckCommon PitfallCorrective Action
Media Preparation Buffer pH and compositionIncorrect salt form (e.g., anhydrous vs. hydrated) used, leading to wrong buffer strength.[25]Re-prepare media, carefully verifying all calculations and raw material specifications.
Dissolved GassesAir bubbles on the dosage form surface can reduce the effective area for dissolution.Degas the media using a validated method (e.g., helium sparging, vacuum filtration).[24]
Apparatus Setup Paddle/Basket HeightIncorrect height from the vessel bottom alters hydrodynamics.Verify height using a calibrated gauge before each run.
VibrationExternal or internal vibration can artificially increase the dissolution rate.Place the apparatus on a sturdy, level surface away from other vibrating equipment. Perform mechanical qualification.[23]
Formulation Issue Gelatin Capsule Cross-linkingCommon on stability; the gelatin shell becomes less soluble.If suspected, re-run the test using an enzyme (pepsin for acidic media, pancreatin for neutral/basic media) in the dissolution medium.[24]
Sampling & Analysis Filter CompatibilityThe drug may adsorb to the filter, artificially lowering the measured concentration.Perform a filter validation study to ensure no significant drug loss.[23]

References

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science.
  • Enhancement of the Solubility of Poorly Water Soluble Drugs through Solid Dispersion: A Comprehensive Review. Indian Journal of Pharmaceutical Sciences.
  • Enhancement of solubility and oral bioavailability of poorly soluble drugs - A Review. Journal of Drug Delivery Science and Technology.
  • Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction. PubMed.
  • Efflux Transporters Definition. Fiveable.
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models.
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
  • Advancements in Oral Drug Delivery: Improving the Solubility and Permeability of Hydrophobic Drugs. Journal of Chemical and Pharmaceutical Research.
  • In vitro models for prediction of drug absorption and metabolism. iBET.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. Protheragen.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Overall Review On Permeation Enhancers in Drug Delivery Systems. Auctores Publishing.
  • Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer. PMC.
  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PMC.
  • Formulation Strategies for Improving Drug Bioavailability. World Pharma Today.
  • The Role of Intestinal Efflux Transporters In Drug Absorption. Sigma-Aldrich.
  • In vitro models for the prediction of in vivo performance of oral dosage forms. SciSpace.
  • Dissolution Failure Investig
  • Efflux Transporters and their Clinical Relevance. Bentham Science.
  • Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies.
  • Scaffold-hopping as a strategy to address metabolic liabilities of arom
  • Dissolution Failure Investig
  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry.
  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1.

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mitigating decomposition of 1H-pyrido[3,4-d]pyrimidin-4-one under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 1H-pyrido[3,4-d]pyrimidin-4-one scaffolds.[1] It addresses the specific instability of this heterocycle in acidic media, a common bottleneck in the development of kinase inhibitors (e.g., MPS1, CDK inhibitors).

Status: Operational Lead Scientist: Senior Application Specialist (Heterocyclic Chemistry) Topic: Mitigation of Acid-Catalyzed Hydrolytic Decomposition[1]

Core Analysis: The Mechanism of Failure

Before troubleshooting, you must understand why your molecule is decomposing. The 1H-pyrido[3,4-d]pyrimidin-4-one system is an electron-deficient fused heterocycle.[1] While the "4-one" (lactam) tautomer is stable under neutral conditions, acidic environments trigger a specific cascade of failure.

The Decomposition Pathway

Unlike simple pyrimidines, the fusion to a pyridine ring (specifically the [3,4-d] orientation) pulls electron density away from the pyrimidine ring.

  • Protonation: Strong acids protonate the N3 or N1 position.[1]

  • Activation: This protonation renders the C2 position highly electrophilic.

  • Nucleophilic Attack: In the presence of even trace water (aqueous acid or wet solvents), water attacks C2.

  • Ring Opening: The pyrimidine ring cleaves, typically resulting in an ortho-amino-pyridine carboxylic acid derivative.[1]

Pathway Visualization

The following diagram illustrates the critical failure points in the decomposition pathway.

DecompositionPathway Reactant 1H-pyrido[3,4-d] pyrimidin-4-one Protonated Protonated Species (Activated Electrophile) Reactant->Protonated + H+ (Acidic Media) Hydrate C2-Covalent Hydrate (Transition State) Protonated->Hydrate + H2O (Nucleophilic Attack) Product Ring-Opened Decomposition Product (3-aminopyridine-4-carboxylic acid deriv.) Hydrate->Product Ring Cleavage

Caption: Acid-catalyzed hydrolysis pathway of pyrido[3,4-d]pyrimidin-4-one leading to irreversible ring opening.[1]

Troubleshooting Guide: Experimental Scenarios

Scenario A: "My compound disappears during Boc-deprotection."

Diagnosis: You are likely using HCl/MeOH or HCl/Dioxane with heat, or allowing the reaction to run too long. The combination of strong acid and protic solvent (methanol) or adventitious water promotes ring opening.

Corrective Protocol:

  • Switch Reagents: Use Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1 to 1:4 ratio). TFA is less nucleophilic than HCl.[1]

  • Temperature Control: Conduct the reaction at 0°C . Do not heat.

  • Scavengers: Add triethylsilane (TES) (2-5 eq) if the reaction involves carbocation generation, which speeds up the kinetics and allows for shorter reaction times.

  • Quench Immediately: Do not evaporate the TFA directly if possible. Pour the reaction mixture into a cold saturated NaHCO₃ solution to neutralize immediately.

Scenario B: "LCMS shows a peak M+18 higher than my mass."

Diagnosis: This is the covalent hydrate . It is often a reversible intermediate.[1] If you see this, your mobile phase is too acidic, or the sample has been sitting in acidic solution in the autosampler.

Corrective Protocol:

  • Mobile Phase Adjustment: Switch from 0.1% TFA to 10 mM Ammonium Acetate (pH 4.5-5.0) or 0.1% Formic Acid (weaker acid).

  • Autosampler Stability: Do not store samples in acidic mobile phase. Dilute samples in Acetonitrile/Water (1:1) without acid additives.

  • Verification: If the M+18 peak disappears upon raising the pH (e.g., adding a drop of ammonia), the ring is intact. If it remains, the ring has permanently opened.

Scenario C: "Yield is low after workup with 1M HCl."

Diagnosis: Using 1M HCl to remove basic impurities is a standard organic chemistry technique that is fatal to this scaffold.[1] The aqueous acidic layer hydrates the pyrimidine ring.

Corrective Protocol:

  • Alternative Wash: Use saturated Ammonium Chloride (NH₄Cl) or Phosphate Buffer (pH 5-6) .[1]

  • Back-Extraction: If you must use acid to pull impurities, perform the extraction on ice and re-adjust the pH of the aqueous layer to neutral immediately to precipitate your product.

Comparative Stability Data

The following table summarizes the stability of the scaffold under common laboratory conditions.

ConditionSolvent SystemStability RatingRecommendation
6M HCl Water (Reflux)Critical Failure NEVER USE. Complete hydrolysis < 1 hr.[1]
1M HCl Water (RT)Poor Avoid. Significant degradation > 4 hrs.[1]
4M HCl Dioxane (Anhydrous)Moderate Acceptable for rapid reactions (< 2 hrs). Keep dry.[1]
TFA DCM (Anhydrous)Good Standard method for deprotection.
Acetic Acid Water/EtOHExcellent Safe for heating/cyclization steps.[1]
0.1% Formic Water/MeCN (LCMS)Good Stable for analytical run times.

Frequently Asked Questions (FAQ)

Q1: Can I make the hydrochloride salt of my pyrido[3,4-d]pyrimidin-4-one drug candidate? A: Proceed with extreme caution. HCl salts of this scaffold are often hygroscopic. Absorbed atmospheric moisture creates a local "concentrated acidic aqueous" environment within the crystal lattice, leading to shelf-life degradation.[1]

  • Better Option: Screen Mesylate (Methanesulfonic acid) or Tosylate salts. These are often non-hygroscopic and less prone to hydrolysis in the solid state.

Q2: I need to perform a Suzuki coupling on a chlorinated intermediate. Is the core stable to boronic acids? A: Yes, the core is generally stable to basic Suzuki conditions (Carbonate/Phosphate bases). However, avoid acidic workups to remove palladium. Use thiourea or commercially available metal scavengers at neutral pH.[1]

Q3: How do I prove the degradation product is the ring-opened species? A: The ring-opened product (amino-pyridine-carboxylic acid/amide) will show:

  • NMR: A distinct shift in the pyridine protons and the disappearance of the pyrimidine C2-H singlet (if unsubstituted).

  • IR: Appearance of broad -OH/-NH stretches typical of carboxylic acids/primary amines that were not present in the fused system.[1]

Self-Validating Protocol: Acid Stability Stress Test

Use this protocol to determine the "safe window" for your specific derivative.

  • Preparation: Dissolve 1 mg of compound in 1 mL of THF/Water (1:1).

  • Induction: Add 100 µL of 1M HCl.

  • Monitoring: Inject onto HPLC/LCMS at t=0, t=1h, t=4h, t=24h.

  • Analysis: Plot the Area% of the parent peak vs. the appearance of the M+18 (hydrate) or M+18 (ring open) peaks.

  • Decision: If degradation > 5% at t=1h, you cannot use aqueous acidic workups.

References

  • Synthesis and Stability of Pyrido-pyrimidines

    • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022).[2][3][4][5] MDPI Pharmaceuticals.[1]

  • MPS1 Inhibitor Development (BOS172722)

    • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1). (2016).[6] Journal of Medicinal Chemistry.

  • General Heterocycle Hydrolysis Mechanisms

    • Photochemistry of pyrimidin-4-ones in aqueous solution...
  • Prodrug Strategies for Solubility/Stability

    • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization. (2019). Journal of Medicinal Chemistry. (Demonstrates carbamate linker stability issues similar to fused pyrimidines).

Sources

solving tautomer identification issues in 1H-pyrido[3,4-d]pyrimidin-4-one NMR

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide serves as a dedicated resource for troubleshooting common issues related to the NMR analysis of 1H-pyrido[3,4-d]pyrimidin-4-one and its derivatives. As a core scaffold in medicinal chemistry, accurate structural elucidation is paramount.[1][2] This molecule's propensity for tautomerism often leads to complex or ambiguous NMR spectra, complicating analysis. This guide, structured in a question-and-answer format, provides expert insights and actionable protocols to confidently identify and characterize your compound's dominant tautomeric forms.

The Central Challenge: Tautomerism in 1H-pyrido[3,4-d]pyrimidin-4-one

The primary analytical hurdle arises from the equilibrium between two principal tautomeric forms: the lactam (keto) form and the lactim (enol) form. This equilibrium is a dynamic process involving the migration of a proton and a shift in electron density.[3][4]

Figure 1: The primary tautomeric equilibrium of the core scaffold.

The rate of interconversion and the position of this equilibrium are highly sensitive to environmental factors, which directly impacts the appearance of the NMR spectrum.

Frequently Asked Questions (FAQs) & First-Line Analysis

This section addresses the most common initial observations and questions encountered during routine ¹H NMR analysis.

Q1: My ¹H NMR spectrum shows broad signals and/or more peaks than I expected. Is this due to tautomerism?

A: This is a classic hallmark of tautomerism in dynamic equilibrium.[4][5] The appearance of the spectrum depends on the rate of interconversion between the lactam and lactim forms relative to the NMR timescale.

  • Slow Exchange: If the interconversion is slow, you will see two distinct sets of sharp signals, one for each tautomer. The integration of these signals allows for the direct quantification of the tautomer ratio.[6][7][8]

  • Fast Exchange: If the interconversion is very fast, you will see a single set of sharp, time-averaged signals. The chemical shifts of these averaged signals will be a weighted average based on the relative populations of the two tautomers.

  • Intermediate Exchange: This is the most common cause of confusion. When the rate of interconversion is comparable to the NMR timescale, the signals for the protons that change their chemical environment between the two forms will broaden significantly, sometimes to the point of disappearing into the baseline.[9]

Q2: How can I use the NMR solvent to my advantage to clarify the spectrum?

A: The choice of solvent is one of the most powerful and simple tools to manipulate the tautomeric equilibrium. By altering the solvent, you can often shift the equilibrium to strongly favor one tautomer, resulting in a much simpler, sharper spectrum.

The underlying principle is that polar solvents will preferentially stabilize the more polar tautomer.[10][11] In many heterocyclic systems, the lactam (keto) form is more polar than the lactim (enol) form due to the exposed carbonyl group.

SolventTypePolarity (Dielectric Constant, ε)Expected Effect on EquilibriumRationale
DMSO-d₆ Polar AproticHigh (ε ≈ 47)Favors the Lactam (Keto) form.DMSO is a strong hydrogen bond acceptor, which stabilizes the N-H proton of the lactam tautomer.[11]
Methanol-d₄ Polar ProticHigh (ε ≈ 33)Can favor either, but often simplifies spectra.The protic nature can catalyze interconversion, potentially pushing the system into the fast-exchange regime, resulting in sharper, averaged signals.
Chloroform-d NonpolarLow (ε ≈ 4.8)Favors the Lactim (Enol) form.In less polar environments, intramolecular hydrogen bonding within the lactim tautomer can become a stabilizing factor.[12]
Benzene-d₆ Nonpolar AromaticLow (ε ≈ 2.3)Strongly favors the Lactim (Enol) form.Aromatic solvents can stabilize the more aromatic lactim ring system through π-stacking interactions.

Pro-Tip: Run your ¹H NMR in both DMSO-d₆ and Chloroform-d. A significant change in chemical shifts and signal multiplicities between these two spectra is a strong indicator of tautomerism at play.

Troubleshooting Guide: Advanced Protocols

When simple solvent changes are insufficient, the following advanced NMR experiments provide definitive structural information.

Protocol 1: Variable Temperature (VT) NMR for Dynamic Analysis

This is the definitive experiment for confirming an intermediate exchange process. By heating or cooling the sample, you can "push" the equilibrium from the intermediate exchange regime into either the slow or fast exchange regime.[9][13]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a sample of your compound (5-10 mg) in a suitable high-boiling deuterated solvent, such as DMSO-d₆ or Toluene-d₈.

  • Initial Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Note any broad peaks.

  • Heating Sequence: Increase the sample temperature in increments (e.g., 10-15 K). At each temperature, allow the system to equilibrate for 5-10 minutes before acquiring a new spectrum.

  • Data Analysis: Observe the changes in the broad peaks.

    • Sharpening into a single peak: If the broad peaks coalesce and sharpen into a single peak at higher temperatures, you have confirmed a fast exchange process. The temperature at which the peaks merge is the coalescence temperature.[14]

    • Sharpening into two distinct peaks: If you cool the sample and the broad peak resolves into two sharper, distinct signals, you have reached the slow exchange regime.

Figure 2: Workflow for Variable Temperature (VT) NMR analysis.
Protocol 2: 2D NMR for Unambiguous Assignment

When two tautomers co-exist in slow exchange, 2D NMR is essential to assign which proton and carbon signals belong to which isomer.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. This allows you to map out the C-H connectivities for each distinct tautomer present in the mixture.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key for piecing the fragments together. It shows correlations between protons and carbons that are 2-3 bonds away. For distinguishing tautomers, look for key long-range correlations:

    • Lactam Form: Expect to see an HMBC correlation from the NH proton to the carbonyl carbon (C =O).

    • Lactim Form: Expect to see an HMBC correlation from the OH proton to the carbons of the pyrimidine ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity, not through-bond connectivity.[15] It is invaluable for confirming assignments. For example, you can observe a NOE between the N-H proton of the lactam and a nearby proton on an adjacent ring, which would be absent for the O-H proton of the lactim.[16][17]

Protocol 3: Isotopic Labeling (¹⁵N NMR)

For absolute certainty, especially in complex cases or for publication, ¹⁵N NMR is the ultimate tool. The chemical shift of a nitrogen atom is exquisitely sensitive to its hybridization and bonding environment.[18]

  • A pyrrole-type nitrogen (as in the N-H of the lactam) will have a very different ¹⁵N chemical shift from a pyridine-type nitrogen (as in the N=C of the lactim).

  • By acquiring a ¹H-¹⁵N HMBC spectrum on an unlabeled sample (at natural abundance), you can directly observe the correlation from the proton (N-H) to the nitrogen it is attached to, definitively proving the location of the proton and thus the identity of the dominant tautomer.[19]

Bridging Experiment and Theory: Computational Support

Q3: My spectra are still ambiguous. Can computational chemistry help?

A: Absolutely. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are a powerful complementary tool for resolving tautomeric ambiguity.[20][21] The standard approach involves comparing experimental chemical shifts with theoretically predicted values.[10][22]

Workflow:

  • Structure Generation: Build 3D models of both the lactam and lactim tautomers.

  • Geometry Optimization: Perform a geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

  • NMR Prediction: Using the optimized geometries, calculate the NMR chemical shieldings using the GIAO (Gauge-Including Atomic Orbital) method. These shielding values are then converted to chemical shifts (δ).

  • Comparison: Compare the predicted ¹H and ¹³C chemical shifts for each tautomer against your experimental data. The tautomer whose predicted shifts more closely match the experimental values is the one observed.

ProtonExperimental δ (ppm)Calculated δ (Lactam)Calculated δ (Lactim)Conclusion
H-N1 11.511.3N/A (is O-H)\multirow{3}{*}{\parbox{2.5cm}{Experimental data strongly matches the predicted Lactam form.}}
H-C5 8.28.17.8
H-C7 7.57.47.2

Table 2: Hypothetical comparison of experimental vs. DFT-calculated ¹H NMR chemical shifts. Such a comparison can provide strong evidence for the dominant tautomer.

References

  • Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia MDPI. [Link]

  • Laurella, S. L., et al. (2010). Solvent effects on tautomerics equilibria in b-ketonitriles: NMR and theoretical studies. Magnetic Resonance in Chemistry. [Link]

  • Mills, J. E., & Eilers, J. E. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. [Link]

  • Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

  • Laurella, S. L., et al. (2017). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science. [Link]

  • Wehrle, B., et al. (1987). Variable Temperature 15N CPMAS NMR Studies of Dye Tautomerism in Crystalline and Amorphous Environments. Chemical Physics Letters. [Link]

  • Laurella, S. L., et al. (2010). Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. ResearchGate. [Link]

  • Mills, J. E., & Eilers, J. E. (2007). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. [Link]

  • Krska, S. W., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry. [Link]

  • Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. ResearchGate. [Link]

  • Sverdlov, M., et al. (2014). Tautomerism provides a molecular explanation for the mutagenic properties of the anti-HIV nucleoside. DSpace@MIT. [Link]

  • Al-Tahou, M. A., & Al-Hazmi, F. H. (2015). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Journal of Chemistry. [Link]

  • Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Pinto, D. C. G. A., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Nanalysis. (2019). What's the 'ism' of today? Keto-Enol Tautomerism. [Link]

  • Addis Ababa University. (2022). Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide. [Link]

  • Gready, J. E., et al. (1984). ¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]

  • Le, P. M., et al. (2021). Tautomers of N-acetyl-D-allosamine: an NMR and computational chemistry study. Scientific Reports. [Link]

  • Silva, A. M. S., et al. (2017). NMR Structural Characterization of Oxygen Heterocyclic Compounds. ResearchGate. [Link]

  • Klicnar, J., et al. (1993). Tautomerism of 9-formyltetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones and their ring homologues: a ¹H, ¹³C, and ¹⁵N nuclear magnetic resonance study. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Friebolin, H. (1993). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]

  • Ye, W., et al. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Al-Warhi, T., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Rusakov, Y. Y., & Krivdin, L. B. (2021). Computational Chemistry in Nuclear Magnetic Resonance. Magnetochemistry. [Link]

  • Mirzaei, M. (2017). 5–Fluorouracil: Computational Studies of Tautomers and NMR Properties. Turkish Computational and Theoretical Chemistry. [Link]

  • Decatur, J. (2018). NOE Experiments on the Bruker 400 and 500. University of Massachusetts Amherst. [Link]

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen. [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]

  • Castellano, S., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]

  • Li, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]

  • Sarotti, A. M. (2020). NMR Prediction with Computational Chemistry. ResearchGate. [Link]

  • Krska, S. W., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). ResearchGate. [Link]

  • Li, H., et al. (2021). Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Alkorta, I., et al. (2022). Determination of the tautomerism of albendazole desmotropes using solution and solid state NMR together with DFT theoretical calculations. Magnetic Resonance in Chemistry. [Link]

  • ResearchGate. (n.d.). The ¹H NMR spectrum of 4b, which shows the long range W-coupling. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Molecular Docking Validation of Pyrido[3,4-d]pyrimidin-4-one in Kinase Pockets

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, fellow researchers and drug discovery professionals. In this comprehensive guide, we delve into the critical process of validating molecular docking studies, specifically focusing on the promising pyrido[3,4-d]pyrimidin-4-one scaffold within kinase pockets. This guide is designed to provide you with not just the "how," but the "why" behind the essential validation steps that underpin robust and reliable in silico drug discovery.

The pyrido[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent and selective kinase inhibitors.[1][2] Kinases, being central players in cellular signaling pathways, are major targets for therapeutic intervention, particularly in oncology.[3][4] Molecular docking has become an indispensable tool in the rational design of these inhibitors, offering insights into their binding modes and guiding synthetic efforts.[5][6] However, the predictive power of any docking study is only as good as its validation. This guide will equip you with the knowledge and methodologies to rigorously validate your docking protocols, ensuring your computational predictions translate into tangible experimental success.

The Molecular Docking Workflow: A Foundational Overview

Before we dissect the validation methodologies, it is crucial to understand the typical workflow of a molecular docking experiment involving a pyrido[3,4-d]pyrimidin-4-one derivative and a target kinase. The following diagram illustrates the key stages, from target preparation to the analysis of predicted binding poses.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking & Scoring cluster_analysis Post-Docking Analysis PDB Protein Data Bank (PDB) Kinase Structure Selection PrepProt Protein Preparation (Add Hydrogens, Assign Charges) PDB->PrepProt GridGen Binding Site Definition & Grid Generation PrepProt->GridGen LigandPrep Ligand Preparation (2D to 3D, Energy Minimization) LigandPrep->GridGen Docking Molecular Docking (Conformational Sampling) GridGen->Docking Scoring Scoring Function (Predict Binding Affinity) Docking->Scoring PoseAnalysis Pose Clustering & Visual Inspection Scoring->PoseAnalysis Validation Rigorous Validation (Crucial Step) PoseAnalysis->Validation

Figure 1: A generalized workflow for molecular docking of pyrido[3,4-d]pyrimidin-4-one inhibitors into kinase pockets.

A Comparative Guide to Molecular Docking Validation Methodologies

The credibility of your docking results hinges on robust validation. Here, we compare several key methodologies, outlining their protocols, underlying principles, and their respective advantages and limitations.

Self-Docking (Re-docking) and RMSD Calculation
  • Principle: This is the most fundamental validation step. It assesses the ability of your chosen docking algorithm and scoring function to reproduce the experimentally determined binding pose of a ligand in its co-crystallized protein structure.

  • Protocol:

    • Obtain the co-crystal structure of the target kinase with a pyrido[3,4-d]pyrimidin-4-one or a similar inhibitor from the Protein Data Bank (PDB).

    • Separate the ligand and the protein.

    • Prepare the protein and the ligand as you would for a standard docking experiment.

    • Define the binding site based on the position of the co-crystallized ligand.

    • Dock the extracted ligand back into the prepared protein.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful re-docking.[5]

Cross-Docking
  • Principle: Cross-docking takes the validation a step further by evaluating the docking protocol's ability to predict the binding pose of a ligand in a different crystal structure of the same protein or a closely related one. This tests the robustness of the protocol against slight conformational changes in the binding site.

  • Protocol:

    • Select at least two different crystal structures of the target kinase, preferably in complex with different ligands.

    • Extract the ligand from one crystal structure (e.g., PDB ID: A) and the protein from another (e.g., PDB ID: B).

    • Prepare the protein from structure B and the ligand from structure A.

    • Dock the ligand from A into the protein from B.

    • Compare the predicted binding mode with the known interactions of similar ligands in the target kinase.

Correlation with In Vitro Experimental Data
  • Principle: A well-validated docking protocol should not only predict the correct binding pose but also show a reasonable correlation between the predicted binding affinity (docking score) and experimentally determined biological activity (e.g., IC50 or Ki values) for a series of analogous compounds.[5]

  • Protocol:

    • Select a series of pyrido[3,4-d]pyrimidin-4-one derivatives with a range of experimentally measured inhibitory activities against the target kinase.

    • Dock each compound into the kinase active site using a consistent and validated protocol.

    • Record the docking score for the most plausible binding pose of each compound.

    • Plot the docking scores against the corresponding experimental -log(IC50) or -log(Ki) values.

    • Assess the correlation. A good correlation (e.g., R² > 0.6) suggests that the docking protocol can reasonably predict the relative potencies of new compounds.

Molecular Dynamics (MD) Simulations
  • Principle: While docking provides a static snapshot of the ligand-protein interaction, MD simulations offer a dynamic perspective. By simulating the movement of atoms over time, MD can assess the stability of the docked pose and provide a more refined understanding of the binding interactions.[6][7][8][9]

  • Protocol:

    • Take the top-ranked docked complex of the pyrido[3,4-d]pyrimidin-4-one inhibitor and the kinase as the starting structure.

    • Place the complex in a simulation box with explicit solvent (water) and ions to neutralize the system.

    • Perform energy minimization to remove any steric clashes.

    • Gradually heat the system to physiological temperature and equilibrate it.

    • Run a production MD simulation for a sufficient duration (e.g., 50-100 nanoseconds).

    • Analyze the trajectory to assess the stability of the ligand's binding pose (e.g., by monitoring RMSD) and the persistence of key interactions like hydrogen bonds.[5]

Comparison of Validation Methodologies

Methodology Primary Goal Advantages Limitations
Self-Docking (Re-docking) To reproduce the crystallographic binding pose.Simple, fast, and a good first-pass validation of the docking setup.Does not guarantee predictive accuracy for new ligands or different protein conformations.
Cross-Docking To assess the protocol's robustness against binding site flexibility.Provides a more stringent test of the docking protocol's reliability.Requires multiple crystal structures of the target protein.
Correlation with Experimental Data To establish a link between docking scores and biological activity.Directly assesses the predictive power for compound potency.[5]Requires a dataset of compounds with known activities; correlation may not always be linear.
Molecular Dynamics (MD) Simulations To evaluate the stability of the docked pose in a dynamic environment.Provides a more realistic representation of the binding event and can refine the initial docked pose.[6][7][8][9]Computationally expensive and time-consuming; the results can be sensitive to the chosen force field and simulation parameters.

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start -> has_cocrystal; has_cocrystal -> redocking [label="Yes"]; has_cocrystal -> has_series [label="No"]; redocking -> rmsd_check; rmsd_check -> protocol_ok [label="Yes"]; rmsd_check -> protocol_bad [label="No"]; protocol_ok -> has_series; has_series -> correlation_study [label="Yes"]; has_series -> md_simulation [label="No"]; correlation_study -> correlation_good; correlation_good -> predictive_power [label="Yes"]; correlation_good -> no_predictive_power [label="No"]; predictive_power -> md_simulation; md_simulation -> stable_pose; stable_pose -> high_confidence [label="Yes"]; stable_pose -> low_confidence [label="No"]; }

Figure 2: A decision-making workflow for selecting appropriate molecular docking validation methods.

Case Study: Virtual Screening and Experimental Validation of a Novel Pyrido[3,4-d]pyrimidin-4-one Mps1 Kinase Inhibitor

Let us consider a hypothetical case study based on the principles outlined in the literature for Monopolar spindle 1 (Mps1) kinase, a promising oncology target.[1][5][6][7][8][9]

Objective: To identify novel pyrido[3,4-d]pyrimidin-4-one inhibitors of Mps1 kinase through a validated virtual screening workflow.

Methodology:

  • Docking Protocol Validation:

    • A co-crystal structure of Mps1 with a known pyrido[3,4-d]pyrimidine inhibitor (e.g., from PDB ID: 6H3K) was used for re-docking.[5] The RMSD was found to be 1.2 Å, indicating a reliable protocol.

    • A small set of known Mps1 inhibitors with varying potencies were docked, and a good correlation (R² = 0.75) was observed between the docking scores and their IC50 values.

  • Virtual Screening:

    • An in-house library of pyrido[3,4-d]pyrimidin-4-one derivatives was docked into the Mps1 active site.

    • Hits were prioritized based on docking scores, visual inspection of key interactions (e.g., hydrogen bonds with the hinge region residue Gly605), and predicted ADMET properties.[5][7]

  • Experimental Validation:

    • The top 5 virtual hits were synthesized and subjected to an in vitro Mps1 kinase inhibition assay to determine their IC50 values.

Results:

Compound ID Docking Score (kcal/mol) Predicted Key Interactions Experimental IC50 (nM)
Lead Compound -9.8H-bond with Gly605, Hydrophobic interactions15
Virtual Hit 1 -10.5H-bond with Gly605, Hydrophobic interactions8
Virtual Hit 2 -10.2H-bond with Gly605, Hydrophobic interactions12
Virtual Hit 3 -9.5H-bond with Gly60550
Virtual Hit 4 -8.2Weaker interactions> 1000
Virtual Hit 5 -7.9Weaker interactions> 1000

Integrated_Drug_Discovery cluster_comp Computational Phase cluster_exp Experimental Phase cluster_feedback Feedback & Optimization VS Virtual Screening of Pyrido[3,4-d]pyrimidines Hit_Selection Hit Prioritization (Docking Score, Visual Inspection) VS->Hit_Selection Synthesis Chemical Synthesis of Top Hits Hit_Selection->Synthesis Bioassay In Vitro Kinase Assay (IC50 Determination) Synthesis->Bioassay SAR Structure-Activity Relationship (SAR) Analysis Bioassay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->VS Iterative Design Cycle

Figure 3: The iterative cycle of computational and experimental validation in a drug discovery project.

Best Practices and Future Perspectives

The field of computational drug discovery is continually evolving. The integration of machine learning and artificial intelligence with traditional physics-based methods is showing great promise for improving the accuracy of binding affinity prediction and pose prediction.[10] As we move forward, these hybrid approaches will likely become a staple in the validation of molecular docking studies.

By adhering to the principles and methodologies outlined in this guide, you will be well-equipped to perform and validate molecular docking studies of pyrido[3,4-d]pyrimidin-4-one kinase inhibitors with the scientific rigor required for successful drug discovery.

References

  • Computational methods for analysis and inference of kinase/inhibitor relationships - PMC. (n.d.).
  • Computational Modeling of Kinase Inhibitor Selectivity - PMC - NIH. (n.d.).
  • (PDF) Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. (n.d.).
  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. (2019, January 15). Retrieved February 19, 2026, from [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - MDPI. (2025, February 27). Retrieved February 19, 2026, from [Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021, August 21). Retrieved February 19, 2026, from [Link]

  • Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - PubMed. (2018, July 23). Retrieved February 19, 2026, from [Link]

  • Studies of Interaction Mechanism between Pyrido [3,4- d] Pyrimidine Inhibitors and Mps1. (2021, August 21). Retrieved February 19, 2026, from [Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach | Journal of Medicinal Chemistry - ACS Publications. (2016, April 7). Retrieved February 19, 2026, from [Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2025, October 15). Retrieved February 19, 2026, from [Link]

  • Full article: Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - Taylor & Francis. (2022, July 12). Retrieved February 19, 2026, from [Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (n.d.). Retrieved February 19, 2026, from [Link]

  • Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - MDPI. (2025, September 4). Retrieved February 19, 2026, from [Link]

  • ANTICANCER EVALUATION, AND MOLECULAR DOCKING STUDIES OF SOME NOVEL SUBSTITUTED PYRIDO[4,3- D]PYRIMIDINES AS CYCLIN - JETIR. (n.d.). Retrieved February 19, 2026, from [Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021, August 21). Retrieved February 19, 2026, from [Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - MDPI. (2023, February 23). Retrieved February 19, 2026, from [Link]

  • Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2023, January 11). Retrieved February 19, 2026, from [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - Encyclopedia. (2022, March 31). Retrieved February 19, 2026, from [Link]

Sources

Validation Guide: Purity Assessment of 1H-pyrido[3,4-d]pyrimidin-4-one via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the scaffold 1H-pyrido[3,4-d]pyrimidin-4-one represents a privileged structure for kinase inhibition and receptor antagonism. However, its high nitrogen content (approx. 28.5%), potential for tautomerism, and tendency to form stable solvates present a specific analytical challenge.

While HPLC-UV is the industry standard for monitoring reaction progress, it frequently yields "false positives" regarding absolute purity. HPLC detects chromophores but is blind to inorganic salts, trapped water, and synthesis residues (e.g., Palladium) that do not absorb UV light.

This guide outlines a rigorous protocol for using Elemental Analysis (CHN) as an orthogonal validation tool. We demonstrate that CHN analysis, when coupled with qNMR, provides the only "absolute" measure of bulk purity, safeguarding against the costly propagation of impure material into biological assays.

The Analytical Challenge: Why HPLC is Not Enough

The molecule 1H-pyrido[3,4-d]pyrimidin-4-one (


) possesses three distinct analytical risks:
  • Refractory Combustion: The fused pyrimidine-pyridine ring system is thermally stable. Standard combustion cycles often fail to fully oxidize the bridgehead carbons, leading to low Carbon (%C) recovery.

  • Hygroscopicity: The amide/lactam functionality facilitates hydrogen bonding with atmospheric water. A sample can absorb 2-5% water by weight within minutes of exposure, skewing mass-based calculations.

  • Inorganic Contamination: Synthesis often involves Pd-catalyzed couplings or cyclizations using salts (e.g.,

    
    ). These non-combustible residues concentrate in the final solid but are invisible to HPLC.
    
Comparative Technology Matrix
FeatureHPLC-UV (LC-MS) qNMR (Quantitative NMR) Elemental Analysis (CHN)
Primary Output Relative Organic Purity (% Area)Absolute Organic Purity (% w/w)Bulk Material Purity (% w/w)
Detection Basis Chromophore absorption (UV)Nuclear spin resonance (

)
Combustion gases (

)
Blind Spots Inorganics, Water, SolventsInsoluble inorganics, paramagnetic impuritiesSpecific impurity ID (cannot tell what is wrong, only that it is wrong)
Sensitivity to Water None (injected in solvent)Low (if solvent peak separated)Critical (High)
Role in Validation Routine MonitoringOrganic AssayFinal Release / Salt Confirmation

Experimental Protocol: Validated CHN Workflow

To achieve accurate CHN data for pyrido-pyrimidines, you must deviate from "standard" organic protocols. The following method uses a Tungsten (VI) Oxide (


)  catalyst to ensure complete combustion of the nitrogen-rich core.
Step 1: Sample Preparation (The Critical Step)
  • Pre-Drying: The sample must be dried to constant weight.

    • Protocol: Vacuum oven at 60°C for 4 hours over

      
      .
      
    • Handling: Transfer immediately to a desiccator. Weighing must be performed in a low-humidity environment or using sealed tin capsules.

  • Weighing: Target 2.0 – 3.0 mg. Use a microbalance with

    
     precision.
    
Step 2: Combustion Parameters

Standard combustion at 900°C is often insufficient for fused N-heterocycles.

  • Oxidation Catalyst: Add 10–20 mg of

    
     powder directly into the tin capsule with the sample. This prevents the formation of refractory carbon nitrides.
    
  • Oxygen Boost: Increase the oxygen dosing time by 20% compared to standard benzoic acid calibration.

  • Temperature: Set combustion tube to 980°C - 1000°C .

Step 3: Calculation & Tolerance

Theoretical values for


 (MW: 147.13  g/mol ):
  • %C: 57.14

  • %H: 3.43

  • %N: 28.56

Acceptance Criteria:


 absolute deviation.
  • Pass: All three elements within range.

  • Fail: If %C is low but %H is high, suspect trapped water/solvent. If all values are proportionally low, suspect inorganic contamination (ash).

Case Study: The "99% Pure" Trap

The following data illustrates a real-world scenario where HPLC failed to detect a critical impurity in a batch of a pyrido-pyrimidine derivative.

Sample: Batch #PYR-042 HPLC Result: 99.2% purity (single peak at 254 nm).

Validation Data:

AnalyteTheoretical (%)Experimental (%)Delta (

)
Interpretation
Carbon 57.1454.20-2.94 FAIL. Significant mass missing.
Hydrogen 3.433.85+0.42 FAIL. Excess hydrogen suggests water/solvent.
Nitrogen 28.5627.10-1.46 FAIL. Low nitrogen confirms bulk impurity.

Root Cause Analysis: The CHN failure triggered a qNMR investigation.

  • Hypothesis: The sample is a hemi-hydrate (

    
    ) or contains trapped solvent.
    
  • Recalculation for Hemi-hydrate (

    
    ): 
    
    • New MW: 156.14

    • New Theoretical %C:

      
      
      
  • Action: Recrystallization or rigorous drying required before biological testing to ensure correct molar dosing.

Visualization of Workflows

Diagram 1: The Purity Decision Matrix

This logic flow guides the researcher on when to deploy EA vs. qNMR.

PurityValidation Start Crude Product Isolated HPLC HPLC-UV Analysis Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Purify Re-Purify (Column/Cryst.) Decision1->Purify No EA Elemental Analysis (CHN) Decision1->EA Yes Purify->HPLC Check Values within ±0.4%? EA->Check Pass PASS: Release for Bio-Assay Check->Pass Yes FailAnalysis Failure Analysis Check->FailAnalysis No qNMR Run qNMR (Solvents) FailAnalysis->qNMR High H% / Low C% Ash Ash Test (Inorganics) FailAnalysis->Ash All Values Low

Caption: Decision matrix for orthogonal purity validation. Note that EA is the gatekeeper for final release.

Diagram 2: The Combustion Mechanism (N-Rich)

Visualizing why standard combustion fails and how WO3 solves it.

Combustion cluster_0 Standard Combustion (Risk) cluster_1 Optimized Protocol Sample Pyrido-pyrimidine Heat 900°C + O2 Sample->Heat Result1 Incomplete Combustion (Carbon Nitrides) Heat->Result1 Sample2 Pyrido-pyrimidine + WO3 Catalyst Heat2 1000°C + O2 Boost Sample2->Heat2 Result2 Full Oxidation (CO2, H2O, N2, NOx) Heat2->Result2 Reduction Cu Reduction Zone (Removes excess O2/NOx) Result2->Reduction Detector TCD Detection Reduction->Detector

Caption: Comparison of standard vs. optimized combustion pathways. WO3 is essential for breaking down the stable heterocyclic core.

References

  • Pauli, G. F., et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • Almac Group. (2023). "Quantitative NMR (qNMR) – A Powerful Tool for Purity Determination."[2][3] [Link]

  • Fares, M., et al. (2018).[4] "An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity."[4] Organic & Biomolecular Chemistry. [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of 1H-Pyrido[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrido[3,4-d]pyrimidin-4-one scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry, forming the core of various biologically active compounds, including inhibitors of kinases and other enzymes. The efficiency of the synthetic route to this key intermediate is paramount for the rapid and cost-effective development of new chemical entities. This guide provides a comparative analysis of two prominent synthetic strategies for the preparation of 1H-pyrido[3,4-d]pyrimidin-4-one, offering a critical evaluation of their respective yields, reaction conditions, and operational simplicity.

Introduction to Synthetic Strategies

The construction of the 1H-pyrido[3,4-d]pyrimidin-4-one core primarily involves the annulation of a pyrimidine ring onto a pre-existing pyridine framework. The choice of starting material and the method of cyclization are the key determinants of the overall efficiency of the synthesis. Here, we benchmark two effective methods:

  • Route 1: Cyclocondensation of 3-Aminopyridine-4-carboxamide with Triethyl Orthoformate. This is a classical and straightforward approach that utilizes a commercially available pyridine derivative and a one-carbon synthon to construct the pyrimidinone ring.

  • Route 2: Synthesis from 3-Amino-4-cyanopyridine. This multi-step approach involves the initial formation of an amidine intermediate, followed by cyclization to yield the target heterocycle.

Route 1: Cyclocondensation with Triethyl Orthoformate

This method represents a direct and atom-economical approach to the 1H-pyrido[3,4-d]pyrimidin-4-one scaffold. The key transformation is the reaction of 3-aminopyridine-4-carboxamide with a C1-electrophile, such as triethyl orthoformate, which serves as a source of the C2 carbon of the pyrimidine ring.

Reaction Workflow

Caption: Workflow for Route 2.

Experimental Protocol

A mixture of 3-amino-4-cyanopyridine, triethyl orthoformate, and acetic anhydride is carefully heated. [1]The resulting intermediate is then treated with a hydrazine hydrate solution. [1]The crude product is purified by recrystallization.

Note: This is a general procedure adapted from the synthesis of a related pyrazolopyrimidine. Specific conditions for the pyridopyrimidine synthesis would require optimization.

Mechanistic Rationale

The initial step involves the reaction of the amino group with an activated formylating agent (derived from triethyl orthoformate and acetic anhydride) to form a formamido intermediate. The nitrile group is then likely hydrolyzed to a carboxamide under the reaction conditions. Subsequent intramolecular cyclization, driven by heat, leads to the formation of the pyrimidinone ring.

Efficiency and Practicality

This route may offer advantages in terms of milder initial reaction conditions compared to the high-temperature reflux of Route 1. However, it is a multi-step process that may involve the isolation of intermediates, potentially lowering the overall yield. The use of acetic anhydride and hydrazine hydrate also requires careful handling.

Comparative Analysis

ParameterRoute 1: CyclocondensationRoute 2: From 3-Amino-4-cyanopyridine
Starting Materials 3-Aminopyridine-4-carboxamide, Triethyl Orthoformate3-Amino-4-cyanopyridine, Triethyl Orthoformate, Acetic Anhydride, Hydrazine Hydrate
Number of Steps One-potMulti-step
Reaction Conditions High temperature (reflux)Moderate heating, multiple steps
Reported Yield Varies, typically moderate to goodOverall yield can be lower due to multiple steps
Atom Economy HighModerate
Ease of Work-up Simple precipitationMay require purification of intermediates
Scalability Generally scalableMay present challenges in scaling up multi-step processes
Safety Considerations High-boiling flammable solventsAcetic anhydride and hydrazine hydrate are corrosive and toxic

Conclusion and Recommendations

For the laboratory-scale synthesis of 1H-pyrido[3,4-d]pyrimidin-4-one, Route 1 (Cyclocondensation) offers a more direct and operationally simpler approach. Its one-pot nature and high atom economy make it an attractive option, provided that the required high-temperature conditions are accessible and can be safely managed.

Route 2 (From 3-Amino-4-cyanopyridine) provides a viable alternative, particularly if the starting material is more readily available or cost-effective than 3-aminopyridine-4-carboxamide. However, the multi-step nature of this synthesis may lead to a lower overall yield and requires more complex work-up procedures.

The choice of the optimal synthetic route will ultimately depend on the specific constraints of the research environment, including the availability and cost of starting materials, the scale of the synthesis, and the available equipment. For process development and scale-up, a thorough optimization of either route would be necessary to maximize yield and ensure operational safety and efficiency.

References

[2]Wei, L.; Malhotra, S.V. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. MedChemComm, 2012 , 3(10), 1250-1257. [Link]

[3]Deau, E.; Hedou, D.; Chosson, E.; Levacher, V.; Besson, T. Convenient one-pot synthesis of N3-substituted pyrido[2,3-d]-, pyrido[3,4-d]-, pyrido[4,3-d]-pyrimidin-4(3H)-ones, and quinazolin-4(3H)-ones analogs. Tetrahedron Lett., 2013 , 54(27), 3518-3521. [Link]

[4]Rewcastle, G.W.; Denny, W.A.; Winters, R.T.; Colbry, N.L.; Showalter, H.D.H. Synthesis of 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones via directed lithiation of 2-substituted 5-aminopyridine derivatives. J. Chem. Soc., Perkin Trans. 1, 1996 , (18), 2221-2226. [Link]

[5]Maguire, J.H.; McKee, R.L. The synthesis of a pyrido[3,4-d]pyrimidine analog of pteroic acid. J. Heterocycl. Chem., 1979 , 16(1), 133-136. [Link]

[6]El-Borai, M. A., et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules2022 , 27(7), 2194. [Link]

[7]Hassaneen, H. M., et al. Synthesis of New Derivatives of Heterocyclic Compounds Containing Pyridine, Pyrimidine and Triazole Ortho-Fused to Isoquinoline Moiety. International Journal of Chemistry2016 , 8(1), 1. [Link]

[8]Process for preparing 4-aminopyrazolo-(3,4-d)pyrimidine. US4267324A.

[1]Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Molecules2013 , 18(11), 13836-13853. [Link]

Sources

A Senior Application Scientist's Guide to Confirming Regiochemistry in Substituted 1H-pyrido[3,4-d]pyrimidin-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and drug development, the 1H-pyrido[3,4-d]pyrimidin-4-one scaffold is a valuable starting point for synthesizing novel therapeutics.[1][2] However, the synthesis of this privileged core, particularly through alkylation or related substitution reactions, often presents a critical challenge: regioselectivity. The potential for substitution at two different nitrogen atoms (N1 or N3) can lead to the formation of regioisomers with distinct pharmacological profiles. Unambiguous confirmation of the resulting molecular architecture is not merely an academic exercise; it is a prerequisite for establishing robust structure-activity relationships (SAR) and ensuring the integrity of downstream biological data.

This guide provides a comparative analysis of the most effective analytical techniques for the definitive assignment of regiochemistry in substituted 1H-pyrido[3,4-d]pyrimidin-4-ones. We will move beyond a simple listing of methods to offer a logical workflow, explaining the causality behind experimental choices and providing field-proven insights to guide your research.

The Regiochemical Ambiguity: N1 versus N3 Isomers

Consider a common synthetic route: the N-alkylation of a C8-substituted 1H-pyrido[3,4-d]pyrimidin-4-one. The reaction can yield two distinct products, the N1-substituted isomer and the N3-substituted isomer. While chromatographic separation may be possible, spectroscopic confirmation is essential to assign the correct structure to each isolated compound.

A Strategic Workflow for Structure Elucidation

A robust and efficient workflow is critical to avoid ambiguity and ensure confidence in your structural assignments. This guide proposes a multi-tiered approach, starting with routine analysis and escalating to more definitive, yet resource-intensive, techniques as needed.

G cluster_0 Initial Analysis & Hypothesis cluster_1 Definitive Spectroscopic Confirmation cluster_2 Ultimate & Corroborative Methods A Synthesis & Isolation of Isomers B 1D NMR (¹H, ¹³C) & LC-MS A->B C Formulate Regiochemical Hypothesis (Often Inconclusive on its Own) B->C D 2D NMR Spectroscopy C->D Proceed to 2D NMR E NOESY/ROESY (Through-Space Correlation) D->E F HMBC (Through-Bond Correlation) D->F G Unambiguous Assignment E->G F->G H Single Crystal X-Ray Diffraction (The 'Gold Standard') G->H If ambiguity remains or absolute proof is required I Computational Chemistry (In Silico Validation) G->I For additional support J Absolute Proof of Structure H->J K Corroborative Evidence I->K

Caption: A logical workflow for the regiochemical assignment of substituted 1H-pyrido[3,4-d]pyrimidin-4-ones.

Technique Comparison: A Head-to-Head Analysis

The core of regiochemical assignment lies in a suite of powerful analytical techniques. Below, we compare the primary methods, outlining their principles, strengths, and limitations.

TechniquePrincipleKey ApplicationProsCons
2D NMR: NOESY/ROESY Detects protons that are close in space (<5 Å), regardless of bond connectivity.Unambiguously differentiates N1 and N3 isomers by identifying through-space proximity between the substituent and a specific proton on the core scaffold.[3][4]Definitive results from a single experiment; relatively quick to acquire; sample is recoverable.Requires careful interpretation; NOE effect is distance-dependent and can be weak; not suitable for all substitution patterns.
2D NMR: HMBC Detects long-range (2-3 bond) correlations between protons and carbons.Provides corroborating evidence by establishing through-bond connectivity between the substituent and the pyrimidinone ring carbons.Excellent for mapping out the carbon skeleton; provides complementary, self-validating data when used with NOESY.[5]Can be complex to interpret; correlations may be weak or ambiguous for quaternary carbons.
X-Ray Crystallography Diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms.Provides absolute, unambiguous proof of structure, including bond lengths and angles.[6]The "gold standard" for structural elucidation; provides a definitive answer when other methods fail.[6]Requires a high-quality single crystal, which can be difficult and time-consuming to grow; not a high-throughput technique.[7]
Computational Methods Uses quantum chemistry (e.g., DFT) to predict properties like NMR chemical shifts or the thermodynamic stability of isomers.Can be used to predict which isomer is more likely to be formed and which isomer's calculated NMR spectrum best matches the experimental data.[8]Provides strong corroborative evidence; can help rationalize experimental outcomes; requires no additional wet lab work.Predictive accuracy is dependent on the level of theory and basis set used; does not replace the need for experimental confirmation.

A Practical Case Study: Distinguishing N1 vs. N3 Benzylation

Let's consider the benzylation of 8-phenyl-1H-pyrido[3,4-d]pyrimidin-4-one, which produces two isomers, Isomer A and Isomer B .

The Decisive Experiment: 2D NOESY

The Nuclear Overhauser Effect (NOE) is the key to this puzzle. We are looking for a through-space correlation between the newly introduced benzylic protons (-CH₂-) and a proton on the pyridopyrimidinone core.

  • In the N1-benzyl isomer , the benzylic protons are in close spatial proximity to the H-2 proton.

  • In the N3-benzyl isomer , the benzylic protons are spatially distant from any protons on the core, but are close to the H-5 proton.

Therefore, the presence of a NOESY cross-peak between the benzylic protons and H-2 or H-5 is diagnostic.

G cluster_N1 Hypothetical N1-Benzyl Isomer cluster_N3 Hypothetical N3-Benzyl Isomer N1_struct [Chemical Structure of N1-Isomer] N1_H2 N1_CH2 N1_CH2->N1_H2 Strong NOE Expected N3_struct [Chemical Structure of N3-Isomer] N3_H5 N3_CH2 N3_CH2->N3_H5 Strong NOE Expected

Caption: Key NOE correlations for distinguishing N1 and N3 isomers. Note: This is a conceptual diagram; actual structures would be depicted.

Corroborating with HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides complementary evidence through 2- and 3-bond C-H correlations.

  • For the N1-benzyl isomer , we would expect to see a correlation from the benzylic protons (-CH₂-) to the C-8a and C-2 carbons of the pyrimidinone ring.

  • For the N3-benzyl isomer , a correlation from the benzylic protons to the C-2 and C-4 carbons would be anticipated.

The observation of these specific long-range correlations provides a powerful cross-validation of the NOESY data.

Hypothetical NMR Data Summary

Isomer AssignmentKey ¹H Chemical Shifts (δ, ppm)Diagnostic NOESY Cross-PeakDiagnostic HMBC Cross-Peaks (from -CH₂)
Isomer A (N3-benzyl) ~5.4 (s, 2H, -CH₂-), ~8.2 (s, 1H, H-2), ~7.8 (d, 1H, H-5)-CH₂- ↔ H-5 -CH₂- → C-2, C-4
Isomer B (N1-benzyl) ~5.6 (s, 2H, -CH₂-), ~8.5 (s, 1H, H-2), ~7.6 (d, 1H, H-5)-CH₂- ↔ H-2 -CH₂- → C-2, C-8a

Experimental Protocols

Protocol 1: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-quality NMR tube. Ensure the sample is free of particulate matter.

  • Instrument Setup:

    • Acquire standard 1D ¹H and ¹³C spectra to determine appropriate spectral widths and pulse calibrations.

    • Load a standard 2D NOESY pulse program (e.g., noesyph on Bruker systems).

  • Key Parameters:

    • Mixing Time (d8): This is the most critical parameter. Start with a mixing time of 500-800 ms. This duration allows for the buildup of NOE signals between protons that are relatively close in space.

    • Number of Scans (ns): Set to a multiple of 8 or 16 (e.g., 16 scans) per increment to ensure adequate signal-to-noise and proper phase cycling.

    • Acquisition Time (aq): Typically 0.2-0.3 seconds.

    • Relaxation Delay (d1): Set to 1.5-2.0 seconds to allow for near-complete relaxation of protons between scans.

  • Data Processing & Analysis:

    • Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

    • Phase correct the spectrum carefully.

    • Look for off-diagonal cross-peaks that correlate the benzylic (-CH₂) proton signals with aromatic protons on the pyridopyrimidinone core. The presence or absence of a cross-peak to a specific proton (e.g., H-2 or H-5) will be diagnostic for the regiochemistry.

Protocol 2: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Sample Preparation: The same sample used for the NOESY experiment can be used.

  • Instrument Setup:

    • Load a standard 2D HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems), which is optimized for long-range couplings.

  • Key Parameters:

    • Long-Range Coupling Delay (d6): This delay is optimized for a specific long-range J-coupling value. A typical starting point is to optimize for a J value of 8 Hz, which corresponds to a delay of approximately 62.5 ms (1/(2*J)). This value is effective for detecting typical 2- and 3-bond C-H correlations.

    • Number of Scans (ns): Typically higher than for a NOESY experiment (e.g., 32-64 scans per increment) due to the lower sensitivity of the experiment.

    • Relaxation Delay (d1): 1.5-2.0 seconds.

  • Data Processing & Analysis:

    • Process the data similarly to the NOESY experiment.

    • Analyze the correlations between the benzylic proton signal and the carbon signals of the heterocyclic core. Specifically, identify correlations to the key quaternary (C-4, C-8a) and methine (C-2) carbons to confirm the connectivity established by the NOESY experiment.

The Ultimate Arbiter: Single-Crystal X-Ray Diffraction

When NMR data is ambiguous, or when absolute, undeniable proof of structure is required for a patent filing or regulatory submission, single-crystal X-ray diffraction is the definitive technique.[7][9][10]

Workflow for X-Ray Crystallography

G A Purified Isomer B Crystallization Screening (Slow evaporation, vapor diffusion, etc.) A->B C Obtain High-Quality Single Crystal B->C D Mount Crystal & Collect Diffraction Data C->D E Solve & Refine Structure D->E F Generate 3D Atomic Model (Unambiguous Proof) E->F

Caption: The workflow for structure determination by single-crystal X-ray diffraction.

The primary challenge of this method lies in growing a suitable crystal.[7] However, the resulting electron density map provides an irrefutable 3D model of the molecule, leaving no doubt as to the regiochemical outcome.

Conclusion and Best Practices

Confirming the regiochemistry of substituted 1H-pyrido[3,4-d]pyrimidin-4-ones is a critical step in the drug discovery process. While 1D NMR and mass spectrometry are essential for initial characterization, they are often insufficient for a definitive regiochemical assignment.

Recommended Strategy:

  • Prioritize 2D NOESY: For any N-substituted pyrido[3,4-d]pyrimidin-4-one, a 2D NOESY (or ROESY) experiment should be the primary tool for regiochemical assignment. It is the most direct and efficient spectroscopic method for this specific structural question.

  • Cross-Validate with HMBC: Always acquire an HMBC spectrum to provide orthogonal, through-bond evidence that supports the through-space NOESY data. This creates a self-validating and highly trustworthy dataset.

  • Reserve X-Ray for Critical Cases: Employ single-crystal X-ray diffraction when NMR data is inconclusive, for lead compounds, or when absolute structural proof is required for intellectual property or regulatory purposes.

By adopting this structured, evidence-based approach, researchers can confidently and accurately determine the regiochemistry of their synthesized compounds, ensuring the integrity of their scientific data and accelerating the journey from discovery to development.

References

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